23-O-Desmycinosyl-tylosin
Description
Properties
CAS No. |
79592-92-0 |
|---|---|
Molecular Formula |
C38H63NO13 |
Molecular Weight |
741.9 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C38H63NO13/c1-10-29-26(19-41)15-20(2)11-12-27(42)21(3)16-25(13-14-40)34(22(4)28(43)17-30(44)50-29)52-37-33(45)32(39(8)9)35(23(5)49-37)51-31-18-38(7,47)36(46)24(6)48-31/h11-12,14-15,21-26,28-29,31-37,41,43,45-47H,10,13,16-19H2,1-9H3/b12-11+,20-15+/t21-,22+,23-,24+,25+,26-,28-,29-,31+,32-,33-,34-,35-,36+,37+,38-/m1/s1 |
InChI Key |
ZVOOGERIHVAODX-LXKXJHEOSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)CO |
Synonyms |
23-O-De(6-deoxy-2,3-di-O-methyl-β-D-allopyranosyl)tylosin; 23-Demycinosyltylosin; 23-O-Demycinosyltylosin; Antibiotic YO 9010; Demycinosyltylosin |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of 23-O-Desmycinosyl-tylosin
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the discovery, production, and purification of 23-O-Desmycinosyl-tylosin (ODT), also known as lactenocin. Tylosin, a 16-membered macrolide antibiotic produced by Streptomyces fradiae, is a cornerstone in veterinary medicine. Its derivatives, both naturally occurring and semi-synthetic, are of significant interest for their potential as new drug candidates and precursors. ODT is a key intermediate in the tylosin biosynthetic pathway, distinguished by the absence of the terminal mycinose sugar at the C-23 position of the lactone ring. This guide is structured for researchers, scientists, and drug development professionals, offering a narrative that combines established protocols with the underlying scientific principles. We will explore the genetic basis for ODT accumulation, detail robust fermentation and purification workflows, and outline the analytical techniques required for structural confirmation. The protocols described herein are designed as self-validating systems to ensure reproducibility and technical accuracy.
Chapter 1: The Genesis of this compound: A Biosynthetic Perspective
The production of tylosin in Streptomyces fradiae is a complex, multi-step process orchestrated by a large cluster of biosynthetic genes (tyl).[1][2] This pathway involves the synthesis of a polyketide core, tylactone, followed by a series of post-polyketide synthase modifications, including hydroxylations and glycosylations.
The formation of this compound (ODT) is a direct consequence of an interruption in the terminal stages of tylosin biosynthesis.[3][4] Specifically, it is the penultimate precursor to tylosin. The pathway diverges at the molecule macrocin. In the final two steps, a methyl group is added to the 2'''-hydroxyl of the 6-deoxy-D-allose sugar to form macrocin, which is then methylated again at the 3'''-hydroxyl to yield tylosin.[5] However, the key event for ODT's existence is the attachment of the neutral sugar, mycarose, to the mycaminose sugar. The absence of the final mycinose sugar attachment at the C-23 hydroxyl group of the tylonolide ring results in the accumulation of ODT.[5]
This specific glycosylation step is catalyzed by a glycosyltransferase encoded within the tyl gene cluster. Mutants of S. fradiae that have a non-functional version of this specific glycosyltransferase are incapable of adding the mycinose sugar and therefore accumulate ODT.[5] Understanding this genetic checkpoint is fundamental to developing strains and fermentation strategies that maximize ODT production.
Caption: Simplified Tylosin Biosynthetic Pathway Highlighting the Origin of ODT.
Chapter 2: Strain Development for ODT Production
The discovery and isolation of ODT are intrinsically linked to the generation and screening of S. fradiae mutant strains. Wild-type strains are optimized for tylosin production and yield minimal ODT. Therefore, a targeted mutagenesis and screening program is the primary method for obtaining high-producing strains.
2.1 Mutagenesis
Classical mutagenesis using agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or ultraviolet (UV) irradiation has been successfully employed to generate libraries of S. fradiae mutants.[5][6][7] The goal of this random mutagenesis is to induce loss-of-function mutations within the tyl gene cluster, specifically targeting the genes responsible for mycinose biosynthesis or its attachment to the macrocin intermediate.
2.2 High-Throughput Screening
A high-throughput screening method is essential for efficiently identifying ODT-accumulating mutants from large libraries.[6] A common approach involves culturing mutants in 24- or 96-well microplates followed by analysis of the fermentation broth.[6] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are ideal for this purpose, as they can resolve and quantify ODT, tylosin, and other related macrolides.[6]
Chapter 3: Fermentation Protocol for ODT Production
Once a stable, high-producing S. fradiae mutant is identified, the next critical phase is to optimize the fermentation conditions to maximize the yield of ODT. The following protocol is a robust starting point for laboratory-scale fermentation.
3.1 Media Composition
The choice of fermentation medium is critical for robust growth and high productivity. A complex medium rich in carbohydrates and nitrogen sources is typically required.
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Primary Carbon Source |
| Fish Meal | 15.0 | Complex Nitrogen Source |
| Soybean Flour | 10.0 | Complex Nitrogen Source |
| Corn Steep Liquor | 5.0 | Source of Vitamins & Growth Factors |
| (NH₄)₂SO₄ | 3.0 | Readily Available Nitrogen |
| CaCO₃ | 2.0 | pH Buffering |
| KH₂PO₄ | 0.5 | Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
Note: This is a representative medium. Optimization of component concentrations is recommended for specific strains.[8]
3.2 Step-by-Step Fermentation Protocol
-
Inoculum Preparation: Inoculate a loopful of spores from a mature agar plate of the S. fradiae mutant into 50 mL of seed medium (same composition as the production medium but without CaCO₃) in a 250 mL baffled flask. Incubate at 28-30°C on a rotary shaker at 250 rpm for 48-72 hours until dense mycelial growth is observed.
-
Production Culture: Inoculate 1 L of the production medium in a 2.5 L baffled flask with 5% (v/v) of the seed culture.
-
Fermentation Conditions: Incubate the production culture at 28-30°C with vigorous aeration and agitation (250 rpm) for 7-9 days.[9]
-
Process Monitoring: Aseptically withdraw samples every 24 hours to monitor pH, cell growth, and ODT concentration by HPLC. The pH should be maintained between 6.5 and 7.5. ODT production typically begins after the initial growth phase (idiophase).
-
Fed-Batch Strategy (Optional): For enhanced yields, a fed-batch strategy can be implemented, involving the periodic feeding of a concentrated solution of glucose or other limiting nutrients.[10]
Chapter 4: A Validated Workflow for ODT Isolation and Purification
The following multi-step workflow is designed for the efficient isolation and purification of ODT from the fermentation broth, yielding a product of high purity suitable for structural elucidation and biological assays.
Caption: Workflow for the Isolation and Purification of ODT.
4.1 Step-by-Step Isolation and Purification Protocol
-
Harvesting and Clarification: At the end of the fermentation, harvest the entire broth. Separate the mycelia from the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes). The ODT will be primarily in the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 8.5-9.0 using NaOH. ODT, being a weak base (pKa ≈ 7.7), is less soluble in water at this pH, which facilitates its extraction into an organic solvent.[11]
-
Solvent Extraction: Perform a liquid-liquid extraction of the alkalinized supernatant with an equal volume of ethyl acetate. Repeat the extraction three times. The choice of ethyl acetate is strategic; its polarity is well-suited for extracting macrolides while leaving behind more polar impurities.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude, yellowish-brown residue.
-
Silica Gel Chromatography: Redissolve the crude extract in a minimal amount of dichloromethane and load it onto a silica gel column pre-equilibrated with the same solvent. Elute the column with a stepwise gradient of dichloromethane and methanol (e.g., 100:0 to 95:5).
-
Fraction Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing ODT. Pool the ODT-rich fractions and evaporate the solvent.
-
Preparative Reversed-Phase HPLC: For final purification, dissolve the semi-purified ODT in the mobile phase and inject it onto a preparative C18 HPLC column.[12] An isocratic or gradient elution with a mobile phase of acetonitrile and ammonium acetate buffer is effective for separating ODT from any remaining closely related impurities.[13]
| HPLC Parameter | Typical Condition |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (pH 6.0) (35:65 v/v)[13] |
| Flow Rate | 10 mL/min |
| Detection | UV at 290 nm[13] |
-
Final Product: Collect the pure ODT fraction, remove the organic solvent by evaporation, and lyophilize the aqueous residue to obtain pure ODT as a white, amorphous powder.
Chapter 5: Structural Elucidation and Characterization
Confirmation of the identity and purity of the isolated compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak corresponding to the calculated mass of ODT (C₃₉H₆₅NO₁₄). High-resolution mass spectrometry should be used to confirm the elemental composition.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide the detailed structural information.[15] The key feature distinguishing ODT from tylosin will be the absence of signals corresponding to the mycinose sugar moiety. The chemical shifts of the protons and carbons around the C-23 hydroxyl group will also be significantly different.
Chapter 6: Conclusion
This guide has outlined a comprehensive and technically sound approach to the discovery and isolation of this compound. By combining targeted mutant generation with optimized fermentation and a robust, multi-step purification workflow, researchers can reliably obtain high-purity ODT. The principles and protocols detailed herein provide a solid foundation for the exploration of this and other macrolide derivatives, paving the way for future research into their biological activities and potential therapeutic applications.
References
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Bate, N., & Cundliffe, E. (2005). The tylosin-biosynthetic genes of Streptomyces fradiae. PubMed. Available at: [Link]
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Galian, C., et al. (1999). The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region. PubMed. Available at: [Link]
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Galian, C., et al. (1999). The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region. Microbiology Society. Available at: [Link]
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Bate, N., & Cundliffe, E. (2001). The tylosin-biosynthetic genes of Streptomyces fradiae. ResearchGate. Available at: [Link]
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Stratigopoulos, G., et al. (2004). Control of tylosin biosynthesis in Streptomyces fradiae. ResearchGate. Available at: [Link]
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Gandecha, A. R., et al. (1997). Analysis of four tylosin biosynthetic genes from the tylLM region of the Streptomyces fradiae genome. PubMed. Available at: [Link]
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Nozal, M. J., et al. (2004). Evaluation of purification schemes in the determination of tylosin in honey using high performance liquid chromatography. ResearchGate. Available at: [Link]
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Flint, S. A., et al. (2002). Expression of tylM genes during tylosin production: phantom promoters and enigmatic translational coupling motifs. PubMed. Available at: [Link]
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Eriksson, K., Engstrand, C., & Haneskog, L. (n.d.). Purification of lactoferrin from low-fat bovine milk by cation-exchange chromatography. Bio-Works. Available at: [Link]
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Seno, E. T., & Baltz, R. H. (1981). Terminal stages in the biosynthesis of tylosin. PubMed. Available at: [Link]
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Wang, G., et al. (2018). A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae. PMC. Available at: [Link]
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An, F., et al. (2018). Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk. PMC. Available at: [Link]
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Kim, H. J., et al. (2008). Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water. ACS Publications. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Tylosin on Primesep 100 Column. SIELC Technologies. Available at: [Link]
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Zhang, X., et al. (2022). Improved Neomycin Sulfate Potency in Streptomyces fradiae Using Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis and Fermentation Medium Optimization. MDPI. Available at: [Link]
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Wilson, D. N. (2005). Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. PMC. Available at: [Link]
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Kumar, Y., et al. (2014). Development and validation of RP – HPLC method for the estimation of Tylosin tartrate in pure and pharmaceutical formulation. International Journal of Pharmacy and Analytical Research. Available at: [Link]
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Bezak, T., & Koloini, T. (1997). Purification of bovine alpha-lactalbumin by immobilized metal ion affinity chromatography. PubMed. Available at: [Link]
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Seno, E. T., Pieper, R. L., & Huber, F. M. (1977). Terminal Stages in the Biosynthesis of Tylosin. PMC. Available at: [Link]
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Baltz, R. H., & Seno, E. T. (1981). Properties of Streptomyces Fradiae Mutants Blocked in Biosynthesis of the Macrolide Antibiotic Tylosin. PubMed. Available at: [Link]
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Matsushima, P., Cox, K. L., & Baltz, R. H. (1987). Highly transformable mutants of Streptomyces fradiae defective in several restriction systems. PubMed. Available at: [Link]
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Okamoto, R., et al. (1982). New Macrolide Antibiotics Produced by Mutants From Streptomyces Fradiae NRRL 2702. PubMed. Available at: [Link]
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Elkamhawy, I. M., Ali, A. E., & Elasala, G. S. (2024). Recent advances in the structure elucidation of d10 transition metal complexes based on 16-membered ring macrolide drug. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Biosynthesis of Desmycosin (Tylosin B)
Foreword: Unraveling the Assembly Line of a Macrolide Workhorse
Tylosin, a 16-membered macrolide antibiotic produced by the soil bacterium Streptomyces fradiae, stands as a cornerstone in veterinary medicine. Its therapeutic efficacy is derived from a mixture of four structurally related compounds: Tylosin A (the major component), Tylosin B (Desmycosin), Tylosin C (Macrocin), and Tylosin D (Relomycin).[1] Among these, Desmycosin (Tylosin B) is not merely a minor factor but a crucial biosynthetic intermediate and a potent antimicrobial agent in its own right.[1][2][3] Understanding the intricate molecular machinery that constructs Desmycosin is paramount for pathway engineering, yield optimization, and the generation of novel antibiotic analogues through combinatorial biosynthesis.
This guide provides a comprehensive exploration of the Desmycosin biosynthetic pathway, moving from the genetic blueprint encoded within the tyl gene cluster to the enzymatic ballet of tailoring reactions. We will dissect the logic behind the experimental protocols that have been instrumental in elucidating this pathway, offering not just a list of steps, but a self-validating framework for scientific inquiry in the field of natural product biosynthesis.
Part 1: The Genetic Blueprint: The tylosin (tyl) Gene Cluster
The entire biosynthetic capability for tylosin and its precursors, including Desmycosin, is encoded within a large, contiguous region of the Streptomyces fradiae chromosome known as the tyl gene cluster.[4][5] This cluster represents a highly organized and efficient system for producing a complex secondary metabolite.
-
Genomic Footprint : The tyl gene cluster is substantial, spanning approximately 87 kb of the genome and containing at least 43 open reading frames (ORFs).[5]
-
Functional Organization : These genes can be categorized based on their roles in the biosynthetic process:
-
Polyketide Synthase (PKS) Genes (tylG) : Encode the massive, multi-domain enzymatic machinery responsible for assembling the 16-membered macrolactone core, tylactone.
-
Deoxysugar Biosynthesis Genes : A suite of genes dedicated to synthesizing the three unique sugars (D-mycaminose, L-mycarose, and 6-deoxy-D-allose) from primary metabolism precursors.
-
Tailoring Enzyme Genes : Code for enzymes that modify the tylactone core, including glycosyltransferases, methyltransferases, oxidoreductases, and a cytochrome P450 system. These enzymes are critical for converting the initial polyketide into the final bioactive compounds.
-
Regulatory Genes (tylP, tylQ, tylR, tylS, tylU, tylV) : A complex network of activators and repressors that control the timing and level of expression of the biosynthetic genes.[5][6]
-
Resistance Genes (tlrB, tlrD) : Encode proteins that protect the host organism from the antibiotic it produces.
-
Below is a diagram illustrating the high-level functional organization of the tyl gene cluster.
Key Genes in Desmycosin Biosynthesis
The table below summarizes the functions of pivotal genes directly involved in the pathway leading to Desmycosin.
| Gene(s) | Encoded Protein/Enzyme | Function in Biosynthesis | Reference(s) |
| tylG (I-V) | Type I Polyketide Synthase | Assembles the C16 macrolactone ring, tylactone, from propionyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA extender units. | [7] |
| tylM1, tylM2, tylM3 | Various enzymes | Involved in the biosynthesis and attachment of the first sugar, D-mycaminose. tylM2 encodes the glycosyltransferase. | [8] |
| tylH1, tylH2 | Cytochrome P450 & Ferredoxin | Catalyze oxidative modifications of the tylactone ring at positions C-20 and C-23. | [9],[10] |
| tylJ, tylN, tylD | Epimerase, Glycosyltransferase, Ketoreductase | Part of the pathway for synthesizing and attaching the second sugar, L-mycarose, to the mycaminose moiety. | [9],[10] |
| tylK, tylC1, tylC2 | Various enzymes | Involved in the biosynthesis and attachment of the third sugar, 6-deoxy-D-allose, at the C-23 position. | [11] |
Part 2: The Assembly Pathway: From Tylactone to Desmycosin
The biosynthesis of Desmycosin is a sequential, multi-step process involving the systematic modification of the initial polyketide core, tylactone. Each step is catalyzed by a specific enzyme encoded by the tyl gene cluster. Desmycosin itself is a critical branch-point intermediate, being the direct precursor to Macrocin and, subsequently, Tylosin A.[2][3][12]
The pathway can be delineated as follows:
-
Formation of the Macrolactone Core : The process begins with the tylG PKS, which catalyzes the condensation of one propionyl-CoA starter unit with two methylmalonyl-CoA, four propionyl-CoA, and one ethylmalonyl-CoA extender units to form the 16-membered ring, Tylactone .
-
First Glycosylation : The glycosyltransferase TylM2 attaches D-mycaminose to the C-5 hydroxyl group of tylactone. This creates the first glycosylated intermediate, O-mycaminosyl-tylactone (OMT) .[8]
-
Core Oxidations : The cytochrome P450 system, including TylH1, hydroxylates the methyl groups at C-20 and C-23. A subsequent dehydrogenation step oxidizes the C-20 hydroxymethyl group to a formyl group, yielding O-mycaminosyl-tylonolide (OMT-olide) .[11]
-
Second Glycosylation : The sugar 6-deoxy-D-allose is attached to the newly formed C-23 hydroxyl group.
-
Third Glycosylation to form Desmycosin : The final step in Desmycosin synthesis is the attachment of L-mycarose to the 4'-hydroxyl group of the initial D-mycaminose sugar. The resulting molecule is Desmycosin (Tylosin B) .
This ordered sequence of events highlights a key principle in macrolide biosynthesis: tailoring reactions often follow a preferred order, and the addition of certain moieties is a prerequisite for subsequent enzymatic steps.[11]
Part 3: Experimental Validation Protocols
The elucidation of the Desmycosin pathway was not a theoretical exercise but the result of rigorous experimental work. The trustworthiness of this model is built upon self-validating experimental systems. Below are protocols for key experiments that form the foundation of our understanding.
Protocol 1: Gene Inactivation and Complementation
-
Causality and Rationale : This is the gold standard for linking a gene to a specific function. By removing a single gene (inactivation), we can observe the direct consequence on the metabolic output. If the pathway stalls at a specific intermediate or production ceases entirely, it provides strong evidence for the gene's role. Reintroducing the gene (complementation) and observing the restoration of the final product confirms that the observed effect was not due to unintended mutations.
-
Detailed Methodology :
-
Construct Design : Create a disruption cassette where the target gene (e.g., tylH1) is replaced by an antibiotic resistance marker (e.g., apramycin resistance). Flanking homologous regions (~1-2 kb) are included to facilitate homologous recombination.
-
Protoplast Transformation : Prepare protoplasts of S. fradiae by treating mycelia with lysozyme. Transform the protoplasts with the non-replicative plasmid carrying the disruption cassette.
-
Mutant Selection : Select for double-crossover recombinant colonies by plating on media containing the selection antibiotic (apramycin) and screening for the loss of the plasmid backbone marker.
-
Genotypic Verification : Confirm the correct gene replacement event via PCR using primers that flank the target gene region and Southern blotting.
-
Phenotypic Analysis (Metabolite Profiling) : Cultivate the wild-type and the verified ΔtylH1 mutant strains under production conditions. Extract the metabolites from the fermentation broth and mycelia. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Outcome : The ΔtylH1 mutant should fail to produce Desmycosin and downstream products. Instead, an accumulation of the precursor immediately preceding the blocked step (e.g., O-mycaminosyl-tylactone) is expected.
-
Complementation : Introduce a functional copy of tylH1 on an integrative plasmid into the ΔtylH1 mutant. Analyze the resulting strain's metabolite profile to confirm the restoration of Desmycosin production.
-
Protocol 2: Bioconversion Assays with Blocked Mutants
-
Causality and Rationale : This technique is exceptionally powerful for ordering intermediates in a pathway. A mutant strain blocked early in the pathway (e.g., unable to make tylactone) provides a "clean" biological chassis.[11] When this strain is fed an external, purified compound, its ability (or inability) to convert that compound into downstream products provides definitive evidence of its status as a true pathway intermediate.
-
Detailed Methodology :
-
Strain Selection : Utilize a mutant strain of S. fradiae with a confirmed block in an early, essential gene, such as tylG, rendering it incapable of producing tylactone and any subsequent intermediates.
-
Precursor Preparation : Chemically or biologically synthesize and purify potential pathway intermediates (e.g., OMT, OMT-olide, Desmycosin).
-
Feeding Experiment : Grow the ΔtylG mutant in a suitable production medium. At a specific time point (e.g., 24-48 hours), add a sterile solution of the purified intermediate to the culture.
-
Incubation and Sampling : Continue the fermentation for an additional period (e.g., 48-72 hours), taking time-course samples.
-
Metabolite Extraction and Analysis : Extract metabolites from the broth and analyze by HPLC or LC-MS.
-
Expected Outcome :
-
If OMT is fed to the ΔtylG mutant, the appearance of OMT-olide, Desmycosin, and Tylosin A should be observed.
-
If Desmycosin is fed, the appearance of Macrocin and Tylosin A should be observed, but not OMT or OMT-olide.[2][3]
-
If a compound that is not a true intermediate is fed, no conversion to tylosin-related products will be detected.
-
-
Conclusion and Future Outlook
The biosynthesis of Desmycosin (Tylosin B) in Streptomyces fradiae is a model for understanding the production of complex macrolide antibiotics. It demonstrates the interplay between a massive polyketide synthase, a dedicated suite of sugar-synthesizing enzymes, and a cascade of precise tailoring enzymes. The knowledge of this pathway, validated through rigorous genetic and biochemical experimentation, provides a robust platform for rational metabolic engineering. By manipulating the tyl genes, researchers can enhance the production of Desmycosin, create novel glycosylated or modified analogues, and further expand the arsenal of macrolide therapeutics for human and animal health. The principles and protocols outlined in this guide serve as a foundational framework for such future endeavors.
References
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Cundliffe, E., Bate, N., Butler, A., Fish, S., Gandecha, A., & Merson-Davies, L. (2001). The tylosin-biosynthetic genes of Streptomyces fradiae. Antonie Van Leeuwenhoek, 79(3-4), 229-34. [Link]
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Bate, N., Butler, A. R., Smith, I. P., & Cundliffe, E. (1999). The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region. Microbiology, 145 ( Pt 1), 139-46. [Link]
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Merson-Davies, L. A., & Cundliffe, E. (1994). Analysis of four tylosin biosynthetic genes from the tylLM region of the Streptomyces fradiae genome. Molecular microbiology, 13(2), 349-55. [Link]
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Dhakal, D., Chaudhary, A. K., Yi, J. S., & Sohng, J. K. (2017). Engineering actinomycetes for biosynthesis of macrolactone polyketides. Biotechnology and Bioprocess Engineering, 22, 12-30. [Link]
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Thompson, T. S., Pernal, S. F., Noot, D. K., Melathopoulos, A. P., & van den Heever, J. P. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Analytica chimica acta, 586(1-2), 304-11. [Link]
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Cundliffe, E., Bate, N., Butler, A., Fish, S., Gandecha, A., & Merson-Davies, L. (2001). The tylosin-biosynthetic genes of Streptomyces fradiae. Request PDF. [Link]
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Seno, E. T., Pieper, R. L., & Huber, F. M. (1977). Terminal Stages in the Biosynthesis of Tylosin. Antimicrobial agents and chemotherapy, 11(3), 455-61. [Link]
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Vu-Trong, K., Bhuwapathanapun, S., & Gray, P. P. (1981). Metabolic regulation in tylosin-producing Streptomyces fradiae: phosphate control of tylosin biosynthesis. Antimicrobial agents and chemotherapy, 19(2), 209-12. [Link]
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Thompson, T. S., Pernal, S. F., Noot, D. K., Melathopoulos, A. P., & van den Heever, J. P. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Analytica chimica acta, 586(1-2), 304-11. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 23-O-Desmycinosyl-tylosin (Desmycosin)
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 23-O-Desmycinosyl-tylosin (ODT), a macrolide antibiotic also known as desmycosin. Synthesized for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, biochemical effects, and experimental methodologies used to elucidate the inhibitory functions of this compound. We will explore its binding to the bacterial ribosome, the subsequent disruption of protein synthesis, and the structural determinants of its activity. This guide aims to be a definitive resource, integrating established knowledge with insights from recent structural and functional studies to inform future research and development in antibacterial therapeutics.
Introduction: The Macrolide Landscape and the Emergence of Desmycosin
Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, valued for their broad spectrum of activity and favorable pharmacokinetic profiles.[1] These natural products and their semi-synthetic derivatives are characterized by a large macrocyclic lactone ring glycosidically linked to one or more deoxy sugars.[1][2] Their primary mode of action is the inhibition of bacterial protein synthesis, a process vital for bacterial growth and replication.[3]
This compound, or desmycosin, is a 16-membered macrolide structurally related to its parent compound, tylosin. The key distinction lies in the absence of the mycinose sugar at the 23-O position of the lactone ring. This structural modification has significant implications for its biological activity and interactions with the bacterial ribosome, making it a subject of considerable scientific interest. Understanding the precise mechanism of action of desmycosin is crucial for optimizing its therapeutic potential and for the rational design of novel macrolide antibiotics to combat the growing threat of antimicrobial resistance.
The Core Mechanism: Inhibition of Bacterial Protein Synthesis
The central mechanism of action for desmycosin, in line with other macrolide antibiotics, is the targeted inhibition of protein synthesis in bacteria.[4][5] This is achieved through a highly specific interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.
Targeting the 50S Ribosomal Subunit
Bacterial ribosomes are 70S complexes composed of a small (30S) and a large (50S) subunit.[6] Desmycosin selectively binds to the 50S subunit, the site of peptide bond formation and nascent polypeptide chain elongation.[3][5] This selectivity for the bacterial 70S ribosome over the eukaryotic 80S ribosome is a key factor in the clinical utility of macrolides, minimizing off-target effects in the host.
Occlusion of the Nascent Peptide Exit Tunnel (NPET)
The binding site for macrolides, including desmycosin, is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[5][7] The NPET is a channel through which the newly synthesized polypeptide chain emerges from the ribosome. By binding within this tunnel, desmycosin acts as a physical obstruction, sterically hindering the progression of the elongating polypeptide chain. This leads to the premature dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein synthesis.[3]
The following diagram illustrates the general mechanism of macrolide action on the bacterial ribosome.
Structural Insights into Desmycosin Binding
While a high-resolution crystal or cryo-EM structure of desmycosin specifically bound to the ribosome is not yet available, its binding mode can be inferred from studies on the parent compound, tylosin, and related macrolides. The binding of tylosin involves key interactions with the 23S rRNA at nucleotides G748 and A2058.[8][9] Resistance to tylosin often arises from methylation at these positions, which sterically hinders drug binding.[8][9] It is highly probable that desmycosin occupies a similar binding pocket within the NPET.
Molecular dynamics simulations of desmycosin conjugates have confirmed its interaction with the E. coli 70S ribosome, highlighting the importance of the macrolide core in this binding.[4][10] The presence of the mycaminose sugar is crucial for the ribosome-binding activity of tylosin derivatives.[11] Conversely, the absence of the mycarose sugar in demycarosyltylosin leads to a slight reduction in both antimicrobial activity and ribosome affinity.[11] The lack of the mycinose sugar in desmycosin likely influences its overall binding affinity and cellular uptake compared to tylosin. One study suggested that the mycinose moiety in tylosin enhances the molecule's ability to enter bacterial cells.[11]
Experimental Protocols for Elucidating the Mechanism of Action
A variety of experimental techniques are employed to investigate the mechanism of action of ribosome-targeting antibiotics like desmycosin. These assays provide quantitative data on antibacterial activity, protein synthesis inhibition, and specific ribosomal interactions.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency, defined as the lowest concentration that prevents visible growth of a bacterium.[12][13]
Protocol: Broth Microdilution MIC Assay [14]
-
Preparation of Bacterial Inoculum:
-
Streak the test bacterial strain onto an appropriate agar plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.[15]
-
Select 3-5 colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing broth to achieve the desired concentration range.[16]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[16]
-
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.[17][18]
Protocol: Luciferase-Based In Vitro Translation Assay [17][19]
-
Assay Components:
-
Cell-free bacterial translation system (e.g., E. coli S30 extract).
-
mRNA template encoding a reporter protein (e.g., firefly luciferase).
-
Amino acid mixture and an energy source (ATP, GTP).
-
This compound at various concentrations.
-
Luciferase assay reagent.
-
-
Assay Procedure:
-
Combine the cell-free extract, mRNA, amino acids, and energy source in a microplate well.
-
Add varying concentrations of desmycosin to the reaction mixtures.
-
Include a positive control (no inhibitor) and a negative control (no mRNA).
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.[18]
-
-
Data Analysis:
-
Add the luciferase assay reagent to each well and measure the resulting luminescence using a luminometer.
-
The reduction in luminescence in the presence of desmycosin is indicative of protein synthesis inhibition.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the reporter signal by 50%.[19]
-
Toe-printing (Primer Extension Inhibition) Assay
The toe-printing assay is a powerful technique used to map the precise location of a ribosome stalled on an mRNA molecule by an antibiotic.[20][21]
Protocol: Toe-printing Assay [20][22]
-
In Vitro Translation Reaction:
-
Set up an in vitro translation reaction as described above, using a specific mRNA template.
-
Add this compound to the reaction to induce ribosome stalling.
-
-
Primer Extension:
-
Anneal a radiolabeled or fluorescently-labeled DNA primer to the 3' end of the mRNA, downstream of the expected stalling site.
-
Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a complementary DNA (cDNA) strand until it encounters the stalled ribosome, at which point it will be blocked.[21]
-
-
Analysis of cDNA Products:
-
Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
The appearance of a specific truncated cDNA product (the "toe-print") indicates the position of the stalled ribosome. The length of the toe-print can be used to determine the exact codon where the ribosome is arrested.[20]
-
The following diagram illustrates the workflow of the toe-printing assay.
Mechanisms of Resistance to this compound
Bacterial resistance to macrolide antibiotics, including desmycosin, can emerge through several mechanisms.[23][24] Understanding these resistance pathways is critical for the continued efficacy of this class of drugs.
Target Site Modification
The most common mechanism of macrolide resistance is the modification of the antibiotic's binding site on the ribosome.[24] This is often achieved through the enzymatic methylation of specific nucleotides in the 23S rRNA, primarily at position A2058.[8] This methylation, catalyzed by Erm (erythromycin ribosome methylase) enzymes, reduces the binding affinity of the macrolide to the ribosome, thereby conferring resistance.[5] As previously mentioned, resistance to tylosin specifically involves synergistic methylation at both G748 and A2058.[8][9]
Active Efflux
Bacteria can also acquire resistance by actively pumping the antibiotic out of the cell before it can reach its ribosomal target.[23] This is mediated by efflux pumps, which are membrane proteins that recognize and export a wide range of substrates, including macrolides.
Drug Inactivation
A less common mechanism involves the enzymatic inactivation of the macrolide antibiotic itself.[25] This can occur through hydrolysis of the lactone ring or by the addition of chemical moieties that render the drug inactive.
The following table summarizes the primary mechanisms of bacterial resistance to macrolide antibiotics.
| Resistance Mechanism | Description | Key Genes/Enzymes |
| Target Site Modification | Methylation of 23S rRNA at the antibiotic binding site, reducing drug affinity. | erm genes (e.g., ermB) encoding methyltransferases.[5] |
| Active Efflux | Pumping of the antibiotic out of the bacterial cell. | Efflux pump proteins (e.g., Mef, Msr). |
| Drug Inactivation | Enzymatic modification or degradation of the antibiotic. | Esterases, phosphotransferases.[25] |
Conclusion and Future Directions
This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, thereby inhibiting protein synthesis. Its mechanism of action is consistent with that of other 16-membered macrolide antibiotics. The absence of the mycinose sugar likely modulates its pharmacokinetic and pharmacodynamic properties compared to tylosin.
Future research should prioritize obtaining high-resolution structural data of desmycosin in complex with the bacterial ribosome. Such studies, utilizing techniques like cryo-electron microscopy and X-ray crystallography, would provide a detailed atomic-level understanding of its interactions and pave the way for the structure-based design of novel macrolide derivatives with improved efficacy and the ability to overcome existing resistance mechanisms. Furthermore, continued investigation into the specific roles of the sugar moieties in ribosome binding and cellular permeability will be invaluable for the development of the next generation of macrolide antibiotics.
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An In-depth Technical Guide to the Structure Elucidation of 23-O-Desmycinosyl-tylosin
This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the methodologies and analytical strategies required for the structural elucidation of 23-O-Desmycinosyl-tylosin (ODT), a significant macrolide antibiotic. Also known as lactenocin, ODT is a naturally occurring derivative of tylosin, a widely used veterinary antibiotic.[1][2] Understanding its precise molecular architecture is paramount for lead optimization, synthetic derivatization, and exploring its full therapeutic potential.
This document moves beyond a simple listing of procedures, delving into the rationale behind experimental choices and emphasizing self-validating protocols to ensure scientific rigor.
Foundational Understanding: Biosynthetic Context of this compound
A robust structure elucidation strategy begins with an appreciation of the compound's origin. This compound is not an isolated entity but a key intermediate in the biosynthetic pathway of tylosin, produced by the bacterium Streptomyces fradiae.[1][3] The terminal stages of tylosin biosynthesis involve a series of glycosylation and methylation steps. Lactenocin (ODT) is the immediate precursor to macrocin and desmycosin, which are then converted to tylosin.[1][2]
This biosynthetic relationship is the cornerstone of our elucidation strategy. The known structure of tylosin serves as a powerful reference scaffold. By understanding this pathway, we can hypothesize that ODT shares the same core macrolide lactone ring (tylonolide) and the mycaminose sugar as tylosin, but lacks the terminal mycarose sugar. This informs our analytical approach, which will focus on confirming the shared moieties and identifying the specific point of structural divergence.
Caption: Simplified terminal pathway of tylosin biosynthesis.
Isolation and Purification: Obtaining Analytical-Grade ODT
The initial and most critical phase is the isolation of ODT with a high degree of purity. Impurities from the fermentation broth or co-eluting related substances can significantly complicate spectral interpretation.
Experimental Protocol: Isolation and Purification of ODT
This protocol is adapted from established methods for tylosin purification.[4][5]
-
Broth Preparation: Begin with a fermentation broth of Streptomyces fradiae. Adjust the pH of the filtered broth to between 7.5 and 10.0 with an aqueous NaOH solution. This step is crucial as it leaves many colored impurities in the effluent while the target macrolides adsorb to the resin.[4]
-
Initial Adsorption Chromatography: Pass the pH-adjusted filtrate through a column packed with a polymeric adsorbent resin (e.g., Kastel® S 112).
-
Elution: Elute the adsorbed macrolides from the resin using a mixture of an organic solvent and water, such as acetone:water (2.3:1 v/v).[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): The eluate will contain a mixture of tylosin and related substances. Further purification is achieved using preparative reversed-phase HPLC.
-
Column: A C18 stationary phase is effective for separating these structurally similar macrolides.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium formate, pH 5.0) allows for the resolution of ODT from tylosin, macrocin, and desmycosin.[6]
-
Detection: UV detection at 280-290 nm is suitable for these compounds.[6][7]
-
-
Fraction Collection and Desalting: Collect the fractions corresponding to the ODT peak. Pool the pure fractions and remove the HPLC mobile phase salts and solvents via lyophilization or solid-phase extraction (SPE) to yield pure, solid ODT.
Spectroscopic Analysis: Deciphering the Molecular Structure
With a pure sample, the next step is to employ a suite of spectroscopic techniques. The synergy between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous elucidation of complex natural products.[8][9]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) provides the exact molecular formula, while tandem mass spectrometry (MS/MS) offers insights into the molecule's substructures.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatograph coupled to a triple quadrupole (QQQ) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Chromatography:
-
Column: Zorbax Eclipse XDB-C18 or equivalent.
-
Mobile Phase A: 0.05 M formic acid in water.
-
Mobile Phase B: 0.05 M formic acid in acetonitrile.
-
Elution: Employ a gradient elution for optimal peak shape and separation.[11]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion ESI is effective for macrolides, yielding prominent [M+H]⁺ precursor ions.[10]
-
Full Scan (MS1): Acquire a high-resolution full scan to determine the accurate mass of the [M+H]⁺ ion.
-
Tandem MS (MS2): Select the [M+H]⁺ ion for collision-induced dissociation (CID). The fragmentation patterns are highly informative. For macrolides, characteristic losses include the sequential cleavage of sugar moieties and dehydration from the macrolactone core.[12]
-
Data Interpretation and Expected Results
The analysis will yield data that can be summarized and compared as follows:
| Property | Expected Value for ODT | Reference Value for Tylosin A |
| Molecular Formula | C₃₈H₆₃NO₁₃[13] | C₄₆H₇₇NO₁₇[3] |
| Monoisotopic Mass | 741.43 g/mol [14] | 915.52 g/mol |
| [M+H]⁺ (HRMS) | ~742.4376 m/z | ~916.5298 m/z |
| Key MS/MS Fragments | Loss of mycaminosyl-tylonolide core, loss of water | Loss of mycarose, loss of mycaminose, loss of mycinose |
The key differentiator in the MS/MS spectrum of ODT compared to tylosin will be the absence of fragments corresponding to the loss of the mycarose-mycinose disaccharide. Instead, the fragmentation will be dominated by the cleavage of the single mycaminose sugar and fragmentations within the aglycone.
Caption: Predicted primary fragmentation of ODT in MS/MS.
NMR Spectroscopy: Mapping the Connectivity and Stereochemistry
NMR is the most powerful tool for determining the detailed 3D structure of a molecule in solution.[8] A combination of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and establish their connectivity.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 40 mg of purified ODT in 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
-
NMR Experiments: Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
1D ¹H NMR: Provides information on the types of protons and their integrations.
-
1D ¹³C NMR: Shows the number and types of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system, crucial for tracing out the connectivity within the macrolide ring and sugar moieties.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different spin systems (e.g., linking the sugar to the macrolide ring).
-
Data Interpretation: A Comparative Approach
The elucidation of ODT's structure hinges on a meticulous comparison of its NMR data with that of tylosin A.
-
¹H and ¹³C Spectra: The signals corresponding to the tylonolide core and the mycaminose sugar in ODT will show very similar chemical shifts and coupling patterns to those in tylosin A.
-
Key Differences: The most significant difference will be the complete absence of signals corresponding to the mycarose and mycinose sugars in the ODT spectra. Specifically, the characteristic signals for the two O-methyl groups of the mycinose sugar (typically around 3.5 ppm in ¹H NMR) will be missing.
-
HMBC Analysis: The HMBC spectrum is the definitive tool for confirming the structure. In tylosin, there are key HMBC correlations from the anomeric proton of mycarose to a carbon on the mycaminose sugar, and from the anomeric proton of mycaminose to C-5 of the tylonolide ring. For ODT, only the latter correlation (mycaminose to the tylonolide ring) will be observed. The absence of the former confirms that the C-4' hydroxyl of mycaminose is not glycosylated.
Caption: Workflow for NMR-based structure elucidation.
Conclusion and Verification
References
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Investigation of tylosin and tilmicosin residues in meat by high-performance liquid chromatography method - CABI Digital Library. [Link]
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Identification of tylosin in bovine muscle at the maximum residue limit level by liquid chromatography-mass spectrometry, using a particle beam interface - ResearchGate. [Link]
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Simultaneous determination of lincomycin, spiramycin, tylosin and tiamulin in animal feed using liquid chromatography coupled to mass spectrometry after a microbial assay - PMC - NIH. [Link]
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Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC - NIH. [Link]
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Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin - PubMed. [Link]
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Identification of tylosin in bovine muscle at the maximum residue limit level by liquid chromatography–mass spectrometry, using a particle beam interface - Analyst (RSC Publishing). [Link]
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Determination of tylosin residues in animal tissues by HPLCPDA. - eJournals. [Link]
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Terminal stages in the biosynthesis of tylosin - PubMed. [Link]
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TYLOSIN First draft prepared by Jacek Lewicki, Warsaw, Poland Philip T. Reeves, Canberra, Australia and Gerald E. Swan, Pretoria - Food and Agriculture Organization of the United Nations. [Link]
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Tylosin | C46H77NO17 | CID 5280440 - PubChem - NIH. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Desmycosin (Tylosin B)
Abstract
Desmycosin, also known as Tylosin B, is a 16-membered macrolide antibiotic and a primary, antimicrobially active metabolite of Tylosin A.[1][2] A thorough understanding of its physicochemical properties is paramount for the successful development of stable, safe, and effective pharmaceutical formulations. This guide provides a comprehensive overview of the core physicochemical characteristics of Desmycosin, detailing its chemical identity, solid-state properties, and solution-state behavior. By integrating field-proven experimental protocols with the underlying scientific principles, this document serves as a critical resource for researchers, formulation scientists, and analytical chemists. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, adhering to the highest standards of scientific integrity and aligning with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6]
Chemical Identity and Structure
A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built. Desmycosin is derived from Tylosin A via the hydrolysis of the terminal mycarose sugar.[7] This structural modification significantly influences its properties.
Chemical Structure: Desmycosin consists of a 16-membered lactone ring substituted with two sugar moieties: mycaminose and mycinose. The key structural features include the dimethylamino group on the mycaminose sugar, which imparts a basic character, and a reactive aldehyde group.
Core Molecular Identifiers: A summary of Desmycosin's key identifiers is presented in Table 1.
| Identifier | Value | Source |
| IUPAC Name | 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
| CAS Number | 11032-98-7 | [8] |
| Molecular Formula | C₃₉H₆₅NO₁₄ | [1][8] |
| Molecular Weight | 771.9 g/mol | |
| Exact Mass | 771.4405 Da | [1][9] |
Solid-State Properties
The solid-state characteristics of an active pharmaceutical ingredient (API) directly impact its handling, processing, stability, and dissolution behavior.[10]
Appearance and Description
Desmycosin is typically a solid at room temperature.[8] Commercially available reference standards are often described as a white to light beige or off-white to pale yellow solid.[8]
Thermal Behavior
Thermal analysis is crucial for determining the stability of the drug substance during manufacturing processes like drying and milling, and for detecting polymorphism. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed.[11][12]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is indispensable for identifying melting points, glass transitions, and polymorphic phase transitions.[13]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[14] It is used to quantify loss of water (dehydration) or residual solvents and to determine thermal decomposition profiles.[11]
-
Scientific Rationale: A simultaneous TGA-DSC analysis provides complementary information from a single experiment. A mass loss observed in TGA that corresponds to an endotherm in DSC can confirm whether the thermal event is due to melting with decomposition, or simply the loss of a volatile component like water or a solvent.[11]
-
Methodology:
-
Instrument: Calibrated TGA-DSC simultaneous thermal analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of Desmycosin into an aluminum pan.
-
TGA-DSC Program:
-
Equilibrate the system at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.
-
Use an inert nitrogen purge gas at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.
-
-
Data Analysis:
-
Analyze the TGA curve for any significant mass loss events, quantifying the percentage loss.
-
Analyze the DSC curve for thermal events such as endotherms (melting, dehydration) or exotherms (crystallization, decomposition).
-
Correlate the temperatures of TGA mass loss with DSC thermal events to interpret the processes occurring.
-
-
Solution-State Properties
The behavior of Desmycosin in solution governs its absorption, distribution, and potential for parenteral formulation. Key parameters include solubility, pKa, and lipophilicity.
Solubility
Solubility is a critical determinant of a drug's bioavailability. Desmycosin, like many macrolides, exhibits pH-dependent solubility due to its ionizable dimethylamino group. It is reported to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile.[1][8]
-
Scientific Rationale: The shake-flask method is the gold-standard for determining equilibrium solubility. It ensures that the solution is fully saturated with the drug, providing a true measure of its intrinsic solubility in a given medium. The use of a buffer system is critical for maintaining a constant pH, which is essential for ionizable compounds like Desmycosin.
-
Methodology:
-
Preparation: Prepare a series of buffered solutions at various pH values (e.g., pH 2, 5, 7.4, 9).
-
Sample Addition: Add an excess amount of Desmycosin powder to vials containing a known volume of each buffer. The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of Desmycosin using a validated stability-indicating HPLC-UV method.
-
Validation: The final pH of the saturated solution should be measured to confirm it has not shifted during the experiment. The presence of remaining solid in the vial validates that equilibrium saturation was achieved.
-
Dissociation Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For Desmycosin, the basic dimethylamino group is the primary ionizable center. Its pKa value is critical as it dictates the extent of ionization at different physiological pHs, which in turn affects solubility, membrane permeability, and receptor binding. The pKa of the related compound Tylosin A is reported to be approximately 7.73.[7]
Lipophilicity (LogP / LogD)
Lipophilicity is a key factor in a drug's ability to cross biological membranes.[15] It is typically measured as the partition coefficient (LogP) or the distribution coefficient (LogD).[15][16][17]
-
LogP: Represents the partitioning of the neutral (non-ionized) form of the molecule between octanol and water.[18][19]
-
LogD: Represents the partitioning of all forms (neutral and ionized) of the molecule at a specific pH. For an ionizable molecule like Desmycosin, LogD is the more physiologically relevant parameter.[15][16]
The LogD for a basic compound is pH-dependent; as the pH decreases below the pKa, the molecule becomes more protonated (ionized) and thus more hydrophilic, leading to a lower LogD value.
Caption: Overall workflow for physicochemical characterization of Desmycosin.
Stability Profile
Assessing the intrinsic stability of a drug substance is a core regulatory requirement and is fundamental to developing a robust formulation.[20] Forced degradation (stress testing) studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[21][22][23]
Key Degradation Pathways
Macrolide antibiotics like Desmycosin are susceptible to specific degradation pathways:
-
Acidic Hydrolysis: The glycosidic bonds linking the sugar moieties to the lactone ring are susceptible to hydrolysis under acidic conditions. The hydrolysis of Tylosin A to form Desmycosin below pH 4 is a well-documented example of this.[7] Further degradation is likely under more strenuous acidic conditions.
-
Oxidation: The complex structure of Desmycosin presents several sites that could be susceptible to oxidation. The dimethylamino group can be oxidized to an N-oxide, a common degradation pathway for macrolides.[24]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[23]
Caption: Key environmental factors leading to the degradation of Desmycosin.
Protocol 4.2.1: Forced Degradation Study Workflow
-
Scientific Rationale: This protocol systematically exposes Desmycosin to harsh conditions to intentionally generate degradation products.[21] The goal is not to determine shelf-life but to understand degradation pathways and validate that the primary analytical method (typically HPLC) can separate all degradants from the parent peak, thus proving it is "stability-indicating." A target degradation of 5-20% is generally considered appropriate to generate primary degradants without over-stressing the molecule.[22]
-
Methodology:
-
Stock Solution: Prepare a stock solution of Desmycosin in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80 °C for a defined period (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a defined period.
-
Oxidation: Mix the stock solution with 3-6% H₂O₂. Keep at room temperature for a defined period (e.g., up to 24 hours).[20]
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 100 °C) for several hours.[20] Dissolve the stressed powder for analysis.
-
Photodegradation: Expose the stock solution (in a quartz cuvette) and solid powder to UV and visible light in a photostability chamber. The exposure should meet ICH Q1B recommendations (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid/base samples), dilute to a target concentration, and analyze immediately using a developed HPLC-UV/MS method.
-
Validation Check (Mass Balance): A key self-validating aspect of the study is to perform a mass balance calculation. The sum of the parent drug remaining and all detected degradation products should ideally be between 95-105% of the initial concentration, demonstrating that all significant degradants are being detected.
-
Summary of Physicochemical Parameters
This table provides a consolidated view of the key physicochemical data for Desmycosin, essential for at-a-glance assessments during drug development.
| Parameter | Value / Property | Implication for Drug Development |
| Molecular Formula | C₃₉H₆₅NO₁₄ | Defines the elemental composition and exact mass.[1][8] |
| Molecular Weight | 771.9 g/mol | Used for all molarity-based calculations for formulation and analytical work. |
| Appearance | White to light beige solid | Basic quality control parameter for raw material acceptance.[8] |
| pKa | ~7.7 (estimated from Tylosin A) | Governs pH-dependent solubility and absorption; critical for selecting buffer systems.[7] |
| Solubility | Soluble in DMSO, Acetonitrile | Guides solvent selection for analytical methods and pre-clinical formulations.[1][8] |
| Stability | Susceptible to acid hydrolysis, oxidation | Requires formulation strategies to protect the API, such as pH control and antioxidant use.[7][24] |
Conclusion: Implications for Drug Development
The physicochemical profile of Desmycosin dictates a clear path for its development. Its basic nature and resultant pH-dependent solubility suggest that oral formulations may benefit from pH-modifying excipients to enhance dissolution in the gastrointestinal tract. The susceptibility to acid hydrolysis and oxidation necessitates protective measures in both formulation and packaging, such as the inclusion of antioxidants and careful control of the formulation's micro-pH. The data generated through the protocols described herein are not merely academic; they form the bedrock of a successful regulatory submission and ultimately ensure the development of a high-quality, stable, and efficacious medicine.
References
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European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]
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ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. [Link]
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Particle Analysis. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]
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GMP Compliance. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
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IKEV. ICH Q6A Guideline. [Link]
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National Center for Biotechnology Information. Desmycosin. PubChem Compound Database. [Link]
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Akmese, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Hittite Journal of Science and Engineering. [Link]
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Thompson, T. S., et al. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Analytica Chimica Acta. [Link]
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Thompson, T. S., & Noot, D. K. (2019). Tylosin A and Desmycosin in Honey by Salting-Out Assisted Liquid-Liquid Extraction and Aqueous Normal Phase Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry. [Link]
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Kochansky, J. (2006). Stability of tylosin in honey at elevated temperatures. ResearchGate. [Link]
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National Center for Biotechnology Information. Tylosin. PubChem Compound Database. [Link]
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BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Semantic Scholar. Tylosin A and desmycosin in honey by salting-out assisted liquid-liquid extraction and aqueous normal phase ultraperformance liquid chromatography-tandem mass spectrometry. [Link]
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ResearchGate. Tylosin A and desmycosin in honey by salting-out assisted liquid-liquid extraction and aqueous normal phase ultraperformance liquid chromatography-tandem mass spectrometry | Request PDF. [Link]
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Dodd, M. C., et al. (2006). Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. Chemosphere. [Link]
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International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
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ACD/Labs. (2024). LogP vs LogD - What is the Difference?. [Link]
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Thompson, T. S., et al. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. PubMed. [Link]
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Bienta. LogD/LogP. [Link]
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Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
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Improved Pharma. (2024). Improved Pharma Enhances Thermal Characterization Suite with Discovery DSC 25. [Link]
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An In-depth Technical Guide on the Biological Activity of 23-O-Desmycinosyl-tylosin
Introduction
23-O-Desmycinosyl-tylosin, more commonly known as Desmycosin, is a microbiologically active degradation product of Tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae.[1][2][3] Tylosin itself is a mixture of four components, with Tylosin A being the main constituent.[3] Desmycosin (also referred to as Tylosin B) is formed when Tylosin A loses the neutral sugar mycarose from its C-23 position.[3][4][5] This guide provides a comprehensive technical overview of the multifaceted biological activities of Desmycosin, focusing on its antibacterial, anti-inflammatory, immunomodulatory, and potential antiviral properties. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this significant veterinary antibiotic.
PART 1: Antibacterial Activity
Core Directive: Mechanism of Action
Like other macrolide antibiotics, Desmycosin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3] The primary target is the 50S subunit of the bacterial ribosome.[3][6] Desmycosin binds to the nascent peptide exit tunnel on the 50S subunit, thereby blocking the elongation of the polypeptide chain.[7] This action is sequence-specific, meaning the antibiotic can cause the ribosome to stall at particular amino acid sequences in the nascent peptide.[7] This inhibition of protein synthesis ultimately halts bacterial growth and replication.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
PART 2: Anti-inflammatory and Immunomodulatory Effects
Core Directive: Modulating the Host Response
Beyond their direct antibacterial actions, macrolides like Desmycosin possess significant anti-inflammatory and immunomodulatory properties. [8][9][10]These effects are not related to their antimicrobial activity and are crucial to their therapeutic efficacy, particularly in respiratory infections where inflammation is a major component of the pathology. [8][9]
Mechanism of Action
The anti-inflammatory effects of macrolides are multifaceted and involve the modulation of various host immune cells and signaling pathways. [8][9][10]
-
Cytokine Modulation: Macrolides can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. [8][11][12]Conversely, they can enhance the production of the anti-inflammatory cytokine IL-10. [11]* Neutrophil Function: They can inhibit the migration and accumulation of neutrophils at the site of inflammation, thereby reducing tissue damage.
-
Signaling Pathways: Macrolides have been shown to inhibit the activation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. [12]
Caption: Desmycosin can inhibit the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines.
Experimental Protocol: In Vitro Cytokine Production Assay
This protocol is designed to assess the effect of Desmycosin on the production of inflammatory cytokines by immune cells, such as macrophages, in response to a pro-inflammatory stimulus like lipopolysaccharide (LPS). [13][14][15][16][17] Materials:
-
RAW 264.7 macrophage cell line or primary murine peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Desmycosin
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Cell Culture: Plate RAW 264.7 cells or PBMCs in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with varying concentrations of Desmycosin for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. [17]4. Incubation: Incubate the plate for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine production. [17]5. Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the cytokines of interest in the supernatants using ELISA kits according to the manufacturer's instructions. [17]
PART 3: Antiviral Activity
Core Directive: An Emerging Area of Investigation
While macrolides are not primarily known for direct antiviral effects, there is growing evidence that they can modulate the host response to viral infections. [6][9][18][19]Their clinical benefit in viral respiratory infections is thought to be indirect, stemming from their anti-inflammatory and immunomodulatory properties. [6][18]
Potential Mechanisms
The potential antiviral activity of macrolides is likely due to their ability to:
-
Attenuate Excessive Inflammation: By reducing the "cytokine storm" associated with severe viral infections, macrolides may lessen the severity of the disease. [8]* Interfere with Viral Replication: Some studies suggest that macrolides might interfere with certain stages of the viral life cycle, such as replication. [8]* Modulate Immune Cell Function: Macrolides can influence the activity of various immune cells, which could enhance the host's ability to clear the virus. [10]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to evaluate the ability of a compound to inhibit the replication of a virus. [20][21][22][23] Materials:
-
A susceptible host cell line
-
A specific virus stock
-
Desmycosin
-
Cell culture medium
-
Semi-solid overlay (e.g., containing agarose or methylcellulose)
-
Crystal violet stain
Procedure:
-
Cell Monolayer: Seed host cells in a multi-well plate to form a confluent monolayer.
-
Virus-Compound Incubation: Mix serial dilutions of Desmycosin with a known amount of virus and incubate to allow for interaction.
-
Infection: Add the virus-compound mixture to the cell monolayer and allow the virus to adsorb.
-
Overlay: Remove the inoculum and add the semi-solid overlay to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Staining and Counting: Stain the cells with crystal violet to visualize the plaques (areas of dead or destroyed cells). Count the number of plaques in each well.
-
Calculation: The percentage of plaque reduction in the presence of Desmycosin is calculated relative to a virus-only control.
Conclusion
This compound is a biologically active macrolide with a well-established role in veterinary medicine. Its primary antibacterial activity, achieved through the inhibition of bacterial protein synthesis, is complemented by significant anti-inflammatory and immunomodulatory effects that contribute to its therapeutic efficacy. The potential for antiviral activity, likely mediated through the modulation of the host's immune response, represents a promising area for future research. The experimental protocols outlined in this guide provide a foundation for further investigation into the diverse biological activities of this important compound.
References
- Poddighe, D., & Aljofan, M. (2020). Clinical evidences on the antiviral properties of macrolide antibiotics in the COVID-19 era and beyond. Nazarbayev University Repository.
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- Creative Biolabs. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Kanoh, S., & Rubin, B. K. (2010).
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- ResearchGate. (n.d.). Antiviral effect of macrolides. [Diagram].
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- Bio-protocol. (2017).
- American Society for Microbiology. (2006). Plaque Assay Protocols.
- Figueiredo, M. L., et al. (2013). Development of a novel plaque reduction neutralisation test for hantavirus infection. PMC.
- Osterman, I. A., et al. (2022). Conjugates of Desmycosin with Fragments of Antimicrobial Peptide Oncocin: Synthesis, Antibacterial Activity, Interaction with Ribosome. PubMed.
- Li, W., et al. (2015). In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae. PMC.
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- Association for Biology Laboratory Education. (n.d.). The Antibiotic Resistance Phenomenon: Use of Minimal Inhibitory Concentration (MIC)
- Mutak, S., et al. (2007). Semisynthetic Macrolide Antibacterials Derived from Tylosin. Synthesis and Structure−Activity Relationships of Novel Desmycosin Analogues. Journal of Medicinal Chemistry.
- Liu, M., & Douthwaite, S. (2006). Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. PNAS.
- M-P, M., et al. (2018). Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. NIH.
- Hamill, R. L., et al. (1961). Tylosin, a new antibiotic. II.
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- ResearchGate. (n.d.). Effect of LPS on cytokine production. [Diagram].
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- Poltavets, A. I., et al. (2008). Peptide derivatives of antibiotics tylosin and desmycosin, protein synthesis inhibitors. PubMed.
- Thompson, T. S., et al. (2007). Degradation of incurred tylosin to desmycosin - Implications for residue analysis of honey.
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- Wikipedia. (n.d.). Tylosin.
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- Li, Y., et al. (2006). Tilmicosin and tylosin have anti-inflammatory properties via modulation of COX-2 and iNOS gene expression and production of cytokines in LPS-induced macrophages and monocytes. PubMed.
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An In-Depth Technical Guide to the Acid-Catalyzed Degradation of Tylosin A to 23-O-Desmycinosyl-tylosin
This guide provides a comprehensive technical overview of the degradation of Tylosin A, a prominent macrolide antibiotic, into its primary degradation product, 23-O-Desmycinosyl-tylosin, also known as Tylosin B or Desmycosin. This process is of significant interest to researchers, scientists, and drug development professionals in the fields of veterinary medicine, analytical chemistry, and environmental science due to its implications for drug stability, residue analysis, and antimicrobial efficacy.
Introduction: The Significance of Tylosin A Degradation
Tylosin is a widely used macrolide antibiotic in veterinary medicine for the treatment and prevention of bacterial infections in livestock and poultry.[1] It is a mixture of four structurally related compounds: Tylosin A, B, C, and D. Tylosin A is the major and most microbiologically active component, typically constituting about 90% of the mixture.[1]
The stability of Tylosin A is a critical factor in its formulation, storage, and in vivo activity. Under acidic conditions, Tylosin A undergoes a specific degradation reaction, resulting in the formation of this compound (Desmycosin). This degradation is primarily a result of the hydrolysis of the mycarose sugar moiety from the tylactone ring.[2] Understanding the kinetics and mechanism of this degradation is crucial for several reasons:
-
Drug Stability and Formulation: Pharmaceutical formulations must be designed to maintain the stability of Tylosin A and prevent premature degradation.
-
Residue Analysis: In food safety and environmental monitoring, it is often necessary to analyze for both Tylosin A and its degradation products, as the presence of Desmycosin can indicate the historical presence of the parent compound.[3]
-
Antimicrobial Potency: The degradation of Tylosin A to Desmycosin can alter the antimicrobial spectrum and potency of the drug.[1]
This guide will delve into the chemical basis of this transformation, provide detailed experimental protocols for its controlled execution and analysis, and discuss the implications of this degradation on the biological activity of the resulting compounds.
The Chemical Transformation: From Tylosin A to Desmycosin
The degradation of Tylosin A to Desmycosin is a classic example of an acid-catalyzed hydrolysis of a glycosidic bond. The key structural difference between the two molecules is the presence of a mycarose sugar attached at the C-23 position of the tylactone ring in Tylosin A, which is absent in Desmycosin.
Chemical Structures
Figure 1: Chemical structures of Tylosin A and its degradation product, this compound (Desmycosin). The red circle highlights the mycarose sugar that is cleaved during acid hydrolysis.
Reaction Mechanism: Acid-Catalyzed Hydrolysis
The conversion of Tylosin A to Desmycosin is initiated by the protonation of the glycosidic oxygen atom linking the mycarose sugar to the tylactone core. This occurs under acidic conditions, typically at a pH below 4.[4][5] The protonated glycosidic bond is then susceptible to nucleophilic attack by a water molecule, leading to the cleavage of the bond and the release of mycarose.
Caption: Acid-catalyzed hydrolysis of Tylosin A to Desmycosin.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the controlled degradation of Tylosin A and the subsequent analysis of the reaction products. These protocols are designed to be self-validating systems for researchers in a laboratory setting.
Controlled Acid Hydrolysis of Tylosin A
This protocol describes the preparation of Desmycosin from Tylosin A through acid hydrolysis. This method is adapted from established principles of macrolide degradation.[6][7]
Materials:
-
Tylosin A standard (or Tylosin Tartrate)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel (e.g., glass beaker or flask)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of Tylosin A in deionized water to a final concentration of approximately 10 mg/mL.
-
Acidification: While stirring, slowly add 0.1 M HCl to the Tylosin A solution to adjust the pH to 2.0. Monitor the pH carefully using a calibrated pH meter.
-
Incubation: Cover the reaction vessel and allow the solution to stir at room temperature (approximately 25°C) for 24-72 hours. The reaction progress can be monitored periodically by taking small aliquots for HPLC analysis (see Protocol 3.2).
-
Neutralization: After the desired level of degradation is achieved, neutralize the solution to pH 7.0 by the dropwise addition of 0.1 M NaOH.
-
Extraction: Transfer the neutralized solution to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic layer containing Desmycosin. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the Desmycosin product.
Caption: Workflow for the laboratory-scale acid hydrolysis of Tylosin A.
HPLC Analysis of Tylosin A and Desmycosin
This High-Performance Liquid Chromatography (HPLC) method is suitable for monitoring the degradation of Tylosin A and quantifying the formation of Desmycosin.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at 290 nm |
Procedure:
-
Standard Preparation: Prepare individual stock solutions of Tylosin A and Desmycosin in methanol at 1 mg/mL. Prepare a series of mixed working standards by diluting the stock solutions with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dilute aliquots of the reaction mixture with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify and quantify Tylosin A and Desmycosin based on their retention times and the peak areas relative to the calibration curves.
LC-MS/MS Confirmation and Quantification
For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Tylosin A: 916.5 -> 772.5; Desmycosin: 772.5 -> 628.4 |
Procedure:
The sample and standard preparation are similar to the HPLC method, with further dilution as necessary to accommodate the higher sensitivity of the LC-MS/MS system.
Kinetics of Tylosin A Degradation
The rate of Tylosin A degradation is highly dependent on pH and temperature. The reaction follows pseudo-first-order kinetics.
Effect of pH and Temperature
Studies have shown that the degradation of Tylosin A is most rapid at highly acidic pH values (e.g., pH 2) and increases with temperature.[4] Conversely, Tylosin A is relatively stable in the pH range of 5 to 9.[4]
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 2 | 22 | < 6 hours | [8] |
| 2 | 35 | Shorter than at 22°C | [8] |
| 5 | 22 | No significant degradation | [8] |
| 7 | 22 | No significant degradation | [8] |
| 9 | 22 | No significant degradation | [8] |
| 11 | 22 | < 6 hours | [8] |
| Honey (acidic) | 34 | ~4 months | [3] |
Table 1: Summary of Tylosin A degradation half-life under various conditions.
Impact on Antimicrobial Activity
The conversion of Tylosin A to Desmycosin has a notable impact on its antimicrobial potency. While Desmycosin retains antimicrobial activity, it is generally considered to be less potent than the parent compound, Tylosin A, against many target organisms.[1]
| Organism | Tylosin A MIC (µg/mL) | Desmycosin MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.2 - 1.56 | 0.78 | [9] |
| Mycoplasma gallisepticum | 0.01 - 0.1 | Not specified, but Tylosin A is more effective | [1] |
| Mycoplasma hyopneumoniae | Not specified, but Tylosin A is more effective | Not specified, but Tylosin A is more effective | [1] |
| Kocuria rhizophila | Similar to Desmycosin | Similar to Tylosin A | [9] |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Tylosin A and Desmycosin.
Enzymatic Degradation of Tylosin A
In addition to acid-catalyzed hydrolysis, Tylosin A can also be degraded by enzymatic processes, particularly in microbial environments. Certain bacteria have been shown to produce enzymes capable of cleaving the glycosidic bonds of macrolide antibiotics.
Role of Glycoside Hydrolases
Glycoside hydrolases are a class of enzymes that catalyze the cleavage of glycosidic bonds.[10] Specific bacterial strains, such as Kurthia gibsonii, have been identified that can degrade Tylosin A.[11] The proposed mechanism involves the enzymatic removal of the mycarose sugar, a reaction analogous to acid hydrolysis.[11] This is a significant consideration in environmental fate studies and in the gut microbiome of treated animals. The genes encoding these glycoside hydrolases have been identified in some degrading bacteria, providing a basis for further research into bioremediation strategies.[11]
Conclusion
The degradation of Tylosin A to this compound is a well-defined chemical process driven by acid-catalyzed hydrolysis. This transformation has significant implications for the stability, analysis, and efficacy of this important veterinary antibiotic. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with Tylosin A, enabling them to control for its degradation, accurately quantify its presence and that of its major degradant, and better understand its biological activity. Further research into the enzymatic degradation pathways will continue to enhance our understanding of the environmental fate and biological interactions of this critical macrolide antibiotic.
References
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- Gholami, Z., et al. (2018). Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components. Journal of Pharmaceutical and Biomedical Analysis.
- Aksenova, I. A., et al. (1984). [Effect of the pH of the medium and of temperature on tylosin stability]. Antibiotiki.
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- Wikipedia. (n.d.). Glycoside hydrolase.
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- Kolz, A. C., et al. (2005). Degradation and metabolite production of tylosin in anaerobic and aerobic swine-manure lagoons.
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- Hjerpe, C. A., & Routen, T. A. (1976). Comparison of the antimycoplasma activity of two commercially available tylosin premixes. Avian Diseases.
- Google Patents. (n.d.). DE1204362B - Production and extraction of the antibiotic tylosin.
- Kim, Y., et al. (2023). Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry. Pharmaceuticals.
- TECOmedical Group. (n.d.). QUICK GUIDE TO HYDROLYSIS STEPS QUICK GUIDE TO ASSAY STEPS.
- Pinna, C., et al. (2021). In Vitro Evaluation of the Effects of Tylosin on the Composition and Metabolism of Canine Fecal Microbiota. Animals.
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Understanding the Antibacterial Spectrum of Desmycosin: A Technical Guide
This guide provides an in-depth exploration of the antibacterial spectrum of Desmycosin (also known as Tylosin B), a macrolide antibiotic of significant interest in veterinary medicine and antibacterial research. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles governing its activity, detailed methodologies for its assessment, and the critical interpretation of the resulting data.
Introduction to Desmycosin: A Member of the Macrolide Family
Desmycosin is a naturally occurring macrolide antibiotic, a derivative of Tylosin produced by the fermentation of Streptomyces fradiae.[1][2] Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Desmycosin, specifically, is formed by the hydrolysis of the terminal neutral sugar, mycarose, from the parent compound Tylosin A.[1][3] While structurally similar to Tylosin, this modification influences its pharmacokinetic and antimicrobial properties.
Like other macrolide antibiotics, Desmycosin's primary application is in the veterinary field for the treatment and prevention of bacterial infections.[4][5] Its significance lies in its potent activity against a specific range of pathogens, making a thorough understanding of its antibacterial spectrum essential for its effective and responsible use.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The antibacterial effect of Desmycosin is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them.[4][5] This action is achieved by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.
Desmycosin binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[6][7][8] This binding sterically obstructs the passage of the growing polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome.[6] The consequence is the cessation of protein synthesis, which is vital for bacterial survival and proliferation. This targeted action on the bacterial ribosome provides a degree of selective toxicity, as mammalian ribosomes have a different structure (60S and 40S subunits).
Caption: Mechanism of action of Desmycosin.
The Antibacterial Spectrum of Desmycosin
The antibacterial spectrum of an antibiotic refers to the range of bacterial species against which it is effective. Desmycosin exhibits a spectrum characteristic of macrolides, with pronounced activity against Gram-positive bacteria and a more limited effect on Gram-negative organisms.[4][5]
Gram-Positive Bacteria
Desmycosin is highly effective against a broad array of Gram-positive bacteria.[9][10][11][12][13][14] This is largely due to the structural characteristics of Gram-positive cell walls, which lack an outer membrane, allowing for easier penetration of the antibiotic to its ribosomal target.
Key susceptible Gram-positive pathogens include:
-
Staphylococcus species: Including strains of Staphylococcus aureus.[4]
-
Streptococcus species: Various species within this genus are susceptible.[4]
-
Corynebacterium species: Pathogenic species within this genus are generally susceptible.[5]
-
Erysipelothrix rhusiopathiae [4]
Gram-Negative Bacteria
The efficacy of Desmycosin against Gram-negative bacteria is considerably narrower.[4][5] The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing many antibiotics, including macrolides, from reaching their intracellular targets.[15][16] However, some Gram-negative species do show susceptibility.
-
Campylobacter coli : Activity has been demonstrated against this species.[5]
-
Certain Spirochetes: Some species within this phylum are also susceptible.[4]
Mycoplasma Species
A hallmark of Desmycosin and its parent compound, Tylosin, is its exceptional activity against Mycoplasma species.[5][17][18][19][20][21] Mycoplasma are unique bacteria that lack a cell wall, rendering them intrinsically resistant to antibiotics that target cell wall synthesis (e.g., penicillins). As Desmycosin targets the ribosome, it is a highly effective agent for treating infections caused by these organisms, such as Mycoplasma gallisepticum in poultry and Mycoplasma hyopneumoniae in swine.[5][17][18]
Methodologies for Determining the Antibacterial Spectrum
The antibacterial spectrum of Desmycosin is quantitatively determined through standardized laboratory procedures. The two primary methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These methods are guided by standards set by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22][23][24][25][26][27][28][29][30]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[31][32][33] It is the most common method for determining the potency of a new antibiotic.
This protocol outlines the standardized broth microdilution method for determining the MIC of Desmycosin.
Materials:
-
Desmycosin powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
Step-by-Step Procedure:
-
Preparation of Desmycosin Stock Solution: Prepare a concentrated stock solution of Desmycosin in a suitable sterile solvent (e.g., water or a small amount of ethanol followed by dilution in water) at a concentration of 1280 µg/mL.
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the Desmycosin stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of the Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of Desmycosin in which there is no visible growth.[33][34]
Caption: Workflow for MIC Determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[35][36][37][38] While the MIC indicates growth inhibition, the MBC demonstrates the concentration needed for a bactericidal (killing) effect, typically defined as a ≥99.9% reduction in the initial bacterial inoculum.[35][36][37][38]
This protocol is a continuation of the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettor and tips
-
Incubator (35 ± 2°C)
Step-by-Step Procedure:
-
Subculturing: Following the determination of the MIC, select the well corresponding to the MIC and at least two wells with higher concentrations of Desmycosin.
-
Plating: From each selected well, plate a 10-100 µL aliquot onto a sterile MHA plate. Be sure to label each plate corresponding to the concentration of Desmycosin in the well.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of Desmycosin that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[36][37][38]
Data Interpretation and Summary
The results of MIC and MBC assays are crucial for characterizing the antibacterial spectrum of Desmycosin. This data is typically presented in a tabular format for clarity and ease of comparison.
| Bacterial Species | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | Data | Data | Data |
| Streptococcus pyogenes | 19615 | Data | Data | Data |
| Mycoplasma gallisepticum | 15302 | Data | Data | Data |
| Escherichia coli | 25922 | Data | Data | Data |
| Campylobacter coli | 33559 | Data | Data | Data |
| Note: The values in this table are placeholders and must be determined experimentally. |
The MBC/MIC ratio is a useful indicator of an antibiotic's mode of action. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.[36]
Conclusion
Desmycosin demonstrates a clinically significant antibacterial spectrum, characterized by potent activity against Gram-positive bacteria and exceptional efficacy against Mycoplasma species. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a clear rationale for its spectrum of activity. The standardized methodologies of MIC and MBC determination are essential for the precise quantification of this spectrum, ensuring that this valuable antibiotic is utilized effectively and responsibly in both clinical and research settings. The continued study of Desmycosin and its derivatives holds promise for addressing ongoing challenges in antibacterial therapy.
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An In-depth Technical Guide to the Role of 23-O-Desmycinosyl-tylosin in Macrolide Resistance
Abstract: The escalating threat of antimicrobial resistance necessitates a deep, mechanistic understanding of how bacteria evade antibiotic action. For the macrolide class of antibiotics, particularly the veterinary-significant compound tylosin, enzymatic inactivation represents a critical resistance pathway. This technical guide provides a comprehensive examination of 23-O-Desmycinosyl-tylosin (ODT), a key metabolite in a prevalent mechanism of tylosin resistance. We will dissect the enzymatic conversion of the parent compound, Tylosin A, into the significantly less potent ODT. This guide will explore the structural and molecular basis for ODT's reduced efficacy, focusing on its diminished affinity for the bacterial ribosome. Furthermore, we will provide detailed, field-proven experimental protocols for researchers to quantify this resistance mechanism, including minimum inhibitory concentration (MIC) assays and ribosomal binding validation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance and the design of next-generation therapeutics.
Introduction to Tylosin and Macrolide Resistance
Macrolide antibiotics are a cornerstone of both human and veterinary medicine, prized for their efficacy against a broad spectrum of Gram-positive bacteria.[1] Their mechanism of action involves inhibiting protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] Tylosin, a 16-membered macrolide produced by the fermentation of Streptomyces fradiae, is used extensively in veterinary settings to treat respiratory and enteric infections and as a growth promotant in livestock.[1][3] Commercial tylosin is primarily composed of Tylosin A (~90%), with lesser amounts of Tylosin B (desmycosin), C (macrocin), and D (relomycin).[1]
The widespread use of tylosin has inevitably selected for resistant bacterial populations.[3] Bacteria have evolved three principal strategies to overcome macrolide action:
-
Target Site Modification: Alterations to the antibiotic's binding site on the 23S ribosomal RNA (rRNA), most commonly through methylation by Erm (erythromycin ribosome methylation) enzymes, which prevents the drug from binding effectively.[4][5]
-
Active Efflux: The use of membrane pumps to actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[4][6]
-
Enzymatic Inactivation: The chemical modification of the antibiotic into an inactive form by bacterial enzymes.[4][6]
This guide focuses on the third mechanism, specifically the enzymatic conversion of Tylosin A to its desmycinosyl derivative, a process of detoxification that renders the antibiotic significantly less effective.
The Molecular Target: The Bacterial Ribosome
Macrolides, including tylosin, bind within the nascent peptide exit tunnel (NPET) of the large 50S ribosomal subunit.[7][8] This binding site is composed predominantly of 23S rRNA, with contributions from ribosomal proteins L4 and L22.[4] The antibiotic acts as a physical obstruction, blocking the elongation of the nascent polypeptide chain and causing premature dissociation of peptidyl-tRNA from the ribosome.[2]
The affinity and specific orientation of the macrolide within the NPET are dictated by a series of interactions between the drug and specific rRNA nucleotides. Key interaction points include A2058 and A2059 in domain V of the 23S rRNA.[9][10] For 16-membered macrolides like tylosin, the various sugar moieties appended to the lactone ring are critical for high-affinity binding, forming additional contacts that stabilize the drug-ribosome complex.[7][11] The synergistic resistance conferred by methylations at both G748 and A2058 in tylosin-producing organisms highlights the importance of interactions involving the drug's extended sugar substituents.[11]
This compound (ODT): A Product of Enzymatic Inactivation
Chemical Distinction: Tylosin A vs. ODT
Resistance via enzymatic modification hinges on the conversion of Tylosin A into this compound (ODT), a compound also known as Tylosin B or desmycosin.[2][12] The sole structural difference is the absence of the terminal 6-deoxy-D-allose (mycinose) sugar, which is attached at the C-23 hydroxyl group of the tylonolide lactone ring in Tylosin A.[2][13][] This seemingly minor modification has profound consequences for the molecule's biological activity.
The Enzymatic Conversion
The conversion of Tylosin A to ODT is achieved through the hydrolytic cleavage of the glycosidic bond linking the mycinose sugar to the lactone ring. This reaction is catalyzed by enzymes such as glycosyl hydrolases (glycosidases). While macrolide glycosyltransferases are known to inactivate antibiotics in producer organisms like Streptomyces[6][15][16], similar hydrolytic enzymes can be acquired by pathogenic bacteria, conferring resistance. A meta-omics study investigating the degradation of tylosin during composting of mycelial dregs identified de-mycarose reactions and esterase hydrolysis as key mechanisms for tylosin removal, underscoring the role of enzymatic breakdown in environmental and potentially clinical settings.[17]
Core Mechanism: How ODT Contributes to Resistance
The Critical Role of the Mycinose Moiety
The high efficacy of Tylosin A is not merely a function of its lactone ring; the appended sugars are essential for optimal ribosomal binding.[18] Structural and genetic studies have demonstrated that the sugars extend from the lactone core to make additional contacts with the rRNA of the NPET, effectively increasing the drug's binding footprint and affinity.[11] The mycinose sugar at C-23 is believed to interact with nucleotides such as G748 and A752.[11] This extended interaction network is crucial for locking the antibiotic into its inhibitory conformation within the tunnel.
Reduced Ribosomal Affinity of ODT
The removal of the mycinose sugar to form ODT eliminates these critical interaction points. Without the mycinose moiety, the binding of the molecule to the ribosome is significantly weakened. Although ODT retains the core macrolide structure, its reduced affinity means that a much higher concentration of the drug is required to achieve the same level of ribosomal occupancy and protein synthesis inhibition. This directly translates to a higher Minimum Inhibitory Concentration (MIC) and a clinical phenotype of resistance. Studies comparing the efficacy of commercial tylosin premixes with varying compositions have shown that products with a higher percentage of Tylosin A are significantly more effective than those with higher proportions of other macrolides like desmycosin (ODT), confirming the superior activity of the fully glycosylated parent compound.[19]
Experimental Validation Framework
To investigate the role of ODT in resistance, a multi-faceted approach combining microbiological, biochemical, and biophysical methods is required.
Quantifying Resistance: Minimum Inhibitory Concentration (MIC) Assays
The most direct method to demonstrate the reduced activity of ODT is to compare its MIC against that of Tylosin A for a given bacterial strain. A significant increase in the MIC for ODT indicates resistance.
Table 1: Comparative MIC Data for Tylosin A and Related Macrolides
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Tylosin A | Mycoplasma bovis | 0.06 - 4 | [1] |
| Tylosin A | Staphylococcus aureus | 0.5 - >128 | [1] |
| Desmycosin (ODT) | Mycoplasma hyopneumoniae | Less effective than Tylosin A |[19] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on CLSI standards and is designed to determine the MIC of Tylosin A versus ODT.[20][21]
1. Materials:
-
Tylosin A and this compound (ODT)
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strain (e.g., S. aureus ATCC 29213)
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
2. Preparation of Antibiotic Stock Solutions:
-
Accurately weigh and dissolve Tylosin A and ODT in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL). Ensure complete dissolution.[22]
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24h) agar plate, pick 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[21]
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
4. Plate Setup and Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Prepare a starting antibiotic concentration by adding a calculated volume of stock solution to CAMHB. Add 200 µL of this solution to column 1.
-
Perform a 2-fold serial dilution: transfer 100 µL from column 1 to column 2, mix well, then transfer 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.[23]
-
Column 11 serves as the positive control (growth control): it contains only CAMHB and inoculum.
-
Column 12 serves as the negative control (sterility control): it contains only CAMHB.
5. Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum (from step 3) to wells in columns 1 through 11. The final volume in each well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.[21]
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
6. Reading and Interpreting Results:
-
The MIC is defined as the lowest antibiotic concentration that completely inhibits visible bacterial growth (i.e., the first clear well).[24]
-
The positive control (well 11) must show turbidity, and the negative control (well 12) must be clear.
Characterizing the Enzyme (Conceptual Protocol)
To confirm enzymatic conversion, one can express the candidate glycosyl hydrolase gene in a suitable host (e.g., E. coli) and purify the enzyme.
-
Enzyme Assay: Incubate purified enzyme with a known concentration of Tylosin A in a suitable buffer.
-
Time-Course Analysis: At various time points, stop the reaction (e.g., by adding acetonitrile) and analyze the sample using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).
-
Quantification: Monitor the decrease in the Tylosin A peak and the corresponding increase in the ODT peak over time to determine enzyme kinetics (e.g., Kₘ and Vₘₐₓ).
Validating the Mechanism: Ribosomal Binding Assays (Conceptual Protocol)
A competitive binding assay can demonstrate the differential affinity of Tylosin A and ODT for the ribosome.
-
Reagents: Use a labeled, high-affinity macrolide probe (e.g., [³H]-erythromycin or a fluorescent derivative).[25] Prepare purified 70S ribosomes from a susceptible bacterial strain.
-
Assay: Incubate a fixed concentration of ribosomes and the labeled probe with increasing concentrations of unlabeled competitors (either Tylosin A or ODT).
-
Measurement: After reaching equilibrium, separate bound from free probe (e.g., via filter binding) and quantify the remaining bound radioactivity or fluorescence.[25]
-
Analysis: Plot the displacement curves. The concentration of the competitor required to displace 50% of the labeled probe (IC₅₀) is determined. A significantly higher IC₅₀ for ODT compared to Tylosin A provides direct evidence of its weaker binding to the ribosomal target.
Implications for Drug Development and Surveillance
Understanding the enzymatic inactivation of tylosin to ODT has significant implications. For drug development professionals, it highlights a vulnerability that can be addressed through medicinal chemistry. Strategies may include:
-
Modifying the C-23 Position: Designing derivatives where the mycinose sugar is replaced with a non-hydrolyzable moiety that preserves the key ribosomal interactions.
-
Steric Hindrance: Introducing chemical groups that sterically block the approach of inactivating enzymes without compromising ribosomal binding.
For researchers and public health professionals, the presence of genes encoding macrolide-inactivating enzymes in pathogenic bacteria is a critical surveillance target.[4] Monitoring the prevalence and spread of these genes can inform antimicrobial stewardship policies and predict the potential for clinical failure of tylosin and related macrolides.
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- 10. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tylosin, a new antibiotic. II. Isolation, properties, and preparation of desmycosin, a microbiologically active degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Integrated meta-omics study on rapid tylosin removal mechanism and dynamics of antibiotic resistance genes during aerobic thermophilic fermentation of tylosin mycelial dregs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioassay-Guided Evolution of Glycosylated Macrolide Antibiotics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of the antimycoplasma activity of two commercially available tylosin premixes - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Natural Sources of 23-O-Desmycinosyl-tylosin (Desmycosin)
Abstract
23-O-Desmycinosyl-tylosin (ODT), known more commonly as desmycosin or Tylosin B, is a 16-membered macrolide antibiotic of significant interest in veterinary medicine and as a precursor for the synthesis of novel antibiotic derivatives. While it is a key intermediate in the biosynthesis of tylosin, specific microbial systems can be harnessed for its targeted production. This technical guide provides an in-depth exploration of the natural sources of desmycosin, focusing on the producing microorganism, Streptomyces fradiae, and the methodologies for its production, isolation, and characterization. We will delve into the genetic basis for desmycosin accumulation, detailed fermentation strategies, comprehensive purification protocols, and robust analytical techniques for its identification and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the natural production of this important macrolide.
Introduction: Understanding this compound (Desmycosin)
Desmycosin is a naturally occurring macrolide antibiotic that belongs to the tylosin family of compounds. Structurally, it is an aglycone, tylonolide, glycosylated with D-mycaminose and 6-deoxy-D-allose. It is a direct biosynthetic precursor to tylosin A, lacking only the terminal mycarose sugar moiety. The primary and most well-characterized natural source of desmycosin is the Gram-positive soil bacterium, Streptomyces fradiae[1]. While the wild-type organism produces tylosin as its major product, specific mutant strains can be utilized to accumulate desmycosin as the terminal product of their biosynthetic pathway.
The significance of desmycosin extends beyond its role as a biosynthetic intermediate. It possesses its own antibacterial activity and serves as a valuable starting material for the semisynthesis of other macrolide antibiotics. Understanding its natural production is therefore critical for both fundamental research into macrolide biosynthesis and for the development of new therapeutic agents.
The Microbial Source: Streptomyces fradiae and its Mutants
Streptomyces fradiae is a filamentous bacterium renowned for its ability to produce a variety of secondary metabolites, including the commercially important antibiotics tylosin and neomycin[2]. The biosynthesis of tylosin is a complex process encoded by a large gene cluster (tyl) that directs the assembly of the polyketide lactone ring and its subsequent modification and glycosylation.
Targeted Accumulation of Desmycosin through Genetic Modification
Wild-type Streptomyces fradiae produces a mixture of macrolides, with tylosin A being the predominant component. However, through classical mutagenesis or targeted genetic engineering, it is possible to generate strains that are blocked at specific steps in the tylosin biosynthetic pathway, leading to the accumulation of intermediates.
For the production of desmycosin, strains with mutations in the tylC gene are of particular interest. The tylC gene is responsible for the biosynthesis or attachment of the neutral sugar mycarose to the 4'-hydroxyl group of the mycaminose moiety. A non-functional tylC gene product prevents this final glycosylation step, resulting in the accumulation and excretion of desmycosin as the major macrolide product.
Biosynthesis of Desmycosin
The biosynthesis of desmycosin from the precursor tylactone is a multi-step enzymatic process. The pathway involves a series of post-polyketide synthase modifications, including hydroxylations and glycosylations. The key steps are outlined below:
-
Tylactone Formation: The 16-membered polyketide core, tylactone, is synthesized by a Type I polyketide synthase (PKS) system encoded by the tylG genes.
-
First Glycosylation: The sugar D-mycaminose is attached to the C-5 hydroxyl group of tylactone.
-
Oxidations: The tylactone ring undergoes hydroxylations at the C-20 and C-23 positions.
-
Second Glycosylation: The sugar 6-deoxy-D-allose is added to the C-23 hydroxyl group, forming desmycosin.
In a wild-type strain, the pathway would continue with the addition of mycarose to the mycaminose sugar, followed by O-methylations to yield tylosin. However, in a tylC mutant, the pathway terminates at desmycosin.
Caption: Biosynthetic pathway of Desmycosin from Tylactone.
Fermentation for Desmycosin Production
The cultivation of Streptomyces fradiae for desmycosin production requires carefully controlled fermentation conditions to ensure optimal growth and secondary metabolite synthesis. The following protocol is a representative method that can be adapted for a tylC mutant strain.
Media Composition
Seed Medium:
-
Corn Steep Liquor: 6 g/L
-
Soybean Cake Flour: 5 g/L
-
Yeast Extract: 5 g/L
-
Soybean Oil: 5 g/L
-
CaCO₃: 3 g/L
-
pH adjusted to 7.2 before sterilization[3]
Production Medium:
-
Soybean Oil: 41.4 g/L
-
Corn Flour: 14 g/L
-
Corn Protein Flour: 8 g/L
-
Fish Meal: 7 g/L
-
Cottonseed Flour: 2 g/L
-
Peanut Meal: 4 g/L
-
Hot Fried Soybean Cake Flour: 5 g/L
-
Betaine Hydrochloride: 0.9 g/L
-
CoCl₂·6H₂O: 6 mg/L
-
NiSO₄·6H₂O: 4 mg/L
-
(NH₄)₂HPO₄: 0.1 g/L
-
MgSO₄·7H₂O: 0.3 g/L
-
CaCO₃: 2 g/L
-
pH adjusted to 7.0 before sterilization[3]
Experimental Protocol: Shake Flask Fermentation
-
Inoculum Preparation: Inoculate a loopful of a well-sporulated culture of Streptomyces fradiae (tylC mutant) into a 250 mL flask containing 50 mL of seed medium.
-
Seed Culture Incubation: Incubate the seed culture at 30°C on a rotary shaker at 220 rpm for 48 hours[3].
-
Production Culture Inoculation: Transfer 5 mL (10% v/v) of the seed culture to a 250 mL flask containing 30 mL of production medium[3].
-
Production Phase: Incubate the production culture at 30°C and 220 rpm for 156 hours. For the final 12 hours, the temperature can be increased to 39°C to potentially enhance production[3].
-
Monitoring: Monitor the fermentation broth periodically for pH, cell growth, and desmycosin concentration using analytical techniques described in Section 6.
Caption: Workflow for Desmycosin Fermentation.
Extraction and Purification
The recovery of desmycosin from the fermentation broth is a critical step that involves separating the compound from the mycelia, soluble proteins, and other media components. The following is a general protocol for the extraction and purification of macrolide antibiotics that can be adapted for desmycosin.
Experimental Protocol: Extraction and Purification
-
Broth Pre-treatment: Adjust the pH of the whole fermentation broth to a neutral or slightly acidic range (pH 6.0-7.0) to ensure the stability of the macrolide.
-
Mycelial Separation: Separate the mycelia from the fermentation broth by centrifugation or filtration. The desmycosin will be present in both the supernatant and the mycelial cake.
-
Solvent Extraction:
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oily residue.
-
Preliminary Purification (Optional): For highly impure extracts, a preliminary purification step using silica gel column chromatography can be employed. Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).
-
Final Purification by Preparative HPLC:
-
Column: A C18 reversed-phase column is typically used for macrolide purification.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is effective for separation.
-
Detection: Monitor the elution at a wavelength of around 280-290 nm.
-
Fraction Collection: Collect the fractions corresponding to the desmycosin peak.
-
-
Desalting and Lyophilization: Pool the pure fractions, remove the organic solvent under vacuum, and desalt if necessary. Lyophilize the aqueous solution to obtain pure desmycosin as a white powder.
Analytical Methods for Identification and Quantification
Accurate and reliable analytical methods are essential for monitoring fermentation progress and for the final characterization of the purified product.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for the quantification of desmycosin.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.05 M formic acid in water (A) and 0.05 M formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 280 nm.
-
Retention Time: The retention time for desmycosin will be shorter than that of tylosin under typical reversed-phase conditions due to its higher polarity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of desmycosin, especially in complex matrices.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion: The protonated molecule [M+H]⁺ for desmycosin is m/z 772.4.
-
Product Ions: Characteristic fragment ions are monitored in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparison of Analytical Methods
| Method | Principle | Application | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Quantification in fermentation broth and purified samples. | Robust, widely available, good for quantification. | Lower sensitivity and selectivity compared to MS. |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of precursor and product ions. | Trace level detection and quantification in complex matrices. | High sensitivity, high selectivity, structural information. | Higher equipment cost and complexity. |
| NMR | Measures the magnetic properties of atomic nuclei. | Definitive structural elucidation of the purified compound. | Unambiguous structure determination. | Low sensitivity, requires pure sample, expensive. |
Conclusion and Future Outlook
This compound (desmycosin) is a valuable macrolide antibiotic that can be efficiently produced through the targeted fermentation of genetically modified Streptomyces fradiae strains. This guide has provided a comprehensive overview of the natural sources, biosynthetic pathway, and the technical protocols for the production, purification, and analysis of desmycosin. The ability to produce desmycosin in significant quantities opens up avenues for the development of new semisynthetic macrolide antibiotics with improved efficacy and a broader spectrum of activity. Future research in this area will likely focus on the metabolic engineering of S. fradiae to further enhance desmycosin titers, as well as the exploration of its potential as a platform molecule for combinatorial biosynthesis and the generation of novel macrolide libraries.
References
- A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae. PMC.
- Tylosin production by Streptomyces fradiae using raw cornmeal in airlift bioreactor. PubMed.
- Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor. TIEI Extraction.
- Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process. TIEI Extraction.
- Production of tylosin byStreptomyces fradiae in palm oil medium.
- Culture medium for producing tylosin through fermentation of streptomyces fradiae and fermentation method.
- Ammonium ion affecting tylosin production by Streptomyces fradiae NRRL 2702 in continuous culture. Oxford Academic.
- Proposed biosynthetic mechanism of tylactone (4) in Streptomyces fradiae.
- Chemoenzymatic total synthesis and structural diversification of tylactone-based macrolide antibiotics through late-stage polyketide assembly, tailoring, and C-H functionaliz
- The Antibiotic Production Process: From Microbial Fermentation to Purific
- Tylactone synthase. Wikipedia.
- Separation and Purification of Pharmaceuticals and Antibiotics.
- Complete Assignment of 1H and 13C NMR Spectra of Tilmicosin Phosph
- ¹H-NMR spectra of tylosin base (1a) and complexes 2a–3a, 10⁻² M, acetone-d6.
- Tylosin B (Desmycosin). LGC Standards.
- Desmycosin. PubChem.
- A Platform for the Discovery of New Macrolide Antibiotics. PMC.
- Metabolic Regulation in Tylosin-Producing Streptomyces Fradiae: Regulatory Role of Adenylate Nucleotide Pool and Enzymes Involved in Biosynthesis of Tylonolide Precursors. PubMed.
- Properties of Streptomyces fradiae Mutants Blocked in Biosynthesis of the Macrolide Antibiotic Tylosin. ASM Journals.
- (a) Structure of tylosin A and (b) predicted ¹³C NMR chemical shifts characteristic for the structure of tylosin aldol.
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- 4. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 5. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process [tieiextraction.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 23-O-Desmycinosyl-tylosin (Lactenocin)
Abstract: This document provides a comprehensive guide for the synthesis of 23-O-Desmycinosyl-tylosin, a significant macrolide antibiotic also known as Desmycosin or Lactenocin. The protocol is designed for researchers, scientists, and professionals in drug development. The synthesis is achieved through a controlled acid-catalyzed hydrolysis of Tylosin A, selectively cleaving the terminal mycarose sugar. This guide offers a detailed, step-by-step experimental procedure, purification methods, characterization techniques, and troubleshooting advice to ensure a high-purity yield. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Introduction
Tylosin is a macrolide antibiotic complex produced by the fermentation of Streptomyces fradiae. The primary and most abundant component is Tylosin A, a 16-membered macrolide with a broad spectrum of activity against Gram-positive bacteria and a limited range against Gram-negative bacteria.[1][2] Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3]
The structural modification of Tylosin A has led to the development of various semi-synthetic derivatives with improved pharmacokinetic properties and antimicrobial activity. One of the most important derivatives is this compound (also known as Desmycosin or Tylosin B).[1] This compound is formed by the removal of the terminal mycarose sugar from the disaccharide moiety at the C-23 position of Tylosin A.[4][5] this compound serves as a crucial intermediate in the synthesis of other potent veterinary antibiotics, such as Tilmicosin. Understanding and mastering its synthesis is therefore of significant interest to the scientific community involved in antibiotic research and development.
This application note provides a detailed protocol for the synthesis of this compound via acid hydrolysis of Tylosin A, based on established methodologies.[4][6]
Chemical Principle: Acid-Catalyzed Hydrolysis
The synthesis of this compound from Tylosin A is based on the principle of selective acid-catalyzed hydrolysis. Tylosin A possesses three glycosidic linkages. The linkage of the terminal L-mycarose to the D-mycinose at the C-23 position is more susceptible to acid hydrolysis than the other glycosidic bonds connecting D-mycaminose to the macrolactone ring.
By carefully controlling the reaction conditions—specifically the acid concentration (pH), temperature, and reaction time—it is possible to selectively cleave the mycarose sugar, leaving the rest of the molecule intact.[4][6] The reaction proceeds by protonation of the glycosidic oxygen, followed by nucleophilic attack by water, leading to the cleavage of the bond and the release of mycarose.
Below is a diagram illustrating the chemical transformation.
Caption: Reaction scheme for the acid hydrolysis of Tylosin A.
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis, extraction, and purification of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Tylosin Tartrate | ≥85% Purity | e.g., Sigma-Aldrich | Starting material. |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Grade | e.g., Fisher Scientific | For pH adjustment (hydrolysis). |
| Sodium Hydroxide (NaOH) | ACS Grade | e.g., VWR | For pH adjustment (extraction). |
| Butyl Acetate | HPLC Grade | e.g., Sigma-Aldrich | Extraction solvent. |
| Deionized Water | Type I | --- | Used throughout the experiment. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific | For drying the organic phase. |
| Silica Gel 60 (230-400 mesh) | --- | e.g., MilliporeSigma | For column chromatography. |
| HPLC Grade Solvents | --- | --- | For HPLC analysis (e.g., Acetonitrile, Methanol). |
Step-by-Step Synthesis Procedure
Step 1: Dissolution of Tylosin Tartrate
-
In a 5 L reaction vessel equipped with a mechanical stirrer and a temperature probe, dissolve 200 g of Tylosin Tartrate in 4 L of deionized water.
-
Stir the mixture until the Tylosin Tartrate is completely dissolved, forming a clear solution.
Causality: Using a tartrate salt of Tylosin enhances its solubility in the aqueous medium, ensuring a homogeneous reaction mixture for the subsequent hydrolysis step.
Step 2: Acid-Catalyzed Hydrolysis
-
Slowly add a 5% (v/v) sulfuric acid solution to the reaction mixture while continuously stirring to adjust the pH to approximately 1.6.[6] Use a calibrated pH meter for accurate measurement.
-
Once the desired pH is reached, heat the solution to 60°C.[6]
-
Maintain the reaction at this temperature for 2 hours with continuous stirring.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of Tylosin A and the formation of this compound.
Causality: The acidic pH is crucial for protonating the glycosidic oxygen, initiating the hydrolysis. The temperature of 60°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of the macrolide ring.
Step 3: Reaction Quenching and Product Extraction
-
After 2 hours, cool the reaction mixture to room temperature.
-
Add approximately 4 L of butyl acetate to the reaction vessel.[6]
-
Slowly add a 30% (w/v) sodium hydroxide solution to adjust the pH of the aqueous phase to 12.8.[6] This step should be done carefully in a fume hood as it is an exothermic reaction.
-
Stir the biphasic mixture vigorously for 1 hour to ensure complete extraction of the product into the organic phase.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic (butyl acetate) layer containing the product.
-
Repeat the extraction of the aqueous layer with an additional 1 L of butyl acetate to maximize the yield.
-
Combine the organic extracts.
Causality: Raising the pH to a strongly basic condition deprotonates the amine group on the mycaminose sugar, making the this compound molecule more soluble in the organic solvent (butyl acetate) and less soluble in the aqueous phase, thus facilitating its extraction.
Purification Protocol
Step 1: Drying and Concentration
-
Dry the combined organic extracts over anhydrous sodium sulfate for 30 minutes.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or a viscous oil.
Step 2: Column Chromatography
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of chloroform and methanol).
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Causality: Chromatography separates the desired product from unreacted starting material, by-products, and other impurities based on their differential adsorption to the stationary phase (silica gel).
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water with a buffer) can be used.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₃₈H₆₃NO₁₃, MW: 741.9 g/mol ).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for detailed structural elucidation and confirmation.
Workflow and Data Visualization
The overall workflow for the synthesis and purification is summarized in the diagram below.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete hydrolysis or inefficient extraction. | Monitor the reaction closely by HPLC. Increase reaction time if needed. Perform multiple extractions. |
| Product Degradation | Reaction temperature too high or reaction time too long. | Strictly control the temperature and monitor the reaction to stop it once the starting material is consumed. |
| Impure Product after Chromatography | Inappropriate solvent system or overloaded column. | Optimize the mobile phase using TLC. Ensure the column is not overloaded with the crude product. |
| Emulsion during Extraction | Vigorous shaking. | Gently invert the separatory funnel instead of vigorous shaking. Addition of brine can help break the emulsion. |
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling concentrated acids, bases, and organic solvents.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Be cautious when adding sodium hydroxide to the acidic solution, as the neutralization reaction is highly exothermic.
-
Dispose of all chemical waste according to institutional and local safety regulations.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from Tylosin A. By carefully controlling the reaction parameters of the acid hydrolysis, a high yield of the desired product can be achieved. The described purification and characterization methods will ensure the final product meets the high-purity standards required for further research and development in the field of macrolide antibiotics.
References
- ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Activity Evaluation of C-23-Modified 5-O-Mycaminosyltylonolide Derivatives.
- PubMed. (n.d.). [Peptide derivatives of tylosin-related macrolides].
- PMC. (n.d.). Chemoenzymatic total synthesis and structural diversification of tylactone-based macrolide antibiotics through late-stage polyketide assembly, tailoring, and C-H functionalization.
- Google Patents. (n.d.). US4092473A - Tylosin derivatives and their manufacturing process.
- Google Patents. (n.d.). ES252350A1 - The new organic compound tylosin, its hydrolysis product desmycosin and methods for preparing same.
- Google Patents. (n.d.). DE1204362B - Production and extraction of the antibiotic tylosin.
- European Patent Office. (n.d.). EP 0070170 A1 - Tylosin derivatives, their preparation and pharmaceutical compositions containing them.
- BOC Sciences. (n.d.). CAS 79404-97-0 (23-De(mycinosyloxy)tylosin).
- Food and Agriculture Organization of the United Nations. (n.d.). TYLOSIN.
- PubChem - NIH. (n.d.). Tylosin.
- Benchchem. (n.d.). Discovery and origin of the antibiotic Lactenocin.
- LGC Standards. (n.d.). This compound.
- Google Patents. (n.d.). US4568740A - Process for purifying Tylosin.
- PubMed. (n.d.). Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin.
- Wikipedia. (n.d.). Tylosin.
- Google Patents. (n.d.). CN110684065B - Preparation method and application of 3-acetyl desmycosin pharmaceutical salt.
- PMC - NIH. (n.d.). Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry.
- NIH. (n.d.). Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy.
- Google Patents. (n.d.). CN101381756A - Purification method of super tylosin.
- ResearchGate. (n.d.). Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry.
- Google Patents. (n.d.). CN101822688A - Compound tylosin injection for animals and preparation method thereof.
- ResearchGate. (2016). Rapid RP-HPLC method with PDA detection for tylosin determination in liquid samples.
- Google Patents. (n.d.). CN104211739B - A kind of process for purification of tylosin.
- ResearchGate. (2025). Preparation and evaluation of veterinary 20% injectable solution of tylosin.
- Google Patents. (n.d.). CN101744831A - Preparation method of tylosin tartrate-doxycycline hydrochloride pharmaceutical composition.
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- 4. ES252350A1 - The new organic compound tylosin, its hydrolysis product desmycosin and methods for preparing same - Google Patents [patents.google.com]
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Comprehensive Methodologies for the Purification of Desmycosin (Tylosin B) from Streptomyces fradiae Culture
An Application Note and Protocol from the Gemini Science Division
Abstract
This document provides a detailed, scientifically-grounded guide for the purification of desmycosin (Tylosin B) from complex fermentation broths. Desmycosin is a 16-membered macrolide antibiotic produced by Streptomyces fradiae and serves as a critical precursor for the synthesis of important veterinary drugs.[1][2] This guide is designed for researchers, biochemists, and process development scientists, offering a narrative that explains the causality behind experimental choices. We present a multi-step purification strategy, beginning with broth clarification and culminating in high-purity crystalline desmycosin, supported by detailed protocols, comparative data, and workflow visualizations.
Introduction: The Scientific Imperative for High-Purity Desmycosin
Desmycosin is structurally differentiated from its parent compound, Tylosin A, by the absence of a mycinose sugar. While it possesses inherent antimicrobial activity, its principal value lies in its role as a key intermediate for the semi-synthesis of next-generation macrolides like tilmicosin. The purity of the initial desmycosin starting material directly dictates the efficiency of subsequent synthetic reactions and the impurity profile of the final active pharmaceutical ingredient (API).
The purification challenge stems from the complex nature of the S. fradiae fermentation broth, which contains a mixture of structurally similar tylosin factors (A, C, D), residual media components, proteins, and other secondary metabolites.[1] A robust purification strategy must therefore be highly selective and employ orthogonal techniques to systematically remove these contaminants.
Guiding Principles & Overall Purification Strategy
The purification of desmycosin leverages its unique physicochemical properties, primarily its molecular weight (~772 g/mol ), hydrophobicity, and the presence of a basic dimethylamino group on its desosamine sugar moiety, which imparts a positive charge at acidic pH.[3] Our recommended strategy is a sequential, multi-stage process designed to first capture and concentrate the molecule, then resolve it from closely related impurities.
The logical flow of this process is illustrated below.
Sources
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 23-O-Desmycinosyl-tylosin (Desmycosin)
Abstract
This application note details a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 23-O-Desmycinosyl-tylosin, a principal and antimicrobially active related substance of Tylosin A. Also known as Desmycosin or Tylosin B, this compound is a critical quality attribute to monitor in pharmaceutical formulations containing Tylosin, as its presence can be indicative of degradation. The described method utilizes a C18 stationary phase with a UV detector, ensuring high precision, accuracy, and linearity over a relevant concentration range, making it suitable for quality control and stability studies in drug development and manufacturing environments.
Scientific Principles and Method Rationale
The accurate quantification of this compound (DT) is essential for ensuring the quality, safety, and efficacy of Tylosin-based veterinary products. DT is not merely an impurity but an active degradation product, meaning its concentration must be carefully controlled. This method is built on established principles of reversed-phase chromatography, which is ideally suited for separating moderately polar macrolide antibiotics.
-
Chromatographic Causality : The choice of a C18 stationary phase provides a non-polar environment where separation is governed by hydrophobic interactions between the analytes and the alkyl chains of the column packing. The macrolide structure of DT interacts sufficiently with the C18 phase to be retained.
-
Mobile Phase Optimization : The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. Acetonitrile is selected for its favorable UV transparency and elution strength for macrolides. The aqueous buffer, maintained at a slightly acidic pH of 5.5, is critical.
Application Notes and Protocols for the Antibacterial Activity Assay of 23-O-Desmycinosyl-tylosin
Introduction: Unveiling the Potential of a Tylosin Analogue
23-O-Desmycinosyl-tylosin (ODT) is a derivative of tylosin, a well-established 16-membered macrolide antibiotic. Tylosin and other macrolides exert their bacteriostatic effect by targeting the bacterial ribosome, a critical component of protein synthesis.[1][2] Specifically, they bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel through which newly synthesized polypeptide chains emerge.[3][4] This action effectively halts protein elongation, thereby inhibiting bacterial growth.[5][6]
The structural modification in ODT, the absence of the mycinose sugar moiety, is significant. Research on related tylosin derivatives suggests that this sugar group plays a role in the molecule's ability to penetrate bacterial cells.[7] Consequently, while ODT retains the core macrolide structure responsible for ribosome binding, its antibacterial potency and spectrum may differ from that of the parent compound, tylosin. This necessitates a thorough and standardized evaluation of its antibacterial activity.
This document provides a detailed protocol for determining the antibacterial activity of this compound, primarily through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a gold standard in antimicrobial susceptibility testing, recommended by the Clinical and Laboratory Standards Institute (CLSI).[8] Adherence to this protocol will ensure the generation of reproducible and comparable data, which is essential for researchers in drug discovery and development.
Mechanism of Action: A Closer Look at Macrolide-Ribosome Interaction
Macrolide antibiotics, including the parent compound tylosin, are inhibitors of bacterial protein synthesis. Their mode of action is centered on their ability to reversibly bind to the 23S rRNA of the 50S ribosomal subunit.[3] This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which growing polypeptide chains pass.[4] The presence of the macrolide molecule within this tunnel creates a steric hindrance, effectively blocking the elongation of the polypeptide chain beyond a few amino acids.[9] This leads to the premature dissociation of the peptidyl-tRNA from the ribosome, ultimately resulting in the cessation of protein synthesis and a bacteriostatic effect.[5] The disaccharide extension at the C5 position of 16-membered macrolides like tylosin can reach deeper into the peptidyl transferase center, further interfering with peptide bond formation.[4]
Diagram of the Macrolide Mechanism of Action
Sources
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- 2. msdmanuals.com [msdmanuals.com]
- 3. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Desmycosin (Tylosin B)
Introduction: Understanding Desmycosin and the Imperative for Accurate Susceptibility Testing
Desmycosin, also known as Tylosin B, is a significant macrolide antibiotic and a primary, microbiologically active component and metabolite of Tylosin A.[1][2] Produced by the fermentation of Streptomyces fradiae, the tylosin complex, including Desmycosin, exerts its bacteriostatic effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis in susceptible bacteria.[1] This mechanism of action makes it particularly effective against a spectrum of Gram-positive bacteria and Mycoplasma species.[1][3]
While often found in commercial tylosin preparations, the relative concentrations of Tylosin A, B (Desmycosin), C (Macrocin), and D (Relomycin) can vary.[3] Crucially, the antimicrobial potency of these components can differ against various pathogens. For instance, while Desmycosin shows comparable activity to Tylosin A against certain microbes, its potency against others, such as Staphylococcus aureus, may be reduced.[4] This variability underscores the critical need for precise and standardized methods to determine the Minimum Inhibitory Concentration (MIC) of Desmycosin. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro and is a fundamental metric for assessing antimicrobial efficacy, guiding therapeutic decisions, and monitoring the emergence of resistance.[5][6][7]
These application notes provide detailed, field-proven protocols for determining the MIC of Desmycosin using the broth microdilution and agar dilution methods, aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12]
PART 1: Foundational Knowledge and Pre-analytical Considerations
Desmycosin: Physicochemical Properties and Handling
Desmycosin is a complex organic molecule that requires careful handling to ensure its stability and the reproducibility of experimental results.
-
Structure: Desmycosin is a 16-membered macrolide, structurally similar to Tylosin A but lacking the mycarose sugar moiety.[1]
-
Solubility & Stability: Tylosin and its derivatives are known to be soluble in polar organic solvents and relatively insoluble in non-polar aliphatic hydrocarbons.[1] For the purposes of MIC testing, preparing a stable, concentrated stock solution is paramount. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of antimicrobials that have poor aqueous solubility.[13][14] It is critical to note that high concentrations of DMSO (>2.5-5%) can inhibit bacterial growth, so the final concentration in the assay must be kept to a minimum, typically ≤1-2%.[10][13][15] Desmycosin is formed from Tylosin A under acidic conditions, and its stability in solution, particularly in testing media like Cation-Adjusted Mueller-Hinton Broth (CAMHB), is a key consideration.[2] Stock solutions should be stored at -70°C to maintain potency.[8]
The Principle of MIC Determination
Both broth and agar dilution methods operate on the same fundamental principle: to identify the lowest concentration of Desmycosin that inhibits the visible growth of a target microorganism under standardized laboratory conditions.[5][16] This is achieved by exposing a standardized bacterial inoculum to a series of twofold serial dilutions of the antimicrobial agent.[6]
-
Broth Microdilution: Performed in 96-well microtiter plates, this method is efficient for testing multiple isolates or compounds simultaneously.[5]
-
Agar Dilution: This method involves incorporating the antimicrobial into an agar medium before it solidifies. It is considered a gold standard for its accuracy and reproducibility and is particularly useful when testing a large number of isolates against a few drugs.[17]
PART 2: Broth Microdilution Protocol for Desmycosin MIC Determination
This protocol is based on the CLSI M07 guidelines, which provide a standardized framework for dilution antimicrobial susceptibility tests for aerobically growing bacteria.[12]
Required Materials and Reagents
-
Desmycosin (Tylosin B): Analytical grade powder of known purity.
-
Solvent: High-purity Dimethyl sulfoxide (DMSO).
-
Culture Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The pH should be between 7.2 and 7.4.
-
Bacterial Strains:
-
Equipment & Consumables:
-
Sterile 96-well, U-bottom microtiter plates and lids.
-
Multichannel and single-channel precision pipettes with sterile tips.
-
Sterile reagent reservoirs.
-
Incubator (35°C ± 2°C, ambient atmosphere).
-
Turbidity standard (0.5 McFarland).
-
Spectrophotometer or densitometer.
-
Vortex mixer.
-
Step-by-Step Experimental Workflow
Causality: The accuracy of the MIC value is directly dependent on the accuracy of the stock solution concentration. A high-concentration stock minimizes the volume of solvent (DMSO) added to the assay, preventing solvent-induced growth inhibition.
-
Calculate Mass: Based on the potency of the Desmycosin powder, calculate the mass required to prepare a concentrated stock solution (e.g., 1280 µg/mL). Adjust for purity using the formula: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / [Assay Potency (µg/mg)]
-
Dissolution: Carefully weigh the calculated amount of Desmycosin powder and dissolve it in the appropriate volume of 100% DMSO. Vortex thoroughly to ensure complete dissolution.
-
Storage: Dispense into small, single-use aliquots and store at -70°C. Avoid repeated freeze-thaw cycles.
Causality: A standardized inoculum density is crucial for test reproducibility. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MICs, while a sparse inoculum can result in falsely low MICs.
-
Subculture: From a stock culture, streak the test and QC organisms onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C.
-
Prepare Suspension: Select 3-5 morphologically similar colonies and transfer them to a tube of sterile saline or CAMHB.
-
Standardize Density: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[20] Use a spectrophotometer (absorbance of 0.08-0.13 at 625 nm) or a densitometer for accuracy.
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6] This typically requires a 1:100 dilution of the 0.5 McFarland suspension, followed by adding this diluted inoculum to the drug dilutions.
-
Dispense Broth: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Prepare Intermediate Dilution: Create an intermediate dilution of the Desmycosin stock solution in CAMHB. For example, to achieve a starting concentration of 128 µg/mL in the first well, dilute the 1280 µg/mL stock 1:5 in CAMHB to get 256 µg/mL.
-
Serial Dilution: Add 100 µL of the 256 µg/mL Desmycosin solution to the first column of wells. Using a multichannel pipette, mix well and transfer 100 µL from the first column to the second, creating a twofold serial dilution. Repeat this process across the plate to the desired final concentration, discarding the last 100 µL from the final antimicrobial-containing column.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well and a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum (no drug).
-
Sterility Control: Wells containing only CAMHB (no drug, no bacteria).
-
Incubation and MIC Reading
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate from the bottom using a reading mirror. The MIC is the lowest concentration of Desmycosin that shows complete inhibition of visible growth. A small, pinpoint button of growth at the bottom of the well may be disregarded for certain bacteriostatic agents.[21] The growth control well must show distinct turbidity. The sterility control well should remain clear.
Visualization of Broth Microdilution Workflow
Caption: Workflow for Desmycosin Broth Microdilution.
PART 3: Agar Dilution Protocol for Desmycosin MIC Determination
This protocol is based on the CLSI M07 guidelines for agar dilution.[12]
Required Materials and Reagents
-
Desmycosin (Tylosin B): Analytical grade powder.
-
Solvent: High-purity Dimethyl sulfoxide (DMSO) or sterile deionized water, if soluble.
-
Culture Medium: Mueller-Hinton Agar (MHA).
-
Bacterial Strains: Test isolates and appropriate QC strains.
-
Equipment & Consumables:
-
Sterile petri dishes (100 mm).
-
Water bath (48-50°C).
-
Inoculum replicating device (e.g., Steers replicator).
-
Sterile tubes for dilutions.
-
Standard laboratory equipment as listed for broth microdilution.
-
Step-by-Step Experimental Workflow
Causality: The antimicrobial must be added to the molten agar at a temperature that allows for thorough mixing without causing thermal degradation of the compound. Maintaining a precise 1:9 ratio of antimicrobial solution to agar is essential for achieving the correct final drug concentrations.
-
Prepare Drug Dilutions: Prepare a series of Desmycosin solutions in a suitable solvent (e.g., DMSO or water) at 10 times the desired final concentrations.
-
Melt and Cool Agar: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and cool to 48-50°C in a water bath.
-
Add Antimicrobial: For each desired concentration, add 2 mL of the 10x Desmycosin solution to 18 mL of molten MHA in a sterile tube. Mix thoroughly by inverting several times to avoid bubbles.
-
Pour Plates: Immediately pour the agar mixture into sterile, labeled petri dishes to a depth of 3-4 mm. Allow the plates to solidify at room temperature with the lids slightly ajar in a biological safety cabinet to allow excess moisture to evaporate.
-
Control Plate: Prepare at least one plate containing MHA with the appropriate amount of solvent but no Desmycosin to serve as a growth control.
-
Prepare Inoculum: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol (Section 2.2, Steps 1-3).
-
Inoculate: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions. The final inoculum should be approximately 10⁴ CFU per spot.[17]
Incubation and MIC Reading
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Desmycosin that completely inhibits visible growth. The growth of one or two colonies or a faint haze is disregarded.[21] The growth control plate should show confluent growth in each spot.
Visualization of Agar Dilution Workflow
Caption: Workflow for Desmycosin Agar Dilution.
PART 4: Quality Control and Data Interpretation
The Mandate for Quality Control
Causality: Quality control is a non-negotiable component of antimicrobial susceptibility testing. It serves as a self-validating system to ensure the reagents, equipment, and operator technique are performing correctly, thereby guaranteeing the accuracy and reproducibility of the MIC results.
-
QC Strains: A panel of well-characterized reference strains with known MIC values must be tested concurrently with the clinical isolates. For macrolides, this typically includes:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Escherichia coli ATCC® 25922™
-
-
Acceptance Criteria: The MIC values obtained for the QC strains must fall within the acceptable ranges published by standards organizations like CLSI.[22] If a QC result is out of range, the results for the test isolates are considered invalid, and the entire run must be repeated after troubleshooting.
Table 1: Recommended QC Strains and Considerations
| QC Strain | ATCC® No. | Gram Stain | Rationale for Inclusion |
|---|---|---|---|
| Staphylococcus aureus | 29213 | Positive | Representative Gram-positive coccus, standard for macrolide QC. |
| Enterococcus faecalis | 29212 | Positive | Important veterinary and human pathogen, standard QC strain. |
| Escherichia coli | 25922 | Negative | Representative Gram-negative rod, assesses spectrum of activity. |
Note on Desmycosin-Specific QC Ranges: As of the publication of this document, specific MIC quality control ranges for Desmycosin have not been formally established by CLSI's Veterinary Antimicrobial Susceptibility Testing (VAST) subcommittee or EUCAST. Laboratories should establish their own internal QC ranges based on multi-lot, multi-day testing or refer to QC ranges for the parent compound, Tylosin, as a preliminary guide, understanding that potencies may differ.
Interpreting MIC Results
The raw MIC value is interpreted by comparing it to clinical breakpoints established by regulatory bodies like the FDA and standards development organizations like CLSI.[5][7][23][24] These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).
-
Susceptible (S): Indicates that the antimicrobial is likely to be effective at standard dosages.
-
Intermediate (I): Implies that the antimicrobial may be effective in body sites where the drug is physiologically concentrated or when a higher dosage can be used.
-
Resistant (R): Suggests that the antimicrobial is unlikely to be effective, regardless of the dosage.
Note on Desmycosin-Specific Breakpoints: Similar to QC ranges, specific clinical breakpoints for Desmycosin for veterinary pathogens are not widely established. Interpretation of Desmycosin MICs may require careful consideration of available data for Tylosin, the specific pathogen, the site of infection, and pharmacokinetic/pharmacodynamic principles.[14][25] In the absence of established breakpoints, MIC values are often used for epidemiological surveillance and to compare the relative activity of different compounds.
References
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Antimicrobial Metabolites against Methicillin-Resistant Staphylococcus aureus from the Endophytic Fungus Neofusicoccum australe. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Comparison of the antimycoplasma activity of two commercially available tylosin premixes. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Agar dilution. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components. (2018, October 25). PubMed Central. Retrieved January 13, 2026, from [Link]
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Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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VET01S: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals, 3rd E. (2015, June 4). ResearchGate. Retrieved January 13, 2026, from [Link]
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Enterococcus faecalis (ATCC 29212) MIC. (n.d.). Pharmacology Discovery Services. Retrieved January 13, 2026, from [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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Lowest MIC values with at least 70% inhibition of S. aureus ATCC 29213... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. (n.d.). CLSI. Retrieved January 13, 2026, from [Link]
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VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. (n.d.). CLSI. Retrieved January 13, 2026, from [Link]
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Antimicrobial Susceptibility Testing Diagnostic Aid. (2024, June 12). Wisconsin Veterinary Diagnostic Laboratory. Retrieved January 13, 2026, from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PubMed Central. Retrieved January 13, 2026, from [Link]
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Standardization of Veterinary Susceptibility Testing. (2021, February 15). CLSI. Retrieved January 13, 2026, from [Link]
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Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals. (2023, December 24). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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VET01S. (n.d.). ANSI Webstore. Retrieved January 13, 2026, from [Link]
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Antimicrobial Resistance Isolate Bank - Enterococcus faecalis. (n.d.). CDC. Retrieved January 13, 2026, from [Link]
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What is the bacterial concentration used in microdilution broth for antimicrobial extracts? (2012, December 3). ResearchGate. Retrieved January 13, 2026, from [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved January 13, 2026, from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Antimicrobial Selection: Considerations for Veterinarians. (n.d.). California Department of Food and Agriculture. Retrieved January 13, 2026, from [Link]
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Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved January 13, 2026, from [Link]
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Evaluation of five commercial MIC methods for colistin antimicrobial susceptibility testing for Gram-negative bacteria. (n.d.). EUCAST. Retrieved January 13, 2026, from [Link]
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Distribution of MIC values for S. aureus ATCC 29213 read after 18, 48,... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Comparative evaluation of minimal inhibitory concentration and minimal bactericidal concentration of various herbal irrigants against Enterococcus faecalis. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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Enterococcus faecalis ATCC 29212. (n.d.). aurosan-shop.de. Retrieved January 13, 2026, from [Link]
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Interpretation Of Susceptibility Testing. (n.d.). Vet In Progress plus. Retrieved January 13, 2026, from [Link]
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Dilution ranges for the antimicrobial agents used and interpretative breakpoints. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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MIC values of formulations against E.coli ATCC 25922. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA. Retrieved January 13, 2026, from [Link]
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Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 13, 2026, from [Link]
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Susceptibility testing in antibacterial drug R&D. (2023, March 2). GARDP Revive. Retrieved January 13, 2026, from [Link]
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EUCAST Quality Control Guidelines. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018, March 26). PubMed Central. Retrieved January 13, 2026, from [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved January 13, 2026, from [Link]
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AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. (2023, June 21). CLSI. Retrieved January 13, 2026, from [Link]
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Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025, October 14). Medscape. Retrieved January 13, 2026, from [Link]
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Clinical Breakpoint Tables. (2021, December 1). EUCAST. Retrieved January 13, 2026, from [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 13, 2026, from [Link]
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Degradation of incurred tylosin to desmycosin - Implications for residue analysis of honey. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Application Note & Protocol: A Validated Method for the Extraction and Quantification of Desmycosin (Tylosin B) in Animal Feed Matrices
Abstract & Introduction
Desmycosin, also known as Tylosin B, is a significant macrolide antibiotic and a primary component of the Tylosin complex, an antimicrobial agent widely used in veterinary medicine to treat infections and, historically, as a growth promoter in livestock.[1][2] The monitoring of Desmycosin levels in animal feed is critical for ensuring regulatory compliance, safeguarding against antimicrobial resistance, and guaranteeing feed quality. The complex and variable nature of animal feed matrices, which can range from simple grain mixtures to complex formulations with high fat and protein content, presents a significant analytical challenge.[3] This document provides a comprehensive, validated protocol for the robust extraction and subsequent quantification of Desmycosin from these challenging matrices.
The core of this protocol is a liquid extraction using an acidified methanol-water solvent system, a choice predicated on the physicochemical properties of Desmycosin. As a large, weakly basic, and lipophilic molecule, Desmycosin's solubility is enhanced in polar organic solvents like methanol. The addition of an acid, such as formic acid, ensures the protonation of the basic dimethylamino group on the mycaminose sugar moiety, increasing the analyte's polarity and thus its solubility in the aqueous-organic extraction solvent. This principle is fundamental to achieving high extraction efficiency from the complex feed matrix.
Following extraction, a critical sample clean-up step using Solid-Phase Extraction (SPE) is detailed. This step is indispensable for removing matrix components—such as fats, pigments, and other co-extractives—that can interfere with chromatographic analysis, cause ion suppression in mass spectrometry, and ultimately compromise the accuracy and longevity of the analytical instrumentation.[3][4]
We present two distinct analytical procedures for quantification:
-
A highly sensitive and specific confirmatory method using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) , capable of detecting Desmycosin at very low concentrations (sub-mg/kg levels).[5][6]
-
A widely accessible and robust screening method using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[7]
This application note is designed for researchers, analytical chemists, and quality control professionals in the fields of veterinary drug analysis, feed science, and drug development.
Chemical & Physical Properties of Desmycosin
A thorough understanding of the analyte's properties is foundational to developing a robust extraction protocol.
| Property | Value | Source(s) |
| Chemical Formula | C₃₉H₆₅NO₁₄ | [8] |
| Molecular Weight | ~771.9 g/mol | [2][8] |
| Class | Macrolide Antibiotic | [2][9] |
| Appearance | White to light yellow solid | |
| Key Functional Groups | Large lactone ring, dimethylamino group, hydroxyl groups | |
| Solubility | Soluble in polar organic solvents (methanol, ethanol, DMSO) | [10] |
| Chemical Stability | Stable at pH 4-9. Below pH 4, Tylosin A can hydrolyze to form Desmycosin (Tylosin B). | [11] |
Experimental Workflow Overview
The logical flow from sample preparation to final data analysis is crucial for reproducible results. The following diagram outlines the comprehensive workflow.
Caption: Overall workflow for Desmycosin extraction and analysis.
Detailed Protocols
Part A: Sample Extraction
This initial extraction is designed to efficiently transfer Desmycosin from the solid feed matrix into a liquid solvent phase.
Reagents & Materials:
-
Homogenizer or grinder
-
50 mL polypropylene centrifuge tubes
-
Horizontal shaker or vortex mixer
-
Centrifuge (capable of 4,000 x g)
-
Extraction Solvent: Methanol/Water (70:30, v/v) with 0.2% formic acid.[5]
-
n-Hexane (HPLC grade)
Protocol Steps:
-
Sample Homogenization: Grind a representative portion of the animal feed sample to a fine, uniform powder. This increases the surface area available for extraction, a critical step for ensuring quantitative recovery.
-
Weighing: Accurately weigh 5.0 ± 0.1 g of the homogenized feed into a 50 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 20 mL of the Extraction Solvent to the tube.
-
Extraction: Tightly cap the tube and shake vigorously on a horizontal shaker for 30 minutes. This extended agitation period ensures sufficient time for the solvent to penetrate the matrix and solubilize the analyte.[5]
-
Centrifugation: Centrifuge the sample for 10 minutes at 4,000 x g to pellet the solid feed particles.[3][5]
-
Supernatant Collection: Carefully decant the supernatant into a clean tube. This supernatant contains the Desmycosin.
-
Defatting (Recommended for High-Fat Feeds): a. Add 5 mL of n-hexane to the collected supernatant.[5] b. Vortex for 2 minutes to partition the non-polar lipids into the hexane phase. c. Centrifuge again for 10 minutes at 4,000 x g. d. The upper n-hexane layer contains the lipids and should be discarded. The lower, defatted aqueous-methanolic layer contains the Desmycosin. This step is crucial for preventing column clogging and matrix effects.
Part B: Solid-Phase Extraction (SPE) Clean-up
The purpose of SPE is to isolate the analyte of interest from co-extracted matrix interferences, thereby concentrating the analyte and providing a cleaner sample for injection.[3] A polymeric reversed-phase sorbent (e.g., Oasis HLB) is recommended due to its excellent retention for a wide range of compounds and stability across a broad pH range.
Reagents & Materials:
-
SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
-
SPE vacuum manifold
-
Deionized water
-
Methanol (HPLC grade)
-
Nitrogen evaporator
Protocol Steps:
-
Supernatant Dilution: Dilute 3 mL of the final (defatted) supernatant with 27 mL of deionized water.[5] This dilution is critical as it reduces the organic solvent concentration, ensuring that Desmycosin is effectively retained on the reversed-phase SPE sorbent during the loading step.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry. Conditioning wets the sorbent and activates it for analyte retention.[3]
-
Sample Loading: Load the entire diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water. This step removes highly polar, water-soluble impurities that were not retained, while the Desmycosin remains bound to the sorbent.
-
Analyte Elution: Elute the retained Desmycosin from the cartridge by passing 2 mL of methanol into a clean collection tube.[3] Methanol disrupts the hydrophobic interactions between Desmycosin and the sorbent, releasing it from the cartridge.
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase for the intended analytical method (see Part C). This final step concentrates the analyte and ensures it is dissolved in a solvent compatible with the chromatographic system.
Part C: Instrumental Analysis & Quantification
Method 1: LC-MS/MS (Confirmatory Analysis)
This method offers the highest sensitivity and specificity, making it ideal for regulatory confirmation and low-level quantification.[4][5]
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for macrolides.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes positive ionization for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent for gradient elution. |
| Gradient | Optimized to elute Desmycosin with good peak shape | A typical gradient might start at 10-20% B, ramp to 95% B, hold, and re-equilibrate. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temp. | 30 - 40°C | Ensures reproducible retention times.[12] |
| Injection Vol. | 10 - 20 µL | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Desmycosin readily forms [M+H]⁺ ions.[5] |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) | Specific transitions must be optimized. For Tylosin (a close relative), the precursor is often m/z 916.5.[6] Desmycosin would have a different precursor mass. At least two transitions should be monitored for confirmation. |
Method 2: HPLC-UV (Screening Analysis)
A cost-effective and robust method suitable for routine screening and quantification at higher concentrations.[7]
| Parameter | Recommended Condition | Rationale |
| LC Column | C8 or C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Standard columns for antibiotic analysis.[13][14] |
| Mobile Phase A | Phosphate or Acetate Buffer (pH adjusted) | Buffering the mobile phase controls the ionization state of the analyte and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for gradient elution. |
| Gradient | Optimized for separation from matrix peaks | A gradient is typically required to elute the analyte in a reasonable time with good resolution.[7] |
| Flow Rate | 1.0 - 1.5 mL/min | [14] |
| Column Temp. | 45°C | Higher temperature can reduce viscosity and improve peak efficiency.[7] |
| Injection Vol. | 20 - 100 µL | |
| UV Wavelength | ~285 - 290 nm | This is the region of maximum absorbance for Tylosin and its analogues.[7][12] |
Method Validation & Performance
A well-defined protocol must be validated to ensure its reliability. Based on published literature, the following performance characteristics can be expected.
| Parameter | LC-MS/MS | HPLC-UV | Source(s) |
| Recovery | 79% - 108% | 95% - 111% | [5][7] |
| Limit of Quantitation (LOQ) | ~0.05 mg/kg | ~7-8 mg/kg (converted from g/ton ) | [5][7] |
| Limit of Detection (LOD) | ~0.035 mg/kg | ~2-3 mg/kg (converted from g/ton ) | [5][7] |
| Linearity (R²) | > 0.998 | > 0.999 | [1][5] |
| Repeatability (CV) | < 10% | < 8% | [5][7] |
Conclusion
The protocol detailed herein provides a robust and validated workflow for the extraction and quantification of Desmycosin from complex animal feed matrices. The combination of an optimized acidified methanol extraction and SPE clean-up effectively prepares the sample for instrumental analysis. The choice between the highly sensitive LC-MS/MS method for confirmation and the accessible HPLC-UV method for screening allows laboratories to select the most appropriate technique based on their specific requirements for sensitivity, specificity, and throughput. Adherence to this protocol will enable accurate and reliable monitoring of Desmycosin, contributing to feed safety and regulatory compliance.
References
-
Przeniosło-Siwczyńska, M., Grelik, A., & Kwiatek, K. (2020). Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry. Journal of Veterinary Research, 64(2), 231-237. [Link]
-
ResearchGate. (n.d.). Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of the validation of the analytical method for the determination of tylosin in feeds. Retrieved from [Link]
-
Sato, S. D., et al. (2022). Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography. Veterinary World, 15(7), 1835-1842. [Link]
-
Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 28(1), 50-92. [Link]
-
Gramse, M. J., Jacobson, P. E., & Selkirk, J. C. (2004). Determination of tylosin in feeds by liquid chromatography with solid-phase extraction. Journal of AOAC International, 87(2), 341-345. [Link]
-
ResearchGate. (n.d.). Determination of Tylosin in Feeds by Liquid Chromatography with Solid-Phase Extraction. Retrieved from [Link]
-
Van Poucke, C., Dumoulin, F., De Keyser, K., Elliott, C., & Van Peteghem, C. (2004). Tylosin detection in animal feed by liquid chromatography-tandem mass spectrometry with enzymatic hydrolysis of the tylosin urea adduct. Journal of Agricultural and Food Chemistry, 52(10), 2803-2806. [Link]
-
Grelik, A., Przeniosło-Siwczyńska, M., & Kwiatek, K. (2020). Simultaneous determination of lincomycin, spiramycin, tylosin and tiamulin in animal feed using liquid chromatography coupled to mass spectrometry after a microbial assay. Journal of Veterinary Research, 64(4), 539-545. [Link]
-
Kim, H. Y., et al. (2000). Development of analytical method for tylosin residues in animal products and its application. Korean Journal for Food Science of Animal Resources, 20(3), 209-216. [Link]
-
ResearchGate. (n.d.). Tylosin Detection in Animal Feed by Liquid Chromatography−Tandem Mass Spectrometry with Enzymatic Hydrolysis of the Tylosin Urea Adduct | Request PDF. Retrieved from [Link]
-
Paulson, G. D., & Giddings, J. M. (1995). Liquid Chromatographic Assay of Tylosin in Animal Feeds. Journal of AOAC International, 78(5), 1149-1154. [Link]
-
Filazi, A., et al. (2022). Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. Molecules, 27(19), 6296. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6437804, Desmycosin. Retrieved from [Link]
-
Paulson, G. D., & Giddings, J. M. (1995). Liquid chromatographic assay of tylosin in animal feeds. Journal of AOAC International, 78(5), 1149-1154. [Link]
-
Juan, C., et al. (2018). Determination of macrolide and lincosamide antibiotics by pressurised liquid extraction and liquid chromatography-tandem mass spectrometry in meat and milk. Food Chemistry, 267, 241-248. [Link]
-
CABI Digital Library. (n.d.). Investigation of tylosin and tilmicosin residues in meat by high-performance liquid chromatography method. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Wang, Y., et al. (2024). Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products. Foods, 13(6), 882. [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. scbt.com [scbt.com]
- 3. Simultaneous determination of lincomycin, spiramycin, tylosin and tiamulin in animal feed using liquid chromatography coupled to mass spectrometry after a microbial assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of tylosin in feeds by liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desmycosin | C39H65NO14 | CID 6437804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 11032-98-7: Desmycosin | CymitQuimica [cymitquimica.com]
- 10. medkoo.com [medkoo.com]
- 11. Tylosin | 1401-69-0 [chemicalbook.com]
- 12. Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Liquid chromatographic assay of tylosin in animal feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 23-O-Desmycinosyl-tylosin as a Reference Standard for Chromatographic Analysis of Macrolide Antibiotics
Authored by: Senior Application Scientist
Introduction: The Critical Role of Impurity Standards in Antibiotic Quality Control
Tylosin is a macrolide antibiotic used extensively in veterinary medicine to treat bacterial infections and as a growth promotant in livestock.[1][2] It is produced via fermentation by Streptomyces fradiae and is not a single entity but a mixture of structurally related compounds.[3][4] The primary and most abundant component is Tylosin A (>80%). However, the fermentation process and subsequent degradation can yield several related substances, including Tylosin B (Desmycosin), Tylosin C (Macrocin), and Tylosin D (Relomycin).[3]
Among these, 23-O-Desmycinosyl-tylosin (ODT) , also known as Tylosin B or Desmycosin , is a significant related substance.[1][3] Its presence and concentration are critical quality attributes for both the bulk pharmaceutical ingredient and the final veterinary drug products. Furthermore, as Tylosin A can degrade into Tylosin B under certain conditions (e.g., below pH 4), monitoring ODT is essential for stability studies.[1][5]
Regulatory bodies worldwide mandate the control of impurities in pharmaceuticals to ensure safety and efficacy.[6][7] For veterinary drugs, monitoring residues of the parent compound and its major metabolites in animal-derived food products (e.g., meat, milk, eggs) is a cornerstone of food safety programs.[8][9] This necessitates the use of highly characterized, pure reference standards for the unambiguous identification and accurate quantification of these compounds.
This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the use of this compound as a reference standard in modern analytical workflows, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound (ODT)
A thorough understanding of the reference standard's properties is fundamental to its correct handling and application.
| Property | Value | Source(s) |
| Systematic Name | 6-(((3R,4R,5S,6R)-4,5-dihydroxy-6-methyltetrahydro-2H-pyran-3-yl)oxy)-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradeca-10-ene-2,4-dione | Inferred |
| Common Names | Tylosin B, Desmycosin | [3] |
| CAS Number | 11032-98-7 | Inferred |
| Molecular Formula | C39H65NO14 | Inferred |
| Molecular Weight | 771.9 g/mol | Inferred |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in lower alcohols (e.g., methanol), esters, ketones, and chlorinated hydrocarbons. Slightly soluble in water. | [1] |
| UV Maximum (λmax) | ~282 nm | [1] |
Core Application: The Analytical Workflow
The use of ODT as a reference standard is integral to a validated analytical workflow. This process ensures that the analytical system is performing correctly and that the results generated are accurate and reproducible.
Sources
- 1. fao.org [fao.org]
- 2. Tylosin - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Recent Advances in the Determination of Veterinary Drug Residues in Food [mdpi.com]
- 9. Publication : USDA ARS [ars.usda.gov]
Troubleshooting & Optimization
Technical Support Center: Desmycosin (Tylosin B) Extraction from Honey
Welcome to the technical support center for the analysis of Desmycosin (Tylosin B) in honey. This guide is designed for researchers, analytical chemists, and quality control professionals working on the detection and quantification of this macrolide antibiotic in a complex honey matrix. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of your analysis and ensure the integrity of your results.
The Challenge: The Honey Matrix
Honey presents a significant analytical challenge due to its high sugar content (primarily fructose and glucose), variable pH, and the presence of numerous endogenous compounds such as organic acids, enzymes, and pigments.[1][2] These components can interfere with the extraction process and cause significant matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to inaccurate quantification.[3]
A crucial consideration in the analysis of tylosin residues in honey is the degradation of Tylosin A, the parent compound, to Desmycosin (Tylosin B) in the acidic environment of honey. Therefore, it is essential to analyze for both compounds to get an accurate measure of the total residue.[4][5] This guide will focus on the extraction of Desmycosin, which has been shown to be relatively stable in honey over extended periods.[6]
Choosing Your Extraction Method: A Comparative Overview
The selection of an appropriate extraction method is critical for obtaining reliable and reproducible results. The three most common techniques for extracting Desmycosin and other macrolide antibiotics from honey are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
The following table provides a comparative overview of these methods based on typical performance characteristics for macrolide analysis in honey.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Modified QuEChERS |
| Recovery | 80-110% | 70-100% | 70-120% |
| Limit of Quantification (LOQ) | 0.1 - 5 µg/kg | 1 - 10 µg/kg | 0.1 - 5 µg/kg |
| Relative Standard Deviation (RSD) | < 15% | < 20% | < 15% |
| Throughput | Moderate | Low to Moderate | High |
| Solvent Consumption | Moderate | High | Low |
| Cost per Sample | Moderate to High | Low | Low to Moderate |
| Key Advantage | High selectivity and clean extracts | Inexpensive and simple equipment | High throughput and low solvent use |
| Common Issues | Cartridge variability, clogging | Emulsion formation, low recovery | Matrix effects, incomplete cleanup |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the extraction and analysis of Desmycosin from honey.
Section 1: Solid-Phase Extraction (SPE)
Low and variable recoveries in SPE are often due to issues with the sorbent, sample loading, or elution steps.
-
Cause 1: Inappropriate Sorbent Choice. The interaction between the analyte, sorbent, and matrix components is critical. For Desmycosin, a macrolide with both hydrophobic and hydrophilic properties, a polymeric reversed-phase sorbent is generally recommended.
-
Cause 2: Sample Pre-treatment and Loading. The high viscosity of honey can lead to clogging of the SPE cartridge and inefficient interaction between the analyte and the sorbent.
-
Solution: Dilute the honey sample (e.g., 1:4 with an appropriate buffer) to reduce viscosity. A common approach is to use a slightly acidic buffer (e.g., McIlvaine buffer at pH 4) to ensure Desmycosin is in a stable, protonated form.[6] Ensure the sample is loaded onto the conditioned cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min).
-
-
Cause 3: Inefficient Elution. The solvent used to elute Desmycosin from the SPE cartridge may not be strong enough to overcome the sorbent-analyte interactions.
-
Solution: Use a strong organic solvent for elution. Methanol or acetonitrile are commonly used.[6] Sometimes, the addition of a small amount of a modifier, such as formic acid or ammonia, can improve elution efficiency by altering the ionization state of the analyte. For macrolides, elution with a slightly basic solvent can be effective.
-
This protocol is a general guideline and may require optimization for your specific honey matrix and analytical setup.
-
Sample Preparation:
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Add 20 mL of McIlvaine buffer (pH 4) containing 0.1 M EDTA.[6]
-
Vortex for 2 minutes until the honey is completely dissolved.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a 3 cc, 60 mg Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of deionized water.[6] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove sugars and other polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the Desmycosin from the cartridge with 4 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Workflow for Desmycosin extraction from honey using SPE.
Section 2: Liquid-Liquid Extraction (LLE)
Emulsion formation is a common problem in LLE, especially with complex matrices like honey.[10] Emulsions are stable mixtures of two immiscible liquids, which can be difficult to separate.
-
Prevention is Key:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without creating a stable emulsion.[10]
-
Salting Out: Before extraction, add a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase.[10] This increases the ionic strength of the aqueous layer, making the organic solvent even less soluble and helping to prevent emulsion formation.
-
-
Breaking Emulsions:
-
Time: Allow the mixture to stand undisturbed for some time. Gravity may be sufficient to break the emulsion.
-
Centrifugation: If the emulsion persists, centrifuging the mixture at a moderate speed can help to separate the layers.[11]
-
Addition of Brine: Adding a saturated NaCl solution can help to break the emulsion.[10]
-
Filtration: Passing the mixture through a bed of glass wool or a phase separator filter can sometimes break the emulsion.[10]
-
This protocol is based on a validated method for the extraction of Tylosin A and Desmycosin from honey.[8]
-
Sample Preparation:
-
Weigh 2 g of honey into a 15 mL centrifuge tube.
-
Add 4 mL of a concentrated sodium acetate solution (e.g., 2M).
-
Vortex for 1 minute to dissolve the honey.
-
-
Extraction:
-
Add 4 mL of acetonitrile to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes to separate the layers.
-
-
Collection and Analysis Preparation:
-
Carefully transfer the upper acetonitrile layer to a new tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Workflow for Desmycosin extraction from honey using LLE.
Section 3: Modified QuEChERS
The original QuEChERS method was developed for high-moisture matrices like fruits and vegetables. For a high-sugar, low-moisture matrix like honey, several modifications are essential.[12]
-
Modification 1: Rehydration. The first and most critical step is to rehydrate the honey sample.
-
Solution: Add water to the honey sample before adding the extraction solvent. A common ratio is 1:1 honey to water (w/v).[12] This helps to dissolve the sugars and allows for better partitioning of the analyte into the organic solvent.
-
-
Modification 2: Extraction Solvent. The choice of extraction solvent is important for achieving good recovery of moderately polar compounds like Desmycosin.
-
Solution: Acetonitrile is the standard QuEChERS solvent and is generally effective. Some methods use acidified acetonitrile (e.g., with 1% acetic acid or 0.1% formic acid) to improve the extraction of certain analytes.[1]
-
-
Modification 3: Dispersive SPE (d-SPE) Cleanup. The cleanup step is crucial for removing matrix components that can interfere with LC-MS/MS analysis.
-
Solution: For honey, a combination of PSA (Primary Secondary Amine) and C18 sorbents is often used in the d-SPE step.[10] PSA removes sugars and organic acids, while C18 removes non-polar interferences. The amount of sorbent may need to be optimized based on the type of honey.
-
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation and Extraction:
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Add 5 mL of water and vortex until the honey is dissolved.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[13]
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Analysis Preparation:
-
Take an aliquot of the cleaned extract, evaporate to dryness if necessary, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Caption: Workflow for Desmycosin extraction from honey using a modified QuEChERS method.
Section 4: LC-MS/MS Analysis
Matrix effects are a common challenge in the LC-MS/MS analysis of complex samples like honey.[3] They are caused by co-eluting matrix components that affect the ionization efficiency of the analyte in the mass spectrometer's source.
-
Diagnosis:
-
Post-Extraction Spike: Compare the peak area of an analyte spiked into a blank matrix extract after extraction with the peak area of the same amount of analyte in a pure solvent. A significant difference indicates the presence of matrix effects.
-
Matrix Factor (MF): Calculate the matrix factor: MF = (Peak area in matrix) / (Peak area in solvent). An MF < 1 indicates signal suppression, while an MF > 1 indicates signal enhancement.
-
-
Mitigation Strategies:
-
Dilution: Diluting the final extract with the initial mobile phase can reduce the concentration of interfering matrix components. However, this may also reduce the analyte concentration, potentially compromising the limit of quantification.
-
Improved Cleanup: If matrix effects are severe, consider a more rigorous cleanup step, such as using a different combination of d-SPE sorbents or a more selective SPE cartridge.
-
Use of an Internal Standard (IS): This is the most effective way to compensate for matrix effects. An ideal internal standard is a stable isotope-labeled version of the analyte. If that is not available, a structurally similar compound can be used.
-
Recommended Internal Standard for Desmycosin: Roxithromycin is a suitable internal standard for the analysis of macrolides like Desmycosin.[14][15] It is a semi-synthetic macrolide with similar physicochemical properties to Desmycosin, but it is not typically found in honey samples.[16][17] The use of a deuterated internal standard, such as Roxithromycin-d7 , is even more ideal as it has nearly identical retention time and ionization behavior to the unlabeled compound.[4]
-
-
References
-
Wang, J., Leung, D., & Lenz, S. P. (2006). Determination of five macrolide antibiotic residues in raw milk using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(8), 2873-2880. [Link]
-
Thompson, T. S., Pernal, S. F., Noot, D. K., Melathopoulos, A. P., & van den Heever, J. P. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Analytica Chimica Acta, 586(1-2), 304–311. [Link]
-
Kochansky, J., Arts, M., & Elzen, P. (2004). Degradation of tylosin residues in honey. Journal of Apicultural Research, 43(2), 59-63. [Link]
- Granja, R. H., Hoff, R. B., & Van der Heever, J. P. (2010). Determination of Erythromycin and Tylosin Residues in Honey by LC/MS/MS.
- Garrido Frenich, A., Romero-González, R., & Martínez Vidal, J. L. (2012). Challenges in the analysis of antibiotic residues in honey. Analytical and Bioanalytical Chemistry, 402(7), 2289-2304.
-
Restek Corporation. (2020). Modifying QuEChERS for complicated matrices- High Sugar & Starch Samples. [Link]
- Al-Waili, A., Salom, K., Al-Ghamdi, A., & Ansari, M. J. (2012). Trace analysis of antibacterial tylosin A, B, C and D in honey by liquid chromatography-electrospray ionization-mass spectrometry.
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
Restek Corporation. (2021). An Optimized QuEChERS Workflow to Analyze Over 200 Pesticides in Honey. [Link]
-
Hubacz, I., & Płotka-Wasylka, J. (2023). Contaminant Cocktails of High Concern in Honey: Challenges, QuEChERS Extraction and Levels. Foods, 12(4), 856. [Link]
-
Phenomenex. (n.d.). Strata-X PRO SPE. [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
-
Soto, A., Pérez-Conde, C., & Cámara, C. (2014). Recoveries from spiked honey samples with Strata® X SPE cartridges (n=6). ResearchGate. [Link]
- Bahrami, G., & Mohammadi, B. (2007). Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection.
-
Thompson, T. S., Noot, D. K., Calvert, J., & Pernal, S. F. (2005). Determination of lincomycin and tylosin residues in honey by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(24), 3651–3658. [Link]
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Khor, C. M., & Tan, A. L. (2012). Physicochemical Properties of Amorphous Roxithromycin Prepared by Quench Cooling of the Melt or Desolvation of a Chloroform Solvate. AAPS PharmSciTech, 13(3), 885–892. [Link]
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Japanese Food Chemistry Research Foundation. (n.d.). Analytical Method for Tylosin (Animal Products). [Link]
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Phenomenex. (n.d.). Strata-X Solid Phase Extraction (SPE) Products. [Link]
- Xu, X., et al. (2021). Multiresidue analysis of 15 antibiotics in honey using modified QuEChERS and high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 360, 129993.
-
Thompson, T. S., & van den Heever, J. P. (2019). Tylosin A and Desmycosin in Honey by Salting-Out Assisted Liquid-Liquid Extraction and Aqueous Normal Phase Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry, 411(23), 6065-6073. [Link]
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Waters Corporation. (n.d.). Oasis Sample Preparation. [Link]
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Ferrer, C., et al. (2021). Occurrence of Pesticide Residues in Spanish Honey Measured by QuEChERS Method Followed by Liquid and Gas Chromatography–Tandem Mass Spectrometry. Foods, 10(10), 2275. [Link]
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Wójcik, A., et al. (2023). Validation of a Modified QuEChERS Method for the Determination of Selected Organochlorine Compounds in Honey. Molecules, 28(2), 775. [Link]
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Rodrigues, H., et al. (2023). Multi-Analyte Method for Antibiotic Residue Determination in Honey Under EU Regulation 2021/808. Foods, 12(19), 3583. [Link]
- Zhai, C. H., & Fu, R. j. (2013). Macrolides in Honey Using Agilent Bond Elut Plexa SPE, Poroshell 120, and LC/MS/MS.
- Rawyler, A. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
- Akmese, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 221-230.
- Biradar, S. S., et al. (2010). A comparative study of approaches used to improve solubility of roxithromycin. Powder Technology, 198(1), 121-128.
- Phillips, P. (1991). The role of roxithromycin in the treatment of respiratory tract infections: a comprehensive overview. Journal of Antimicrobial Chemotherapy, 27, Supplement A, 1-11.
- Thompson, T. S., & van den Heever, J. P. (2019). Tylosin A and Desmycosin in Honey by Salting-Out Assisted Liquid-Liquid Extraction and Aqueous Normal Phase Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry, 411(23), 6065-6073.
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Young, M. S. (1995). Roxithromycin. Request PDF. [Link]
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Technical Support Center: Optimizing LC-MS Parameters for 23-O-Desmycinosyl-tylosin (Desmycosin) Analysis
Welcome to the technical support resource for the analysis of 23-O-Desmycinosyl-tylosin (Desmycosin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during LC-MS analysis of this macrolide antibiotic. Here, we move beyond generic protocols to explain the why behind the methodology, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analysis of Desmycosin.
Q1: What is Desmycosin and why is its analysis important alongside Tylosin?
A1: this compound, also known as Tylosin B, is a primary and antimicrobially active degradation product of Tylosin A.[1] Tylosin A readily degrades into Desmycosin in acidic conditions.[1] Therefore, for accurate residue analysis and to understand the complete toxicological profile, it is crucial to quantify both Tylosin A and Desmycosin simultaneously.[1][2] Regulatory bodies and safety assessments often require the determination of both compounds.
Q2: What are the typical starting LC conditions for Desmycosin analysis?
A2: Desmycosin is a highly polar compound, which can make retention on traditional reversed-phase columns challenging without the use of ion-pairing agents.[2] A more effective approach is Aqueous Normal Phase (ANP) chromatography. A common starting point is a bare silica stationary phase with a mobile phase consisting of acidified solutions of ammonium formate in water and acetonitrile.[3]
Q3: What are the recommended mass spectrometry parameters for Desmycosin?
A3: Electrospray ionization in positive ion mode (ESI+) is typically used for the analysis of Desmycosin and other macrolide antibiotics.[4] The analysis is commonly performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[3] While specific precursor and product ions should be optimized in your laboratory, a common precursor ion for the related compound Tylosin is m/z 916.5.[4][5]
Q4: How stable is Desmycosin in solution and in various matrices?
A4: Desmycosin itself is relatively stable in honey, with the total concentration of Tylosin and Desmycosin decreasing only slightly over nine months under certain conditions.[2][6] However, its parent compound, Tylosin A, degrades into Desmycosin, and this conversion is temperature-dependent.[6] It is crucial to control temperature and pH during sample storage and preparation to prevent alterations in the relative concentrations of these analytes.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the LC-MS analysis of Desmycosin.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Secondary Interactions: Peak tailing for basic compounds like Desmycosin can occur due to interactions with acidic silanol groups on the column stationary phase.
-
Solution: Incorporate a buffer, such as ammonium formate, into your mobile phase to minimize these interactions.[7] Ensure the pH of your mobile phase is appropriate for the analyte and column chemistry.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.[8]
-
-
Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Where possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[8]
-
Logical Flow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting logic for poor peak shape.
Issue 2: Inconsistent Retention Times
Possible Causes & Solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and buffer concentrations, can lead to retention time shifts.
-
Solution: Prepare fresh mobile phases daily and use a calibrated pH meter. Keep mobile phase bottles capped to prevent evaporation.[7]
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause variability.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
-
Suboptimal Ionization: The efficiency of electrospray ionization is highly dependent on parameters such as capillary voltage, gas flow, and temperature.
-
Solution: Perform a systematic optimization of the ion source parameters for Desmycosin. A good starting point for ESI+ includes a capillary voltage of around 3000 V, a drying gas temperature of 300°C, and a nebulizing gas pressure of approximately 35 psi.[4]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Desmycosin.
-
Solution: Improve sample preparation to remove interfering matrix components.[10] Techniques like solid-phase extraction (SPE) can be effective. Also, adjust the chromatography to separate Desmycosin from the interfering compounds.
-
-
Analyte Degradation: Desmycosin's parent compound, Tylosin A, can degrade in the ion source.
-
Solution: Optimize the ion source temperature to minimize in-source degradation while maintaining efficient ionization.
-
Experimental Protocol: Basic Sample Preparation using Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is a starting point and should be optimized for your specific matrix.
-
Sample Weighing: Weigh 1 gram of your homogenized sample into a 50 mL centrifuge tube.
-
Dissolution: Add a concentrated solution of sodium acetate to dissolve the sample.[3]
-
Extraction: Add acetonitrile to the tube, vortex vigorously for 1 minute, and then centrifuge.[3]
-
Collection: Carefully collect the acetonitrile (upper) layer.
-
Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Section 3: Recommended LC-MS Parameters
The following table provides a starting point for method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| LC Column | Bare Silica (for ANP) | Provides good retention for the polar Desmycosin molecule.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5mM Ammonium Formate | Acidified mobile phase promotes protonation for ESI+ and the buffer minimizes silanol interactions.[3] |
| Mobile Phase B | 95:5 Acetonitrile:Water with 0.1% Formic Acid and 5mM Ammonium Formate | The organic component for elution in ANP mode.[3] |
| Gradient | Start with a high percentage of B, decreasing to elute Desmycosin | Typical for ANP chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | A standard flow rate for analytical HPLC/UHPLC. |
| Column Temp. | 35°C | Increased temperature can improve peak shape and reduce viscosity.[4] |
| Injection Vol. | 5 µL | A smaller injection volume can help maintain good peak shape.[4] |
| Ionization Mode | ESI+ | Desmycosin readily forms protonated molecules.[4] |
| Capillary Voltage | ~3000 V | A typical starting point for ESI+.[4] |
| Drying Gas Temp. | ~300°C | Facilitates desolvation.[4] |
| Drying Gas Flow | ~11 L/min | Assists in desolvation and ion formation.[4] |
| Nebulizer Pressure | ~35 psi | Promotes efficient nebulization of the eluent.[4] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[3] |
Workflow for Method Development
Caption: A streamlined workflow for Desmycosin LC-MS method development.
References
-
Thompson, T. S., et al. (2019). Tylosin A and Desmycosin in Honey by Salting-Out Assisted Liquid-Liquid Extraction and Aqueous Normal Phase Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry, 411(24), 6509–6518. [Link]
-
Thompson, T. S., et al. (2007). Degradation of incurred tylosin to desmycosin - Implications for residue analysis of honey. Analytica Chimica Acta, 586(1-2), 304–311. [Link]
-
Kochansky, J. (2004). Stability of tylosin in honey at elevated temperatures. Journal of Apicultural Research, 43(2), 60-64. [Link]
-
Popiel, S., et al. (2020). Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry. Journal of Veterinary Research, 64(2), 239-245. [Link]
-
Request PDF. (n.d.). Tylosin A and desmycosin in honey by salting-out assisted liquid-liquid extraction and aqueous normal phase ultraperformance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Thompson, T. S., et al. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Analytica Chimica Acta, 586(1-2), 304-11. [Link]
-
Thompson, T. S., et al. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
LCGC North America. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Semantic Scholar. (n.d.). Tylosin A and desmycosin in honey by salting-out assisted liquid-liquid extraction and aqueous normal phase ultraperformance liquid chromatography-tandem mass spectrometry. [Link]
-
Popiel, S., et al. (2020). Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry. ResearchGate. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. [Link]
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Metabo-Profile. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Orwa, J. A., et al. (2002). Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 203–212. [Link]
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23-O-Desmycinosyl-tylosin stability issues in acidic solutions
Welcome to the technical support guide for 23-O-Desmycinosyl-tylosin (ODT), also known as Desmycosin or Tylosin B. This resource is designed for researchers, scientists, and drug development professionals. Here, we address the critical stability challenges of ODT in acidic environments, providing in-depth FAQs and troubleshooting protocols to ensure the integrity and success of your experiments.
Introduction: The Challenge of Macrolide Instability
Macrolide antibiotics, including tylosin and its derivatives, are known for their instability in acidic conditions.[1] This degradation is not a minor experimental nuisance; it is a significant chemical transformation that can compromise data validity, reduce therapeutic efficacy, and lead to inconsistent results. The primary mechanism of this instability is the acid-catalyzed hydrolysis of glycosidic bonds, which cleaves sugar moieties from the macrolactone ring.[2]
For this compound, this issue is paramount. ODT itself is a primary, antimicrobially active degradation product of Tylosin A, formed through the loss of the mycarose sugar in acidic media like honey.[3][4] Understanding the kinetics and pathways of its own subsequent degradation is crucial for accurate quantification and formulation. This guide provides the foundational knowledge and practical steps to mitigate these stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ODT) and why is it important?
A1: this compound (ODT), also referred to as desmycosin or Tylosin B, is a macrolide antibiotic.[4] It is a significant derivative of Tylosin A, often formed when Tylosin A is exposed to acidic conditions.[3] Its importance lies in its own antimicrobial activity, which means that when studying Tylosin A degradation, one must also quantify the resulting ODT.[3][4] Therefore, it is critical to analyze for both the parent compound and ODT in residue studies.[4]
Q2: What is the primary mechanism of ODT degradation in acidic solutions?
A2: The degradation of macrolides like ODT in acidic solutions is primarily driven by the acid-catalyzed hydrolysis of the glycosidic bond linking the deoxy sugars to the lactone ring.[1][2] For ODT, this involves the potential cleavage of the remaining mycaminose sugar. This reaction is initiated by the protonation of the glycosidic oxygen atom, making it a better leaving group. The rate of this hydrolysis is highly dependent on pH and temperature.[5]
Q3: My ODT solution is rapidly losing potency when I dissolve it in an acidic buffer for my experiment. Is this expected?
A3: Yes, this is an expected phenomenon. Macrolide antibiotics are notoriously unstable in low-pH environments, such as simulated gastric fluid (pH ~1.2-2.0).[6] For comparison, the macrolide erythromycin has a half-life of only a few seconds at a pH of 1.39.[7][8] While tylosin derivatives may be more stable, significant degradation within minutes to hours is common in highly acidic media. Preparing fresh solutions immediately before use and keeping them cold is essential.
Q4: At what pH is ODT most stable?
A4: While specific data for ODT is limited, studies on the parent compound, tylosin, show it is most stable in solutions at a pH of approximately 9.0.[5] Conversely, significant inactivation occurs outside of this stable range, which increases with higher temperatures and longer exposure times.[5] For experimental purposes, preparing stock solutions in a slightly alkaline buffer (pH 8.0-9.0) is recommended before diluting into your acidic experimental medium at the last possible moment.
Q5: How can I accurately measure the concentration of ODT and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying ODT and its related compounds.[9] A Reverse-Phase HPLC (RP-HPLC) system with a C18 column and UV detection (typically around 280-290 nm) is effective.[9][10] For more definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[4][11]
Visualizing the Degradation Pathway
The formation of ODT (Desmycosin) from its parent compound, Tylosin A, is a classic example of acid-catalyzed hydrolysis. This reaction is the foundational reason ODT is often present in samples being analyzed for tylosin.
Caption: Acid-catalyzed hydrolysis of Tylosin A to ODT.
Troubleshooting Guide for ODT Stability
This section provides solutions to common problems encountered during the handling and analysis of ODT in acidic media.
Issue 1: Rapid and Inconsistent Degradation of ODT in Experiments
-
Problem: You observe a much faster-than-expected loss of ODT, and the degradation rate varies significantly between experimental runs.
-
Probable Cause 1: Inconsistent pH. The degradation of ODT is highly pH-dependent. Small, uncalibrated variations in your buffer preparation can lead to large differences in stability.
-
Solution 1: Rigorous pH Control.
-
Always calibrate your pH meter with at least two points (e.g., pH 4.0 and 7.0) before preparing buffers.
-
Prepare buffers at the intended experimental temperature, as pH can shift with temperature.
-
Verify the final pH of your experimental solution after adding ODT (if the concentration is high enough to potentially alter it).
-
-
Probable Cause 2: Temperature Fluctuations. Degradation kinetics are temperature-sensitive. Inconsistent temperature control will lead to variable results.
-
Solution 2: Strict Temperature Management.
-
Use a calibrated water bath or incubator for all stability studies.
-
Allow all solutions, including the ODT stock, to equilibrate to the experimental temperature before mixing.
-
For sample quenching, use an ice bath to rapidly halt degradation before analysis.
-
-
Probable Cause 3: "Old" Solutions. ODT in acidic solution degrades continuously. Using a solution prepared hours or even minutes before the experiment starts means you are beginning with an already degraded sample.
-
Solution 3: Just-in-Time Preparation. Prepare your final acidic ODT solution immediately before initiating your time-course experiment (t=0). Stock solutions should be prepared fresh daily in a stabilizing alkaline buffer and stored at 2-8°C.
Issue 2: Poor Resolution or Tailing Peaks in HPLC Analysis
-
Problem: Your HPLC chromatogram shows broad, tailing, or co-eluting peaks for ODT and its degradants, making quantification unreliable.
-
Probable Cause 1: Inappropriate Mobile Phase pH. The ionization state of macrolides affects their interaction with the stationary phase. An unoptimized mobile phase pH can lead to poor peak shape.
-
Solution 1: Mobile Phase Optimization.
-
Adjust the mobile phase to an acidic pH, typically between 2.5 and 4.0, using additives like phosphoric acid or sodium phosphate.[10][12] This ensures consistent protonation of the analyte.
-
A common mobile phase composition is a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.05 M sodium phosphate at pH 2.5) in a ratio around 35:65 v/v.[12]
-
-
Probable Cause 2: On-Column or Autosampler Degradation. If the autosampler is at room temperature, your quenched samples may continue to degrade while waiting for injection.
-
Solution 2: Cooled Autosampler.
-
Set the autosampler temperature to a low, stable temperature (e.g., 4°C) to prevent further degradation of processed samples.[6]
-
If degradation is extremely rapid, consider quenching the reaction by adding a neutralizing base (e.g., bringing the pH to > 8.0) immediately after sample collection and before placing it in the autosampler.
-
Experimental Protocols
Protocol 1: Standardized Preparation of Acidic ODT Solutions
This protocol ensures reproducible preparation of ODT solutions for stability studies.
-
Prepare Alkaline Stock Solution (1 mg/mL):
-
Weigh 10 mg of ODT reference standard.
-
Dissolve in a minimal amount of HPLC-grade acetonitrile.
-
Bring the final volume to 10 mL using a 10 mM phosphate buffer (pH 9.0). This solution should be prepared fresh daily and stored at 4°C. The use of a pH 9.0 buffer enhances the stability of the stock.[5]
-
-
Prepare Acidic Experimental Buffer:
-
Prepare your desired acidic buffer (e.g., 0.1 M citrate buffer for pH 3.0, or simulated gastric fluid without enzymes at pH 1.2).[6]
-
Calibrate the pH meter immediately before use. Adjust the buffer pH to the final target value.
-
Place the buffer in a water bath set to the experimental temperature (e.g., 37°C).
-
-
Initiate the Experiment:
-
To start the stability test, add a small volume of the cold ODT stock solution to the temperature-equilibrated acidic buffer to achieve the desired final concentration.
-
Vortex immediately and start your timer. This is your t=0 point.
-
Protocol 2: HPLC Method for ODT Quantification
This method provides a robust starting point for analyzing ODT and its degradation products.
-
Instrumentation: HPLC system with UV/PDA Detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[9]
-
Mobile Phase: 65:35 (v/v) mixture of 0.05 M monobasic sodium phosphate (adjusted to pH 2.5 with phosphoric acid) and acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: 280 nm.[12]
-
Injection Volume: 20 µL.[9]
-
Autosampler Temperature: 4°C.[6]
-
System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
Workflow for Assessing ODT Stability
A systematic approach is crucial for generating reliable stability data. The following workflow outlines the key steps from preparation to analysis.
Caption: Experimental workflow for ODT stability assessment.
Data Summary Tables
For comparative purposes, understanding the stability of related macrolides provides valuable context for experimental design.
Table 1: Comparative Stability of Macrolides in Acidic Solution (pH 1.39, 37°C)
| Macrolide | Half-life (t½) | Relative Stability Factor | Reference |
| Erythromycin | ~3 seconds | 1x | [7][8] |
| Clarithromycin | ~17 minutes | ~340x | [7][8] |
This table illustrates the significant impact of minor structural modifications on acid stability and underscores the need for careful handling of all macrolides.
Table 2: Recommended Starting Conditions for HPLC Analysis of Tylosin Derivatives
| Parameter | Recommended Setting | Rationale | Reference |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard for reverse-phase separation of moderately polar compounds. | [9] |
| Mobile Phase | Acetonitrile / Acidic Phosphate Buffer | Provides good separation and peak shape for macrolides. | [12] |
| pH of Aqueous Phase | 2.5 - 4.0 | Ensures consistent protonation and retention of the analyte. | [10][12] |
| Detection | UV at 280-290 nm | Corresponds to the UV absorbance maximum for the tylosin structure. | [9][10] |
| Temperature | 25-30°C | Ensures reproducible retention times. | [9][12] |
References
-
Nakagawa, Y., et al. (1992). Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. Chemical and Pharmaceutical Bulletin, 40(3), 735-738. [Link]
-
J-Stage. (n.d.). Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin. [Link]
-
MDPI. (2017). Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. Molecules, 22(4), 665. [Link]
-
Amanote Research. (n.d.). (PDF) Physicochemical Properties and Stability in the. [Link]
-
Semantic Scholar. (1992). Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. Chemical and Pharmaceutical Bulletin. [Link]
-
ResearchGate. (2007). Degradation of incurred tylosin to desmycosin - Implications for residue analysis of honey. Food Additives & Contaminants: Part A, 24(3), 240-247. [Link]
-
PubMed. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Food Additives and Contaminants, 24(3), 240-247. [Link]
- Google Patents. (1961). ES252350A1 - The new organic compound tylosin, its hydrolysis product desmycosin and methods for preparing same.
-
AAPS Newsmagazine. (2018). Formulation Strategies to Prevent Protein Degradation. [Link]
-
ResearchGate. (n.d.). Degradation products of tylosin. Under environmental conditions... [Link]
-
NIH. (2018). Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components. DARU Journal of Pharmaceutical Sciences, 26(2), 115-122. [Link]
-
Semantic Scholar. (n.d.). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. [Link]
-
NIH. (2024). Efficient degradation of tylosin by Kurthia gibsonii TYL-A1: performance, pathway, and genomics study. Applied and Environmental Microbiology. [Link]
-
PubMed. (1984). [Effect of the pH of the medium and of temperature on tylosin stability]. Antibiotiki, 29(3), 179-182. [Link]
- Google Patents. (2013). WO2013148891A1 - Parenteral formulations for administering macrolide antibiotics.
-
Semantic Scholar. (2016). rapid rp-hplc method with pda detection for tylosin determination in liquid samples. Trakia Journal of Sciences. [Link]
-
ResearchGate. (2016). Rapid RP-HPLC method with PDA detection for tylosin determination in liquid samples. Trakia Journal of Sciences, 14(4), 313-318. [Link]
-
Wikipedia. (n.d.). Azithromycin. [Link]
-
Semantic Scholar. (1967). Acid-catalyzed hydrolysis of glycosides. Advances in carbohydrate chemistry and biochemistry. [Link]
-
ResearchGate. (2005). Degradation and Metabolite Production of Tylosin in Anaerobic and Aerobic Swine-Manure Lagoons. Journal of Environmental Quality, 34(2), 487-494. [Link]
-
ResearchGate. (2020). Screening and degradation characteristics of a tylosin-degrading strain. Environmental Technology & Innovation, 19, 100989. [Link]
-
MDPI. (2022). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. Molecules, 27(24), 8820. [Link]
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NIH. (2022). Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography. Veterinary World, 15(2), 268-274. [Link]
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Veterinary World. (2022). Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography. Veterinary World, 15(2), 268-274. [Link]
-
International Journal of Pharmacy and Analytical Research. (n.d.). Development and validation of RP – HPLC method for the estimation of Tylosin tartrate in pure and pharmaceutical formulation. [Link]
-
IGI Global. (n.d.). Acidic hydrolysis: Significance and symbolism. [Link]
-
PubMed. (2007). Aerobic degradation and photolysis of tylosin in water and soil. Environmental Toxicology and Chemistry, 26(5), 864-871. [Link]
-
PubMed. (2022). Tylosin in anaerobic reactors: degradation kinetics, effects on methane production and on the microbial community. Biodegradation, 33(3), 283-300. [Link]
-
PubMed. (2024). Efficient degradation of tylosin by Kurthia gibsonii TYL-A1: performance, pathway, and genomics study. Applied and Environmental Microbiology. [Link]
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- 8. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
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How to prevent degradation of Tylosin to Desmycosin during analysis
A Guide to Preventing Degradation and Ensuring Accurate Quantification
Welcome to the Technical Support Center for Tylosin analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical troubleshooting advice to prevent the degradation of Tylosin to Desmycosin during analytical experiments. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide actionable solutions to common challenges encountered in the lab.
Understanding the Challenge: Tylosin Degradation
Tylosin is a macrolide antibiotic that is a mixture of four related compounds: Tylosin A, Tylosin B (Desmycosin), Tylosin C, and Tylosin D. Tylosin A is the major and most active component, typically constituting at least 80% of the mixture[1][2]. However, Tylosin A is susceptible to degradation, primarily through acid-catalyzed hydrolysis, which cleaves the mycarose sugar moiety to form Desmycosin (Tylosin B)[3][4]. This degradation can occur during sample collection, storage, preparation, and analysis, leading to inaccurate quantification of Tylosin A and an overestimation of Desmycosin.
Chemical Structures:
-
Tylosin A: A macrolide antibiotic with a 16-membered lactone ring substituted with three sugar moieties: mycaminose, mycarose, and mycinose[5][6].
-
Desmycosin (Tylosin B): A degradation product of Tylosin A, formed by the loss of the mycarose sugar[7][8].
Below is a diagram illustrating the degradation pathway of Tylosin A to Desmycosin.
Caption: Degradation of Tylosin A to Desmycosin via acid hydrolysis.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the stability of Tylosin and its analysis.
Q1: What are the primary factors that cause Tylosin to degrade to Desmycosin?
A1: The primary factor is exposure to acidic conditions (pH < 4)[3][9]. The glycosidic bond linking the mycarose sugar to the macrolide ring is susceptible to acid hydrolysis. Other factors that can contribute to degradation include elevated temperatures and prolonged storage times[10].
Q2: At what pH is Tylosin most stable?
A2: Tylosin solutions are most stable in the pH range of 4 to 9[3]. Maintaining the pH within this range throughout the analytical process is critical for preventing degradation.
Q3: Can Desmycosin be present in my sample even if I've taken precautions?
A3: Yes. Desmycosin can be present as a metabolite of Tylosin in biological samples[7][8]. Therefore, it is often necessary to quantify both Tylosin A and Desmycosin to accurately assess the total Tylosin-related residues, especially in residue analysis of products like honey[4][11].
Q4: Are there any official guidelines for Tylosin analysis?
A4: Yes, pharmacopeias such as the United States Pharmacopeia (USP) provide detailed methods for the analysis of Tylosin and its related substances[12][13]. Additionally, regulatory bodies like the FDA and EMA provide guidelines for the analysis of veterinary drug residues[14][15][16].
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides step-by-step solutions.
Issue 1: Low recovery of Tylosin A in my samples.
Possible Cause 1: Acid-induced degradation during sample extraction.
-
Explanation: Many extraction procedures for biological matrices can result in acidic conditions, leading to the hydrolysis of Tylosin A.
-
Troubleshooting Steps:
-
pH Monitoring and Adjustment: Before and during extraction, monitor the pH of your sample and extraction solvent. Adjust the pH to be within the stable range of 4-9 using a suitable buffer.
-
Use of Buffered Extraction Solvents: Employ extraction solvents that are pre-buffered to a pH of 7.0 or higher. For instance, a mixture of ethanol and 20 vol% acetic acid (1:1, v/v) has been used, but immediate processing and cooling are crucial to minimize degradation[17]. A more neutral pH buffer would be a safer choice.
-
Low-Temperature Extraction: Perform the entire extraction process at low temperatures (e.g., on ice) to slow down the rate of hydrolysis[17].
-
Possible Cause 2: Degradation during sample storage.
-
Explanation: Improper storage conditions, especially for extended periods, can lead to significant degradation of Tylosin A.
-
Troubleshooting Steps:
-
Immediate Analysis: Analyze samples as soon as possible after collection.
-
Proper Storage: If immediate analysis is not possible, freeze the samples at -20°C or lower[17][18]. For long-term storage, -80°C is recommended[19].
-
pH of Stored Samples: Before freezing, ensure the pH of the sample matrix is within the stable range.
-
Issue 2: High variability in Tylosin A concentrations between replicate injections.
Possible Cause: On-column degradation or instability in the autosampler.
-
Explanation: If the mobile phase is acidic, or if the sample sits in the autosampler for an extended period in an acidic diluent, degradation can occur during the chromatographic run.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is above 4. While some methods use acidic mobile phases (e.g., pH 2.5) for better chromatography, this can lead to on-column degradation[1][20]. If you must use an acidic mobile phase, minimize the run time and keep the column temperature low.
-
Sample Diluent: Use a neutral or slightly basic diluent for your final sample preparation before injection. The mobile phase itself is often a good choice if its pH is appropriate[21].
-
Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation while samples are waiting for injection[22].
-
Injection Sequence: If analyzing a large batch of samples, consider placing quality control (QC) samples at the beginning, middle, and end of the sequence to monitor for any time-dependent degradation.
-
Issue 3: Unexpectedly high levels of Desmycosin in my results.
Possible Cause: Co-elution with other sample components or in-source fragmentation during mass spectrometry analysis.
-
Explanation: In complex matrices, other compounds may co-elute with Desmycosin, leading to an artificially high signal. In LC-MS/MS analysis, in-source fragmentation of Tylosin A can sometimes produce ions that are also characteristic of Desmycosin.
-
Troubleshooting Steps:
-
Chromatographic Resolution: Optimize your HPLC method to ensure baseline separation of Tylosin A, Desmycosin, and other related substances. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry[1][23].
-
Mass Spectrometry Parameters: If using LC-MS/MS, carefully optimize the source parameters (e.g., cone voltage, collision energy) to minimize in-source fragmentation.
-
Use of Internal Standards: Employ a suitable internal standard to improve the accuracy and precision of your quantification.
-
Recommended Analytical Workflow for Stable Tylosin Analysis
To minimize degradation, a systematic approach to sample handling and analysis is essential. The following workflow outlines the critical steps.
Caption: Recommended workflow for minimizing Tylosin degradation.
Key Parameters for a Stability-Indicating HPLC Method
When developing or validating an HPLC method for Tylosin, ensure it is stability-indicating. This means the method can accurately measure the active ingredient without interference from degradation products.
| Parameter | Recommendation | Rationale |
| pH of Mobile Phase | > 4.0, ideally between 5.0 and 7.2[12] | Prevents on-column acid hydrolysis of Tylosin A. |
| Column Temperature | Ambient or slightly elevated (e.g., 30-35°C)[1][20] | Balances efficiency with minimizing thermal degradation. |
| Sample Diluent | Buffered solution (pH 4-9) or mobile phase | Maintains sample stability in the autosampler vial. |
| Autosampler Temp. | 4°C | Reduces the rate of degradation for samples awaiting injection[22]. |
| Wavelength (UV) | ~280-290 nm[1][20] | Provides good sensitivity for both Tylosin and Desmycosin. |
| Resolution | Baseline separation between Tylosin A and Desmycosin | Ensures accurate and independent quantification of both compounds. |
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Desmycosin. PubChem Compound Database. Retrieved from [Link]
-
Pantcheva, I. N., Atanasov, V. N., Dimitrova, T., & Tancheva, L. P. (2018). Chemical structure of Tylosin (factor A). ResearchGate. Retrieved from [Link]
- Wulandari, A. D., Fajar, I., & Hidayat, A. (2022). Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography. Veterinary World, 15(2), 434–442.
- Loke, M. L., Ingerslev, F., Halling-Sørensen, B., & Tjørnelund, J. (2000).
-
Çadırcı, Ö., & Er, A. (2021). Investigation of tylosin and tilmicosin residues in meat by high-performance liquid chromatography method. CABI Digital Library. Retrieved from [Link]
- Kolz, A. C., Moorman, T. B., Ong, S. K., Scoggin, K. D., & Douglass, E. A. (2005). Degradation and Metabolite Production of Tylosin in Anaerobic and Aerobic Swine-Manure Lagoons.
-
Pantcheva, I. N., Atanasov, V. N., & Tancheva, L. P. (2022). Structure of a tylosin A (the main component of tylosin) and b tilmicosin. ResearchGate. Retrieved from [Link]
- Paranhos, A. G. O., Pereira, A. R., da Fonseca, I. C., Sanson, A., Afonso, R., & Aquino, S. (2020). Analysis of tylosin in poultry litter by HPLC-UV and HPLC-MS/MS after LTPE. International Journal of Environmental Analytical Chemistry, 102(18), 4056-4069.
- Kotha, S., & G, S. (2014). Development and validation of RP – HPLC method for the estimation of Tylosin tartrate in pure and pharmaceutical formulation. International Journal of Pharmacy and Analytical Research, 3(2), 214-221.
- Kirst, H. A., Wind, J. A., & Jarvis, B. B. (2002). Semisynthetic Macrolide Antibacterials Derived from Tylosin. Synthesis and Structure−Activity Relationships of Novel Desmycosin Analogues. Journal of Medicinal Chemistry, 45(16), 3467–3477.
- Govaerts, C., Li, X., Adams, E., & Van Schepdael, A. (1986). Pharmacopoeial procedure for the determination of tylosin factors by high-performance liquid chromatography.
-
Food and Agriculture Organization of the United Nations. (n.d.). Tylosin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tylosin. PubChem Compound Database. Retrieved from [Link]
-
Loke, M. L., Ingerslev, F., Halling-Sørensen, B., & Tjørnelund, J. (2000). Stability of Tylosin A in manure containing test systems determined by high performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Tylosin Tartrate. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Tylosin. Retrieved from [Link]
- Palma, E., Carballo, M., & Valenzuela, A. I. (2023). Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry. Pharmaceuticals, 16(6), 843.
- Thompson, T. S., Noot, D. K., Calvert, J., & Pernal, S. F. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Analytica Chimica Acta, 586(1-2), 304–311.
- Abu-Bakar, A., Taha-Abdelaziz, K., Gharabaghi, A., Hodgins, D. C., & Sharif, S. (2022). Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. Molecules, 27(11), 3456.
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Tylosin (Animal Products). Retrieved from [Link]
-
Loke, M. L., & Halling-Sørensen, B. (2017). Degradation products of tylosin. ResearchGate. Retrieved from [Link]
- Qu, N. (2014).
-
Kochansky, J. (2004). Degradation of tylosin residues in honey. ResearchGate. Retrieved from [Link]
-
Thompson, T. S., Noot, D. K., Calvert, J., & Pernal, S. F. (2007). Degradation of incurred tylosin to desmycosin - Implications for residue analysis of honey. ResearchGate. Retrieved from [Link]
-
Science.gov. (n.d.). macrolide antibiotic tylosin: Topics. Retrieved from [Link]
-
Wulandari, A. D., Fajar, I., & Hidayat, A. (2022). Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography. PMC. Retrieved from [Link]
-
PoultryDVM. (n.d.). Tylosin (Tylan) for Chickens and Ducks. Retrieved from [Link]
-
Loke, M. L., Ingerslev, F., Halling-Sørensen, B., & Tjørnelund, J. (2000). Stability of Tylosin A in manure containing test systems determined by high performance liquid chromatography. Semantic Scholar. Retrieved from [Link]
-
Pietroń, W. (2012). Analytical procedure for the determination of tylosin a in feedingstuff by liquid chromatography-ultraviolet detection. ResearchGate. Retrieved from [Link]
-
Pietroń, W., & Osińska, M. (2012). ANALYTICAL PROCEDURE FOR THE DETERMINATION OF TYLOSIN A IN FEEDINGSTUFF BY LIQUID CHROMATOGRAPHY–ULTRAVIOLET DETECTION. ResearchGate. Retrieved from [Link]
- U.S. Food and Drug Administration. (2016). Tylosin. Federal Register, 81(190), 67150-67151.
-
Pietroń, W., & Osińska, M. (2015). Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry. PMC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). FDA Clarifies Use of Tylosin Phosphate in Beef Cattle. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). LIB No 4438. Retrieved from [Link]
-
Pietroń, W., & Osińska, M. (2015). Identification and quantification of tylosin in animal feed by liquid chromatography combined with electrospray ionisation mass spectrometry. SciSpace. Retrieved from [Link]
-
European Medicines Agency. (2014). Veterinary medicinal products containing tylosin to be administered orally via feed or the drinking water to pigs - referral. Retrieved from [Link]
-
Abu-Bakar, A., Taha-Abdelaziz, K., Gharabaghi, A., Hodgins, D. C., & Sharif, S. (2022). Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet D. MDPI. Retrieved from [Link]
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Technical Support Center: Overcoming Matrix Effects in Desmycosin Quantification
Welcome to the technical support center for Desmycosin bioanalysis. As Senior Application Scientists, we understand that accurately quantifying Desmycosin (also known as Tylosin B), a key metabolite and impurity of the macrolide antibiotic Tylosin, presents significant challenges, particularly when dealing with complex biological matrices.[1] This guide is structured to provide direct, actionable solutions to the problems you encounter in the lab. We will move from foundational concepts to specific troubleshooting scenarios and frequently asked questions, explaining the causality behind our recommendations to empower your method development.
Understanding the Enemy: What Are Matrix Effects?
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in your sample other than the analyte of interest (Desmycosin).[2] When these co-eluting components interfere with the ionization of Desmycosin in the MS source, it leads to a phenomenon called the matrix effect .[2][3] This can manifest as:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of Desmycosin, leading to a weaker signal and artificially low quantification.
-
Ion Enhancement: Less common, but occurs when matrix components boost the ionization efficiency, causing an erroneously high signal.[2]
Matrix effects are a primary source of inaccuracy and imprecision in bioanalytical methods.[4] Regulatory bodies like the FDA and EMA mandate a thorough evaluation of matrix effects during method validation to ensure data reliability.[5][6][7]
Troubleshooting Guide
This section addresses specific issues in a practical question-and-answer format.
Q1: My Desmycosin signal is low and variable in plasma samples compared to my standards in pure solvent. How do I confirm this is a matrix effect?
Answer:
This is a classic sign of ion suppression. Before altering your entire sample preparation workflow, you must quantitatively prove that the matrix is the culprit. The scientifically accepted method for this is the post-extraction spike analysis .
The logic is to compare the analyte's response in a "clean" solution (solvent) to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. This isolates the effect of the co-eluting matrix components on the MS signal from the analyte's recovery during extraction.[2]
Experimental Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare Blank Matrix Extract: Extract at least six different lots of your blank biological matrix (e.g., human plasma) using your current sample preparation method. Pool the final extracts.
-
Prepare Neat Standard (Solution A): Dilute the Desmycosin analytical standard in the final reconstitution solvent to a known concentration (e.g., a mid-range QC level).
-
Prepare Post-Extraction Spike (Solution B): Spike the pooled blank matrix extract from step 1 with the Desmycosin standard to achieve the exact same final concentration as Solution A.
-
Analysis: Inject both solutions (A and B) multiple times (n=3-5) into the LC-MS system and record the average peak area for Desmycosin.
-
Calculation: Calculate the Matrix Factor (MF) using the formula:
-
Matrix Factor (MF) = (Average Peak Area of Solution B) / (Average Peak Area of Solution A)
-
Interpreting the Results:
-
MF ≈ 1.0: No significant matrix effect.
-
MF < 1.0: Ion suppression is occurring.
-
MF > 1.0: Ion enhancement is occurring.
According to FDA and EMA guidelines, the precision of the matrix factor across different lots of matrix should be within a certain tolerance (typically ≤15% CV) to be considered acceptable.[5][8]
Q2: I've confirmed significant ion suppression using protein precipitation (PPT). What is my next logical step to improve the method?
Answer:
While protein precipitation is fast and simple, it is a non-selective sample preparation technique that often leaves behind significant amounts of matrix components, especially phospholipids, which are notorious for causing ion suppression.[2][4] Your next step should be to implement a more selective sample cleanup technique. The two most common and effective choices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
The causality here is straightforward: a cleaner sample leads to less matrix interference. Both LLE and SPE introduce an additional level of physicochemical separation between Desmycosin and endogenous matrix components that PPT lacks.[9][10][11]
Comparison of Sample Preparation Techniques
| Technique | Selectivity | Typical Recovery | Throughput | Cost per Sample | Key Advantage |
| Protein Precipitation (PPT) | Low | High but Variable | Very High | Low | Speed and Simplicity |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Low-Moderate | Effective at removing salts and polar interferences |
| Solid-Phase Extraction (SPE) | High to Very High | High & Reproducible | Moderate to High | Moderate-High | Highly selective, removes a broad range of interferences |
For macrolides like Desmycosin, Solid-Phase Extraction (SPE) is often the most robust choice, providing the cleanest extracts and most reproducible results.[10][12]
Workflow: Troubleshooting Ion Suppression
Here is a logical workflow for addressing matrix effects once they have been identified.
Q3: I want to try a more advanced extraction. Can you provide a starting point for an LLE or SPE protocol for Desmycosin?
Answer:
Certainly. Moving to a more selective technique is the right approach. A specific and effective LLE method for Desmycosin in honey, which can be adapted for other matrices, is Salting-Out Assisted Liquid-Liquid Extraction (SALLE) .[13][14][15] For SPE, a mixed-mode or polymeric reversed-phase sorbent is a robust starting point.
Experimental Protocol 2: Salting-Out Assisted LLE (SALLE) for Desmycosin
This protocol is adapted from a validated method for honey and serves as an excellent starting point for plasma or tissue homogenates.[13] The principle is to use a high concentration of salt to force the analyte from the aqueous layer into a water-miscible organic solvent (like acetonitrile).
-
Sample Aliquot: Take 500 µL of plasma or tissue homogenate.
-
Add Salt Solution: Add 500 µL of a concentrated salt solution (e.g., 2M Sodium Acetate). Vortex briefly.
-
Add Internal Standard: Spike with your internal standard.
-
Extraction: Add 2 mL of acetonitrile. Vortex vigorously for 1-2 minutes. The high salt concentration will induce phase separation.
-
Centrifugation: Centrifuge at >4000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the acetonitrile to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of your initial mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Experimental Protocol 3: Generic Solid-Phase Extraction (SPE) for Desmycosin
This protocol uses a polymeric reversed-phase sorbent (e.g., Oasis HLB or equivalent), which is effective for retaining macrolides.[16]
-
Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 2% phosphoric acid in water. This ensures Desmycosin is protonated and aids retention.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences while retaining Desmycosin.
-
Elution: Elute Desmycosin from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
Analysis: Inject into the LC-MS/MS system.
Frequently Asked Questions (FAQs)
Q: What is the best type of internal standard (IS) to use for Desmycosin to combat matrix effects?
A: The gold standard and most effective choice is a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ¹⁵N-labeled Desmycosin).[17][18]
Causality: A SIL-IS is chemically identical to Desmycosin and will therefore have the same chromatographic retention time and ionization behavior in the MS source.[19][20] It experiences the exact same degree of ion suppression or enhancement as the analyte. By measuring the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise results.[21] If a SIL-IS is not available, a close structural analog is the next best choice.
Q: What are matrix-matched calibrants and are they necessary if I use a SIL-IS?
A: Matrix-matched calibrants are calibration standards prepared by spiking known concentrations of the analyte into blank matrix that has been processed in the same way as the study samples.[22][23][24]
You should use them when a reliable SIL-IS is not available and you have confirmed the presence of a significant matrix effect.[19] The purpose is to make the calibration curve experience the same ionization environment as the unknown samples, thereby compensating for the matrix effect.[24]
If you are using a validated SIL-IS that properly tracks the analyte, using matrix-matched calibrants is generally not necessary, and you can often use standards prepared in solvent. However, regulatory guidance often requires preparing standards in the same biological matrix as the samples regardless.[19]
Q: How do I handle matrix effects from different biological matrices (e.g., plasma vs. tissue vs. milk)?
A: You must validate the method for each unique matrix. The composition of plasma, liver tissue, muscle tissue, and milk are vastly different, and they will produce different matrix effects. A sample preparation method that works for plasma may be insufficient for a lipid-rich matrix like milk or tissue.
Regulatory Validation Workflow
As per FDA and EMA guidelines, if you change the matrix (e.g., from rat plasma to human plasma) or the species, you must perform at least a partial validation to re-evaluate selectivity and matrix effects.[25]
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
GERSTEL. (2020). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. [Link]
-
Ho, T. S., et al. (2012). Determination of Macrolide Antibiotics Using Dispersive Liquid–Liquid Microextraction Followed by Surface-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Ho, T. S., et al. (2012). Determination of macrolide antibiotics using dispersive liquid-liquid microextraction followed by surface-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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Tan, S. K., et al. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
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Thompson, T. S., et al. (2019). Tylosin A and Desmycosin in Honey by Salting-Out Assisted Liquid-Liquid Extraction and Aqueous Normal Phase Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry. [Link]
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El-Beqqali, A., et al. (2018). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Bioanalysis. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
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Thompson, T. S., et al. (2007). Degradation of incurred tylosin to desmycosin - Implications for residue analysis of honey. Analytica Chimica Acta. [Link]
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Thompson, T. S., et al. (2019). Tylosin A and desmycosin in honey by salting-out assisted liquid-liquid extraction and aqueous normal phase ultraperformance liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
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Thompson, T. S., et al. (2019). Tylosin A and desmycosin in honey by salting-out assisted liquid-liquid extraction and aqueous normal phase ultraperformance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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TIEI. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process. [Link]
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Zhang, Y., et al. (2024). Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products. MDPI. [Link]
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Mohd-Setapar, S. H., et al. (2016). New Generation Separation and Identification Methods for Erythromycin. Der Pharmacia Lettre. [Link]
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Romero-González, R., et al. (2018). Matrix-effect free multi-residue analysis of veterinary drugs in food samples of animal origin by nanoflow liquid chromatography high resolution mass spectrometry. Food Chemistry. [Link]
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Li, W., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
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Li, Y., et al. (2024). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. Scientific Reports. [Link]
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PAS Technology. (2021). Overcoming matrix effects in multiresidue analysis of veterinary drugs in animal tissue using SPME. [Link]
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Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Thompson, T. S., et al. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Analytica Chimica Acta. [Link]
-
Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews. [Link]
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A.K. G., et al. (2011). Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics from Pharmaceutical Formulations and Biological Fluids. SciSpace. [Link]
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Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Semantic Scholar. [Link]
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Garofolo, F., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
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Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry. [Link]
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Wang, J., et al. (2019). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. Journal of Analytical Methods in Chemistry. [Link]
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Sankar, G., et al. (2011). Simple, Economical, and Reproducible LC--MS Method for the Determination of Amoxicillin in Human Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]
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Mitterer, I., et al. (2009). The use of fully stable isotope labelled mycotoxins as internal standards for mycotoxin analysis with LC-MS/MS. ResearchGate. [Link]
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Vija, K., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. [Link]
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LIBIOS. 13C Labeled internal standards - Mycotoxins. [Link]
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Romer Labs. The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
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Technical Support Center: Troubleshooting HPLC Peak Shape for 23-O-Desmycinosyl-tylosin (ODT)
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 23-O-Desmycinosyl-tylosin (ODT), a key macrolide antibiotic. Achieving a sharp, symmetrical peak for ODT in reversed-phase high-performance liquid chromatography (RP-HPLC) is a common but surmountable challenge. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve poor peak shape, ensuring the integrity and accuracy of your analytical results.
Introduction: The Challenge of Analyzing ODT
This compound (ODT), also known as Demycinosyltylosin, is a large, basic macrolide antibiotic.[1][2][3] Its chemical structure contains a tertiary amine group (a dimethylamino group on the mycaminose sugar moiety), which can become protonated under typical RP-HPLC conditions. This positive charge is the primary reason for problematic peak shapes, most commonly peak tailing.
Peak tailing occurs due to undesirable secondary interactions between the positively charged analyte and negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5][6] These interactions delay the elution of a portion of the analyte molecules, resulting in an asymmetrical peak with a "tail," which complicates accurate integration and reduces resolution.[7] This guide will walk you through a logical, step-by-step process to mitigate these interactions and achieve optimal peak symmetry.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₃NO₁₃ | [1][3] |
| Molecular Weight | 741.9 g/mol | [1][3] |
| Nature | Basic Compound (due to dimethylamino group) | [8] |
| CAS Number | 79592-92-0 | [1][2] |
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common questions and provides a framework for diagnosing the root cause of your peak shape issues.
Q1: Why is my ODT peak tailing?
Answer: Peak tailing for ODT is almost always caused by secondary ionic interactions between the protonated (positively charged) dimethylamino group of the molecule and deprotonated (negatively charged) residual silanol groups on the silica-based column packing material.[4][6]
-
At low to mid-range pH (e.g., pH 3-7): The ODT amine is protonated (R₃N⁺H), while the most acidic silanol groups (pKa ~3.8-4.2) are deprotonated (Si-O⁻), creating a strong electrostatic attraction.[9] This ion-exchange interaction is a different, and stronger, retention mechanism than the intended reversed-phase (hydrophobic) interaction, leading to a delayed elution for some analyte molecules and causing the characteristic peak tail.[10][11]
Q2: My peak is fronting, not tailing. What does that mean?
Answer: Peak fronting, where the peak looks like a shark fin, is less common for basic compounds like ODT but can occur. The primary causes are typically physical rather than chemical:
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase at the column inlet, causing the peak to front.[12][13] Try diluting your sample or reducing the injection volume.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or a compatible solvent, it can lead to distorted peaks. Ensure your sample is completely dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.
-
Column Collapse/Void: A physical void at the head of the column can cause peak shape distortion, often fronting or splitting.[12] This can be caused by pressure shocks or operating outside the column's recommended pH range.
Q3: Could the problem be my HPLC system and not the method?
Answer: Yes, extra-column effects can contribute to peak distortion, especially broadening.[7] Before extensive method development, perform a quick system check:
-
Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening that mimics tailing.[7] Ensure all connections are made with minimal tubing length and appropriate inner diameters (e.g., 0.005").
-
Leaking Fittings: A poor connection, especially at the column inlet, can introduce dead volume and cause peak distortion.
Part 2: A Systematic Approach to Improving Peak Shape
Follow this workflow to systematically address and resolve poor peak shape for ODT.
Workflow for Troubleshooting ODT Peak Shape
Caption: A systematic workflow for troubleshooting poor HPLC peak shape.
Step 1: Mobile Phase pH Adjustment (The Most Critical Factor)
The goal of pH adjustment is to control the ionization state of both the ODT molecule and the column's residual silanol groups to minimize unwanted ionic interactions.
Mechanism of pH Control
Caption: Effect of mobile phase pH on analyte and silanol ionization.
-
Strategy 1: Low pH (pH 2.5 - 3.0)
-
Mechanism: At a pH below 3, the vast majority of surface silanol groups are protonated and neutral (Si-OH).[4][9][14] While the ODT molecule is positively charged, the absence of a negative charge on the stationary phase surface significantly reduces the problematic ion-exchange interaction.[12][15]
-
Recommendation: This is the most common and effective starting point. Use a buffer like 10-20 mM potassium phosphate or 0.1% formic acid or trifluoroacetic acid (TFA) to maintain a low pH.[15] The USP method for Tylosin, a related compound, specifies a mobile phase pH of 2.5.[16][17]
-
Caution: Operating at very low pH can risk hydrolysis of the silica-based stationary phase, shortening column lifetime.[18] Always check your column's recommended pH range.
-
-
Strategy 2: High pH (pH > 9)
-
Mechanism: At a pH well above the pKa of the dimethylamino group (typically pKa is in the 8-10 range for amines), ODT will be in its neutral, uncharged form.[19] Although the silanols are fully deprotonated and negatively charged (Si-O⁻), the neutral analyte will not engage in ionic interactions, leading to excellent peak shape.[20]
-
Recommendation: This can provide superior peak shape but requires a pH-stable column (e.g., a hybrid or polymer-based column). Standard silica columns will rapidly degrade at high pH.[20] Buffers like ammonium bicarbonate or ammonium hydroxide are suitable for high-pH work and are MS-compatible.[19]
-
Step 2: Buffer Selection and Concentration
Using a buffer is essential to control the mobile phase pH and provide counter-ions that can improve peak shape.[6][21]
| Buffer Additive | Typical pH Range | Concentration | Pros | Cons |
| Formic Acid | 2.5 - 4.5 | 0.05% - 0.1% | MS-compatible, volatile.[19] | Weaker acid, less buffering capacity. |
| Trifluoroacetic Acid (TFA) | < 2.5 | 0.05% - 0.1% | Strong acid, excellent silanol masking. | Strong ion-pairing can alter selectivity; causes significant ion suppression in MS.[22] |
| Phosphate Buffer | 2.0 - 3.0 / 6.2 - 8.2 | 10 - 50 mM | Excellent buffering capacity, improves peak shape.[12][15] | Not volatile (not for MS), can precipitate in high concentrations of acetonitrile.[15] |
| Ammonium Acetate/Formate | 3.8 - 5.8 / 3.0 - 4.5 | 5 - 20 mM | Good buffering, MS-compatible.[12][19] | Moderate buffering capacity. |
| Triethylamine (TEA) | 7.0 - 9.0 (as pH adjuster) | 5 - 10 mM | "Silanol Blocker": Competes with basic analytes for active sites.[14][15] | Can shorten column life, not MS-compatible, strong UV absorbance.[15] |
Expert Insight: For UV-based methods, start with a 20 mM phosphate buffer at pH 2.5. For LC-MS methods, start with 0.1% formic acid. Increasing buffer concentration (e.g., from 10 mM to 25 mM) can sometimes further improve peak shape by increasing the mobile phase's ionic strength, which helps to mask residual silanol interactions.[12]
Step 3: Column Selection and Technology
If mobile phase optimization is insufficient, your column is the next critical variable.
-
Use Modern, High-Purity "Type B" Silica Columns: Older "Type A" silica columns had higher metal content, which increased silanol acidity and tailing problems.[9][15] Modern columns are based on high-purity, low-acidity silica, which inherently gives better peak shape for basic compounds.[14]
-
Choose an End-Capped Column: End-capping is a process where the manufacturer treats the silica surface with a small silylating agent (like trimethylsilane) to block a significant portion of the residual silanol groups.[4][7] This is a standard feature on most modern reversed-phase columns and is essential for analyzing basic compounds.
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols, improving peak shape.
-
Hybrid or Polymer-Based Columns: Columns made from organo-silica hybrids or pure polymer (e.g., polystyrene-divinylbenzene) are more resistant to extreme pH, allowing you to use the high pH strategy effectively.[14][23][24]
-
Step 4: Optimizing Other Method Parameters
-
Temperature: Increasing the column temperature (e.g., to 35-40 °C) can improve peak shape. It reduces mobile phase viscosity, allowing for faster mass transfer, which can lead to sharper, more symmetrical peaks. For some macrolides, higher temperatures have been shown to significantly improve peak shape.[23]
-
Organic Modifier: While both acetonitrile and methanol can be used, they offer different selectivities. Methanol is a more polar, protic solvent that can sometimes better shield silanol groups through hydrogen bonding, potentially offering a slight advantage in peak shape over acetonitrile.
-
Sample Overload: As mentioned in the FAQs, injecting too much analyte can cause peak distortion. To check for mass overload, prepare and inject a sample that is 10 times more dilute. If the peak shape improves dramatically, you were likely overloading the column.[12]
Part 3: Detailed Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Scouting
This protocol allows you to quickly determine the optimal pH for your analysis.
-
Column: Use a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample: Prepare a 0.1 mg/mL solution of this compound in 50:50 acetonitrile:water.
-
Mobile Phase A1 (Low pH): 0.1% Formic Acid in Water.
-
Mobile Phase A2 (Mid pH): 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase A3 (High pH - Requires pH-stable column): 10 mM Ammonium Bicarbonate in Water, pH 9.5.
-
Mobile Phase B: Acetonitrile.
-
Method:
-
Procedure:
-
Equilibrate the column thoroughly with the first mobile phase system (A1/B).
-
Perform an injection and record the chromatogram. Note the retention time and calculate the USP tailing factor.
-
Flush the system and column extensively before introducing the next mobile phase system (A2/B).
-
Repeat the injection and analysis for each pH condition.
-
-
Evaluation: Compare the peak shape (tailing factor) from each run. The pH that provides a tailing factor closest to 1.0 is the optimal choice. For most standard silica columns, the low pH condition will yield the best results.
Protocol 2: Column Flushing and Regeneration
If peak shape has degraded over time, your column may be contaminated.
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Flush with 20 column volumes of each of the following solvents, in order:
-
Water (to remove buffers)
-
Isopropanol (intermediate polarity)
-
Hexane (to remove non-polar contaminants)
-
Isopropanol (to re-wet the phase)
-
Your mobile phase (without buffer)
-
-
Return the column to the normal flow direction.
-
Reconnect to the detector and equilibrate thoroughly with your initial mobile phase.
References
-
Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Phenomenex. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. Retrieved from [Link]
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]
-
Silica Purity #2 – Silanols. (n.d.). Separation Science. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). Restek Corporation. Retrieved from [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Longdom Publishing. Retrieved from [Link]
- Liquid chromatography stationary phases with reduced silanol interactions. (n.d.). Google Patents.
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International. Retrieved from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020, March 2). Chromatography Today. Retrieved from [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc. Retrieved from [Link]
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Tylosin Tartrate. (n.d.). USP-NF. Retrieved from [Link]
-
Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Analysis of macrolide antibiotics. (n.d.). CORE. Retrieved from [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of macrolide antibiotics by liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
New method for determination of tylosin tartrate using high performance liquid chromatography. (2021, November 21). ResearchGate. Retrieved from [Link]
-
What are the Common Peak Problems in HPLC. (2023, April 11). Chromatography Today. Retrieved from [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). Agilent. Retrieved from [Link]
-
Analysis of Antibiotic Tylosin and Related Impurities in Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components. (2018, October 25). PMC - NIH. Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). SCION Instruments. Retrieved from [Link]
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HPLC Column Selection - how to choose the right column. (n.d.). Analytics-Shop. Retrieved from [Link]
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HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved from [Link]
-
Tylosin. (n.d.). USP-NF. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: Desmycosin Analysis by ESI-MS
Welcome to the technical support center for the analysis of Desmycosin (Tylosin B) using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of ion suppression. By understanding the underlying causes and implementing systematic solutions, you can enhance the accuracy, sensitivity, and reproducibility of your analytical methods.
Introduction to Ion Suppression in ESI-MS
Electrospray ionization is a soft ionization technique highly susceptible to a phenomenon known as the "matrix effect," of which ion suppression is the most common manifestation.[1][2][3] This occurs when components within the sample matrix (e.g., salts, lipids, proteins) co-elute with the analyte of interest—in this case, Desmycosin—and interfere with its ionization process.[1][4] The result is a decreased analyte signal, which can lead to poor sensitivity, inaccurate quantification, and reduced method reproducibility.[1][5][6]
The primary mechanisms behind ion suppression in the ESI source include:
-
Competition for Charge: Co-eluting matrix components compete with the analyte for the limited available charge on the surface of ESI droplets, reducing the formation of gas-phase analyte ions.[1][5][7]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the surface tension and viscosity of the ESI droplets. This change hinders efficient solvent evaporation and the subsequent release of analyte ions into the gas phase.[7]
-
Analyte Co-precipitation: Non-volatile substances in the matrix can cause the analyte to precipitate within the droplet, preventing its ionization.[7]
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you identify, quantify, and mitigate ion suppression effects during your Desmycosin analyses.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Desmycosin signal is strong in pure solvent, but weak or absent when I analyze extracted samples. Is this ion suppression?
A: This is a classic symptom of ion suppression. The components of your sample matrix are likely interfering with the ionization of Desmycosin. To confirm this, you need to systematically identify and quantify the matrix effect. Two common experiments for this are the Post-Column Infusion (to identify the suppression zone) and the Post-Extraction Spike (to quantify the percentage of suppression).[2][4][8][9]
Q2: What are the most common sources of ion suppression for an analyte like Desmycosin?
A: Desmycosin, a macrolide antibiotic, is often analyzed in complex biological matrices. The primary culprits for ion suppression depend on the sample type:
-
Plasma/Serum: Phospholipids are a major cause of ion suppression in plasma and serum samples.[5][10] Salts and proteins also contribute significantly.
-
Tissue Homogenates: Similar to plasma, lipids and residual proteins are major sources of interference.
-
Honey: While one study found matrix effects in honey to be minimal and consistent for Desmycosin analysis, sugars and other endogenous components can still pose a risk, especially with minimal sample cleanup.[11][12]
-
Animal Feed: This is a highly variable and complex matrix. Pigments, fats, and various feed additives can all contribute to ion suppression.[13]
Q3: How can I reduce ion suppression? Is there a single best method?
A: There is no one-size-fits-all solution. The most effective strategy is often a combination of approaches tailored to your specific analyte, matrix, and analytical goals.[10] The key strategies fall into three categories:
-
Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][10] Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and simple dilution.[1][8]
-
Chromatographic Separation: Optimizing your LC method to separate Desmycosin from co-eluting matrix components is crucial. This can involve adjusting the gradient, changing the column chemistry, or using a divert valve to send highly contaminated portions of the eluent to waste.[1][9][14]
-
Compensation: When suppression cannot be eliminated, its effects can be compensated for by using an appropriate internal standard, ideally a stable isotope-labeled (SIL) version of Desmycosin.[1][15][16]
Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it so effective?
A: A SIL-IS is a version of the analyte (e.g., Desmycosin) where one or more atoms have been replaced with a heavier stable isotope (like ¹³C or ¹⁵N).[16][17] A SIL-IS is the "gold standard" for quantitative LC-MS analysis for several reasons:[2][15]
-
Identical Properties: It has nearly identical chemical and physical properties to the native analyte.
-
Co-elution: It co-elutes with the analyte from the LC column.
-
Similar Ionization Behavior: It experiences the same degree of ion suppression or enhancement as the analyte.[16]
By adding a known amount of the SIL-IS to every sample and standard at the beginning of the sample preparation process, you can use the ratio of the analyte's peak area to the SIL-IS's peak area for quantification. This ratio remains constant even if both signals are suppressed, leading to highly accurate and precise results.[15][18]
Q5: Can I just dilute my sample to reduce ion suppression?
A: Yes, dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components.[8] This approach is particularly useful when the analyte concentration is high and the analytical method has sufficient sensitivity. However, for trace-level analysis, dilution may lower the Desmycosin concentration below the limit of quantification (LOQ).
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols for identifying, quantifying, and mitigating ion suppression.
Guide 1: Diagnosing and Quantifying Ion Suppression
Before you can fix the problem, you need to understand its timing and magnitude.
This experiment helps you visualize at which retention times matrix components are causing suppression.
Methodology:
-
Prepare Analyte Solution: Create a standard solution of Desmycosin (e.g., 100 ng/mL) in your mobile phase.
-
Set up Infusion: Use a syringe pump to deliver the Desmycosin solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream. Use a 'T' connector to introduce this solution between the LC column and the mass spectrometer's ESI source.
-
Establish Stable Baseline: Start the infusion with the LC pump running your typical gradient. Allow the Desmycosin signal to stabilize, creating a consistent, flat baseline in your mass spectrometer's data acquisition software.
-
Inject Blank Matrix: Inject a blank matrix sample (e.g., extracted plasma from an untreated animal) that has undergone your complete sample preparation procedure.
-
Monitor the Signal: Observe the baseline of the infused Desmycosin signal. A significant dip in the signal indicates a region of ion suppression. If your Desmycosin peak elutes within this dip, its signal is being suppressed.
Visualization of Post-Column Infusion Workflow:
Caption: Workflow for post-column infusion experiment.
This method provides a quantitative measure (%) of signal suppression or enhancement.[3]
Methodology:
-
Prepare Neat Solution (A): Prepare a standard solution of Desmycosin in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).
-
Prepare Post-Extraction Spiked Sample (B): Take at least six different lots of blank matrix, process them through your entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the extract with Desmycosin to the same final concentration as the Neat Solution (A).
-
Analyze and Calculate: Analyze both sets of samples (A and B) by LC-MS/MS and record the peak areas. Calculate the Matrix Factor (MF) and the % Matrix Effect.
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| % Matrix Effect | ( (MF - 1) * 100 ) | A negative value indicates the percentage of ion suppression. A positive value indicates the percentage of ion enhancement. |
Table 1: Calculation of Matrix Effect.
Guide 2: Mitigating Ion Suppression
Once diagnosed, use the following strategies to minimize ion suppression.
SPE is a powerful technique for removing matrix interferences like phospholipids and salts, which are common culprits in biological samples.[1][10] This protocol is a general guide for a mixed-mode cation exchange SPE, suitable for a basic compound like Desmycosin.
Methodology (Example for Plasma):
-
Sample Pre-treatment: Dilute 250 µL of plasma with 1 mL of 4% phosphoric acid in water. This step helps to precipitate proteins and ensures Desmycosin is in its protonated (cationic) state.
-
SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 60mg) with 1 mL of methanol followed by 1 mL of water. This activates the stationary phase.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. The Desmycosin and other cationic compounds will bind to the ion-exchange sites, while neutral and anionic components will pass through.
-
Washing:
-
Wash 1: Add 1 mL of 0.1% formic acid in water. This removes highly polar interferences.
-
Wash 2: Add 1 mL of methanol. This removes less polar, non-basic interferences like phospholipids that are retained by the reversed-phase backbone of the sorbent.[10]
-
-
Elution: Elute the Desmycosin with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic mobile phase neutralizes the Desmycosin, releasing it from the cation-exchange sites, while the organic solvent elutes it from the reversed-phase backbone.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualization of SPE Workflow:
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tylosin A and desmycosin in honey by salting-out assisted liquid-liquid extraction and aqueous normal phase ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tylosin A and desmycosin in honey by salting-out assisted liquid-liquid extraction and aqueous normal phase ultraperformance liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 13. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. 13C Labeled internal standards | LIBIOS [libios.fr]
- 18. foodriskmanagement.com [foodriskmanagement.com]
Technical Support Center: Navigating Desmycosin Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Desmycosin. This guide is designed to provide in-depth technical assistance and troubleshooting advice for challenges related to the solubility of desmycosin in aqueous buffers. As Senior Application Scientists, we have compiled this resource to address the common issues encountered during experimental work, ensuring the integrity and success of your research.
Understanding the Challenge: The Physicochemical Properties of Desmycosin
Desmycosin, also known as Tylosin B, is a macrolide antibiotic. Its large, complex structure and the presence of a basic dimethylamino group on the mycinose sugar are the primary determinants of its solubility behavior. Like many macrolides, desmycosin is poorly soluble in neutral aqueous solutions. However, its basic nature means that its solubility is highly pH-dependent.
Key Physicochemical Characteristics:
-
Molecular Formula: C₃₉H₆₅NO₁₄[1]
-
Molecular Weight: 771.9 g/mol [2]
-
Basic Nature: The dimethylamino group can be protonated, leading to increased solubility in acidic conditions.
-
Poor Aqueous Solubility: Generally, macrolide antibiotics are poorly soluble in water.[3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling of desmycosin in aqueous solutions.
Q1: Why is my desmycosin not dissolving in my neutral phosphate buffer (pH 7.4)?
A1: Desmycosin's solubility significantly decreases as the pH increases towards neutral and alkaline conditions.[3][4] At pH 7.4, the dimethylamino group is largely deprotonated, reducing the molecule's polarity and its ability to interact with water. To achieve dissolution, you will likely need to adjust the pH of your buffer or employ a co-solvent.
Q2: What is the optimal pH range for dissolving desmycosin in an aqueous buffer?
Q3: Can I use an organic solvent to prepare a stock solution of desmycosin?
A3: Yes, using a water-miscible organic solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) is frequently used to prepare high-concentration stock solutions of poorly soluble compounds, including desmycosin.[8] Acetonitrile is another solvent that has been used in analytical methods for desmycosin.[3][4]
Protocol for Preparing a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of desmycosin powder.
-
Add a minimal amount of high-purity DMSO to dissolve the powder completely.
-
Vortex briefly to ensure homogeneity.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.
Q4: I've dissolved desmycosin in an acidic buffer, but it precipitates when I adjust the pH to my experimental conditions (e.g., pH 7.4). What can I do?
A4: This is a common issue known as "salting out" or precipitation upon pH shift. The un-ionized form of the drug is less soluble and will precipitate as the pH approaches and surpasses its pKa. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of desmycosin that remains soluble at the target pH.
-
Use a Co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final buffer can help maintain solubility.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2][9][10][] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Desmycosin powder does not dissolve in the buffer. | pH is too high: The buffer pH is neutral or alkaline, where desmycosin is poorly soluble. | 1. Lower the pH: Gradually add a small amount of a dilute acid (e.g., 0.1 M HCl or acetic acid) to your buffer to decrease the pH. Monitor the dissolution. 2. Use an acidic buffer: Prepare your solution using an acidic buffer from the start (e.g., acetate buffer pH 4.5-5.5). |
| Concentration is too high: You are attempting to dissolve desmycosin above its solubility limit at that specific pH and temperature. | 1. Reduce the concentration: Try preparing a more dilute solution. 2. Increase the volume of the buffer: Use a larger volume of the buffer to dissolve the same amount of desmycosin. | |
| The solution is cloudy or hazy after initial dissolution. | Micro-precipitation: Small, undissolved particles are present. | 1. Sonication: Briefly sonicate the solution in a water bath to aid in the dissolution of small particles. 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved material. Note that this will lower the effective concentration. |
| Precipitation occurs over time, even after initial successful dissolution. | Instability of the solution: Desmycosin may be degrading, or the buffer components may be interacting with it. | 1. Prepare fresh solutions: Always prepare desmycosin solutions fresh for each experiment. 2. Check for buffer compatibility: In rare cases, certain buffer salts may interact with the drug. Consider trying an alternative buffer system. |
| Inconsistent results in biological assays. | Variability in soluble desmycosin concentration: Precipitation or degradation may be occurring, leading to inconsistent effective concentrations. | 1. Confirm solubility under assay conditions: Before conducting your main experiment, perform a small-scale test to ensure desmycosin remains soluble in your final assay medium for the duration of the experiment. 2. Quantify the concentration: Use an analytical method like HPLC-UV to determine the actual concentration of desmycosin in your final solution. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol will help you determine the approximate solubility of desmycosin in a buffer of your choice at various pH values.
Materials:
-
Desmycosin powder
-
Aqueous buffer of choice (e.g., 50 mM phosphate buffer, 50 mM acetate buffer)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or a UV-Vis spectrophotometer
Procedure:
-
Prepare a series of buffer solutions at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).
-
Add an excess amount of desmycosin powder to a fixed volume of each buffer solution in separate tubes.
-
Vortex the tubes vigorously for 1-2 minutes.
-
Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 24 hours) with continuous gentle agitation to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water mixture) and quantify the concentration of dissolved desmycosin using a validated analytical method (e.g., HPLC-UV at ~288 nm).[12]
-
Plot the measured solubility against the pH to generate a pH-solubility profile.
Protocol 2: Preparation of Desmycosin Solution using pH Adjustment
This protocol describes a common method for preparing a desmycosin solution in an aqueous buffer.
Materials:
-
Desmycosin powder
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of desmycosin.
-
Add a small volume of deionized water to form a slurry.
-
While stirring, slowly add 0.1 M HCl dropwise until the desmycosin is fully dissolved. This will result in an acidic solution.
-
Once dissolved, add the desired buffer concentrate (e.g., 10x PBS).
-
Adjust the final volume with deionized water.
-
Carefully adjust the pH back to the desired value using 0.1 M NaOH. Add the NaOH slowly while monitoring for any signs of precipitation. If precipitation occurs, you have exceeded the solubility at that pH, and you will need to either lower the final concentration or the target pH.
-
Sterile-filter the final solution using a 0.22 µm filter.
Visualization of Key Concepts
Desmycosin Solubility Workflow
Caption: Decision workflow for solubilizing desmycosin.
pH-Dependent Solubility of a Basic Drug
Caption: Illustrative curve of basic drug solubility vs. pH.
Stability Considerations
Desmycosin is a product of the acid hydrolysis of its parent compound, tylosin A.[5][6][7] While desmycosin itself is more stable in acidic conditions than tylosin A, it is still susceptible to degradation over time, especially at elevated temperatures and extreme pH values. Forced degradation studies on tylosin have shown its sensitivity to acidic, basic, and oxidative conditions.[13]
Recommendations for Ensuring Stability:
-
Prepare solutions fresh: It is always best practice to prepare desmycosin solutions immediately before use.
-
Store stock solutions properly: If a stock solution must be stored, keep it at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.
-
Protect from light: While specific photostability data for desmycosin is limited, it is prudent to protect solutions from light, as is common practice for many antibiotics.
-
Consider temperature: Degradation reactions are often accelerated at higher temperatures. For long-term experiments, the stability of desmycosin at the experimental temperature should be confirmed.
References
- Nakagawa, Y., et al. (1992). Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. Chemical and Pharmaceutical Bulletin, 40(3), 735-738.
- Nakagawa, Y., Itai, S., & Nagai, T. (1992). Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. Semantic Scholar.
- (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Focus Asia.
- Li, et al. (2019).
- World Pharma Today. (n.d.).
- PubChem. (n.d.). Tylosin.
- Li, et al. (2019).
- Sergei, B., et al. (2020).
- Kumar, A., Sahoo, S. K., & Padhee, K. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 4(2), 116-123.
- WuXi AppTec DMPK. (2024, March 15).
- Hammett, A. S., & Turner, G. A. (1961). The new organic compound tylosin, its hydrolysis product desmycosin and methods for preparing same.
- Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1689.
- Al-Saeed, M. H., & Al-Azzawi, A. M. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 223-234.
- Roquette. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Saokham, P., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. International Journal of Molecular Sciences, 18(7), 1466.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- PubChem. (n.d.). Desmycosin.
- Daly, A. K., et al. (2015). PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and Genomics, 25(12), 627-632.
- Thompson, T. S., et al. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Analytica Chimica Acta, 586(1-2), 304-311.
- Wang, J. (2017). High-water-solubility tylosin tartrate particles and preparation method thereof.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assay Design and Development of Destomycin B.
- MedKoo Biosciences. (n.d.). Desmycosin.
- Paesen, J., et al. (1995). Study of the stability of tylosin A in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1153-1159.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(1), 1-14.
- Plavsic, M., et al. (2011). Physicochemical profile of macrolides and their comparison with small molecules. European Journal of Medicinal Chemistry, 46(12), 5771-5779.
- Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 96(7), 1745-1758.
- Hawe, A., et al. (2012). Forced Degradation Studies for Biopharmaceuticals.
- Thompson, T. S., et al. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Analytica Chimica Acta, 586(1-2), 304-311.
- Anderson, J., & McKenzie, K. S. (2018).
- Creative Bioarray. (n.d.).
- Anderson, J., & McKenzie, K. S. (2018).
- Štenclová, K., et al. (2013). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 43(3), 134-153.
- Bernard, E., et al. (2020). Evaluation of the stability of vancomycin solutions at concentrations used in clinical services. PLoS One, 15(2), e0228926.
- Ossowski, T., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 175-183.
- Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis.
- Morris, M. (2023). The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. Journal of Pharmaceutical Science & Research, 4(1), 1-2.
- Orwa, J. A., et al. (2001). Study of the stability of polymyxins B1, E1 and E2 in aqueous solution using liquid chromatography and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 845-856.
- ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
Sources
- 1. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]
- 2. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. | Semantic Scholar [semanticscholar.org]
- 4. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. scispace.com [scispace.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ES252350A1 - The new organic compound tylosin, its hydrolysis product desmycosin and methods for preparing same - Google Patents [patents.google.com]
- 13. dergipark.org.tr [dergipark.org.tr]
Optimizing mobile phase for better separation of Tylosin analogues
Welcome to the technical support center for the chromatographic analysis of Tylosin and its analogues. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their analytical methods for these complex macrolide antibiotics. Here, we will move beyond rote procedural steps to explore the underlying principles of mobile phase optimization, offering field-proven insights to troubleshoot and enhance the separation of Tylosin A, B, C, and D.
Understanding the Challenge: The Tylosin Family
Tylosin is not a single entity but a mixture of four structurally similar analogues: Tylosin A, B (desmycosin), C, and D.[1][2] Tylosin A is the major and most active component, typically comprising about 90% of the mixture.[1] The subtle structural differences between these analogues, primarily in their sugar moieties and functional groups, present a significant chromatographic challenge.[2][3] Achieving baseline separation is critical for accurate quantification, impurity profiling, and meeting pharmacopoeial standards.
This guide is structured in a question-and-answer format to directly address the common issues encountered during method development and routine analysis.
Frequently Asked Questions & Troubleshooting
Q1: My primary issue is poor resolution between Tylosin A and Tylosin D. What is the first parameter I should adjust in my mobile phase?
Answer: The first and most impactful parameter to adjust is the pH of the aqueous component of your mobile phase.
-
The "Why": Tylosin analogues are macrolide antibiotics containing a basic dimethylamino group on the mycinose sugar.[4] This group is readily protonated at acidic pH. The pKa of this functional group dictates the overall charge of the molecule. By operating at a low pH, typically around 2.5 to 4.0, you ensure that the basic amine is consistently protonated.[5][6][7][8] This minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase and promotes a stable, reproducible retention mechanism.[9][10] The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) methods for Tylosin analysis both specify a mobile phase with a pH of 2.5.[5][6][8]
-
Practical Steps:
-
Start with a mobile phase pH of 2.5, as recommended by pharmacopoeial methods.[5][6][8] This is a well-established starting point.
-
If resolution is still insufficient, make small, incremental adjustments to the pH (e.g., ± 0.2 pH units) and observe the effect on the selectivity between Tylosin A and D. Even minor pH shifts can alter the ionization state of the molecules and their interaction with the stationary phase, thereby affecting resolution.[11]
-
Q2: I've adjusted the pH, but my peaks are still tailing. What's my next move?
Answer: If peak tailing persists after pH optimization, you should investigate the buffer concentration and consider the use of ion-pairing reagents.
-
The "Why": Peak tailing for basic compounds like Tylosin is often due to secondary interactions with acidic silanol groups on the surface of the C18 column packing material.[9][12] While a low pH helps to suppress the ionization of these silanols, a sufficient buffer concentration is needed to maintain the pH at the column surface and further mask these interactions.[12]
-
Troubleshooting Steps:
-
Increase Buffer Concentration: If you are using a low concentration buffer, try increasing it. For example, if you are using 10mM phosphate buffer, consider increasing it to 25mM or 50mM. This can improve peak shape significantly.
-
Consider Ion-Pairing Reagents: For particularly challenging separations, an ion-pairing reagent can be introduced to the mobile phase. These reagents, such as sodium perchlorate as cited in the USP method, or alkyl sulfonates, contain a hydrophobic tail and an ionic head.[5][13][14][15] The hydrophobic tail interacts with the C18 stationary phase, while the ionic head pairs with the protonated Tylosin analogues. This creates a neutral complex that interacts more predictably with the stationary phase, leading to sharper, more symmetrical peaks.
-
Q3: My resolution is acceptable, but my run time is too long. How can I speed up the analysis without sacrificing separation?
Answer: To reduce the run time while maintaining resolution, you should focus on optimizing the organic modifier percentage and considering a gradient elution.
-
The "Why": The organic modifier (typically acetonitrile or methanol) in a reversed-phase system is the "strong" solvent that elutes the analytes from the column. Increasing its concentration will decrease retention times. However, a simple isocratic increase might cause co-elution of early eluting peaks. A gradient elution, where the concentration of the organic modifier is increased over the course of the run, allows for the elution of strongly retained components more quickly without compromising the separation of earlier eluting, closely related analogues.
-
Workflow for Optimization:
-
Scout the Organic Modifier: If using acetonitrile, try substituting it with methanol or using a combination of both. The different selectivities of these solvents can sometimes improve separation.
-
Implement a Gradient: Start with a shallow gradient. For example, begin with a lower percentage of acetonitrile and gradually increase it. This will sharpen the peaks of later eluting compounds and reduce the overall run time. A gradient elution is employed in some modern, MS-compatible methods for Tylosin analysis to achieve faster separations.[16]
-
Q4: I am developing a new method and want to start with a robust mobile phase. What are some good starting points based on established methods?
Answer: A great starting point is to adapt a pharmacopoeial method. These methods have been rigorously tested and validated.
-
Recommended Starting Compositions:
| Component | USP Method[5] | European Pharmacopoeia Method[6][8] | Alternative MS-Compatible Method[16] |
| Aqueous Phase | 2 M Sodium Perchlorate, pH 2.5 with HCl | 200 g/L Sodium Perchlorate, pH 2.5 with HCl | 0.2 M Ammonium Acetate in Water |
| Organic Phase | Acetonitrile | Acetonitrile | Acetonitrile |
| Ratio (Aq:Org) | 60:40 | 60:40 | Gradient Elution |
| Detection | UV 290 nm | UV 290 nm | MS Detection |
-
Expert Tip: The USP and Ph. Eur. methods are very similar and provide a solid foundation. The use of sodium perchlorate acts as both a buffer and an ion-pairing agent.[5][6][8] For methods requiring mass spectrometry (MS) detection, a volatile buffer system like ammonium acetate or ammonium formate is necessary, as non-volatile salts like sodium perchlorate are incompatible with MS.[16][17]
Experimental Workflow & Visualization
Systematic Mobile Phase Optimization Workflow
To systematically optimize your mobile phase, follow a logical progression of steps. This ensures that you are making informed decisions based on the chromatographic data.
Caption: Logical workflow for mobile phase optimization.
Troubleshooting Guide: A Deeper Dive
This table provides a quick reference for common problems and the logical steps to resolve them.
| Observed Problem | Primary Cause(s) | Recommended Action(s) |
| Poor Resolution (All Peaks) | Incorrect mobile phase strength. | Adjust the Acetonitrile/Water ratio. Increase water for more retention, or acetonitrile for less. |
| Peak Tailing (Especially for Tylosin A) | Secondary interactions with silanols; incorrect pH. | 1. Ensure mobile phase pH is between 2.5 and 4.0.[7][11] 2. Increase buffer concentration.[12] 3. Use a high-purity, end-capped column.[10] |
| Peak Fronting | Column overload; sample solvent stronger than mobile phase. | 1. Dilute the sample. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | Poorly equilibrated column; mobile phase composition drift; temperature fluctuations. | 1. Ensure adequate column equilibration time. 2. Freshly prepare mobile phase daily. 3. Use a column thermostat to maintain a constant temperature.[6][8][17] |
| Loss of Resolution Over Time | Column contamination or degradation. | 1. Use a guard column to protect the analytical column. 2. Implement a column washing procedure. 3. Check column performance with a standard. |
Protocol: Mobile Phase Preparation (Adapted from USP)
This protocol describes the preparation of a mobile phase based on the USP monograph for Tylosin, a robust starting point for your optimization.
Materials:
-
Sodium Perchlorate (NaClO₄)
-
Acetonitrile (HPLC Grade)
-
Hydrochloric Acid (HCl), 1N solution
-
Ultrapure Water
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Phase:
-
Weigh an appropriate amount of sodium perchlorate to create a 2M solution in ultrapure water.
-
Dissolve the sodium perchlorate completely.
-
Carefully adjust the pH of the solution to 2.5 ± 0.1 using 1N hydrochloric acid while monitoring with a calibrated pH meter.
-
Filter the aqueous phase through a 0.45 µm membrane filter to remove particulates.
-
-
Prepare the Mobile Phase:
-
Measure the filtered aqueous phase and acetonitrile in a 60:40 volume ratio into a clean, appropriate mobile phase reservoir.
-
Mix thoroughly.
-
Degas the final mobile phase using sonication or vacuum degassing before use to prevent bubble formation in the HPLC system.
-
-
System Suitability:
-
Before running samples, perform a system suitability test. The resolution between Tylosin A and Tylosin D should be a key criterion. The European Pharmacopoeia specifies a minimum resolution of 2.0 between these two peaks.[8]
-
References
-
USP Monographs: Tylosin - USP29-NF24. Available at: [Link]
-
Paesen, J., et al. (1995). Pharmacopoeial procedure for the determination of tylosin factors by high-performance liquid chromatography. Journal of Chromatography A, 704(1), pp.135-143. Available at: [Link]
-
Verdonck, F., et al. (2019). A mass spectrometer-compatible liquid chromatographic method for the analysis of tylosin and its impurities using a superficially porous particle column. Journal of Pharmaceutical and Biomedical Analysis, 164, pp.426-434. Available at: [Link]
-
USP Monographs: Tylosin Tartrate. Available at: [Link]
-
Kotha, S., Sunitha, N. and Manoharbabu, S. (2014). Development and validation of RP – HPLC method for the estimation of Tylosin tartrate in pure and pharmaceutical formulation. International Journal of Pharmacy and Analytical Research, 3(2), pp.214-221. Available at: [Link]
-
Popiel, S., et al. (2015). Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry. Polish Journal of Veterinary Sciences, 18(3), pp.557-563. Available at: [Link]
-
PubChem. (n.d.). Tylosin. National Center for Biotechnology Information. Available at: [Link]
-
Lestari, H. P., et al. (2022). Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography. Veterinary World, 15(2), pp.456-463. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Tylosin on Primesep 100 Column. Available at: [Link]
-
Li, Z., et al. (2013). The influences of pH and ionic strength on the sorption of tylosin on goethite. Journal of Environmental Sciences, 25(8), pp.1585-1591. Available at: [Link]
-
Abd-Elhafeez, M. S. and Hanan, A. (2018). New method for determination of tylosin tartrate using high performance liquid chromatography. Assiut Veterinary Medical Journal, 64(157), pp.100-106. Available at: [Link]
-
TCI America. (n.d.). Ion-Pair Reagents for HPLC. Available at: [Link]
-
Mahmoudi, A., et al. (2016). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. British Journal of Pharmacy, 1(1), pp.1-9. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of tylosin A. Available at: [Link]
-
Wikipedia. (n.d.). Tylosin. Available at: [Link]
-
GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]
-
AERU, University of Hertfordshire. (2023). Tylosin. Veterinary Substances DataBase. Available at: [Link]
-
European Pharmacopoeia. (n.d.). Tylosin Phosphate for Veterinary Use. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column. Available at: [Link]
-
United States Pharmacopeia. (n.d.). Tylosin. USP-NF. Available at: [Link]
-
Yaneva, Z., et al. (2016). Rapid RP-HPLC method with PDA detection for tylosin determination in liquid samples. Trakia Journal of Sciences, 13(Suppl. 1), pp.184-188. Available at: [Link]
-
ResearchGate. (2021). New method for determination of tylosin tartrate using high performance liquid chromatography. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Tylosin. Available at: [Link]
-
Marín-Sáez, J., et al. (2020). Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. Molecules, 25(18), p.4239. Available at: [Link]
-
Aksenova, I. A., et al. (1984). [Effect of the pH of the medium and of temperature on tylosin stability]. Antibiotiki, 29(3), pp.179-182. Available at: [Link]
-
Al-Rimawi, F., et al. (2023). Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. RSC Advances, 13(50), pp.35094-35102. Available at: [Link]
-
De Liguoro, M., et al. (1997). Determination of tylosin residues in different animal tissues by high performance liquid chromatography. Chromatographia, 44(1-2), pp.23-28. Available at: [Link]
-
Sorensen, L. K. and Snor, L. K. (2000). Analysis of macrolide antibiotics by liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 23(1), pp.1-23. Available at: [Link]
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G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]
-
ResearchGate. (2016). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. Available at: [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), pp.382-387. Available at: [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
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International Journal of Pharmacy and Analytical Research. (2014). Development and validation of RP – HPLC method for the estimation of Tylosin tartrate in pure and pharmaceutical formulation. Available at: [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Available at: [Link]
-
European Pharmacopoeia. (n.d.). Tylosin Tartrate for Veterinary Use. Available at: [Link]
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Technical Support Center: Desmycosin Mass Spectrometry Analysis
Welcome to the technical support guide for the mass spectrometry analysis of Desmycosin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving a high signal-to-noise (S/N) ratio in their experiments. Here, we move beyond simple procedural lists to explain the "why" behind each step, grounding our recommendations in established scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides concise, actionable answers for quick reference.
Q1: What is Desmycosin, and why is its analysis important?
A1: Desmycosin (also known as Tylosin B) is a macrolide antibiotic and a primary, microbiologically active degradation product of Tylosin A.[1][2] Its analysis is crucial in veterinary medicine, food safety (e.g., in honey), and environmental monitoring to ensure levels remain within safe limits.[1][2][3]
Q2: What is the most common mass spectrometry technique for Desmycosin analysis?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with a triple quadrupole (QqQ) mass spectrometer, is the preferred method.[4] This technique offers high selectivity and sensitivity, which is essential for detecting trace amounts of Desmycosin in complex matrices.[4][5]
Q3: I am seeing a very high background in my blank injections. What is the likely cause?
A3: High background in blank injections typically points to contamination within the LC-MS system.[6][7] Common sources include contaminated solvents, mobile phase additives, LC tubing, the autosampler, or the ion source itself.[8][9] A systematic flushing of the system is often the first step in troubleshooting.[7]
Q4: My Desmycosin signal is weak or non-existent. What should I check first?
A4: First, verify the stability of your Desmycosin standard, as it can degrade.[1][10] Next, ensure your mass spectrometer is tuned and calibrated correctly.[11] Then, confirm that your ionization source parameters are optimized for Desmycosin, which, as a basic and lipophilic molecule, generally ionizes well using Electrospray Ionization (ESI) in positive ion mode.[3]
Q5: What are the expected precursor and product ions for Desmycosin in positive ESI mode?
A5: Desmycosin is a 16-membered macrolide.[12][13] In positive ESI-MS/MS, you would typically select the protonated molecule [M+H]⁺ as the precursor ion. Characteristic product ions often result from the cleavage of glycosidic bonds, such as the loss of the desosamine sugar moiety.[12][14]
Section 2: In-Depth Troubleshooting Guide: From Symptom to Solution
This guide provides a systematic approach to diagnosing and resolving poor signal-to-noise ratios, organized by common observational symptoms.
Symptom 1: High, Consistent Baseline Noise Across the Chromatogram
High, unwavering background noise often indicates a systemic issue rather than a problem with a specific analyte or sample.
Causality & Diagnosis
This type of noise is frequently chemical noise originating from a contaminated mobile phase, "bleeding" from the HPLC column, or persistent contamination in the ion source or mass spectrometer.[6][15][16][17]
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting high baseline noise.
Step-by-Step Protocols
Protocol 2.1: System "Steam Clean"
A "steam clean" is an aggressive overnight flush designed to remove stubborn contaminants from the LC and MS interface.[8]
-
Preparation: Remove the analytical column and replace it with a restriction capillary.
-
Solvent Composition: Use a high organic content mobile phase, such as 75:25 methanol:water.[8]
-
LC Settings: Set the flow rate to 0.5 mL/min.[8]
-
MS Settings:
-
Duration: Allow the system to flush overnight.
-
Evaluation: The next day, revert to your analytical method conditions (without the column) and check the baseline noise level. A significant reduction indicates the cleaning was successful.[8]
Protocol 2.2: Ion Source Cleaning
A contaminated ion source is a frequent cause of high background.[7]
-
Safety First: Ensure the instrument is in standby mode and follow all manufacturer guidelines for venting and accessing the source.
-
Disassembly: Carefully remove the spray shield, capillary, and sample cone (or orifice plate).
-
Cleaning: Sonicate the metal components sequentially in LC-MS grade water, then methanol, and finally isopropanol. Use appropriate cleaning swabs for non-submersible parts as per the manufacturer's instructions.
-
Drying: Thoroughly dry all components with oil-free nitrogen before reassembly.
-
Re-equilibration: After reassembly and pumping down, allow the system to stabilize for several hours before re-evaluating the baseline.
Symptom 2: Low Analyte Signal (Poor S/N) with a Clean Baseline
In this scenario, the background noise is acceptable, but the Desmycosin peak is weak or undetectable. This points to issues with analyte ionization or transmission.
Causality & Diagnosis
The root cause is often suboptimal ionization conditions, in-source fragmentation, or incorrect mass spectrometer settings.[11][18] Desmycosin, being a large molecule, can be susceptible to forming multiple adducts or fragmenting easily if source conditions are too harsh.[19]
Troubleshooting Workflow
Caption: Decision tree for addressing low Desmycosin signal intensity.
Step-by-Step Protocols
Protocol 2.3: On-Column Source Parameter Optimization
This method is preferable to traditional infusion as it optimizes parameters in the context of the actual LC mobile phase composition at the time of elution.[20]
-
Setup: Prepare a high-concentration Desmycosin standard. Set up your LC-MS method to make repeated injections of this standard.
-
Iterative Adjustment: Begin with default source parameters. In subsequent runs, adjust one parameter at a time while monitoring the Desmycosin peak area. Key parameters to optimize include:
-
Sprayer Voltage: Adjust in small increments. Lower voltages can sometimes reduce discharge and improve stability.[21]
-
Drying Gas Temperature & Flow: Higher temperatures and flows can improve desolvation but may also cause thermal degradation if excessive.
-
Nebulizer Gas Pressure: Affects droplet size; optimization is crucial for efficient ionization.
-
Cone/Fragmentor Voltage: This is a critical parameter. Start with a low voltage (e.g., 10-20 V) to minimize in-source fragmentation and maximize the precursor ion signal.[18][21]
-
-
Evaluation: Plot the peak area against the parameter value to find the optimal setting for each.
Protocol 2.4: Identifying and Mitigating In-Source Fragmentation
In-source fragmentation occurs when the analyte breaks apart in the ion source before reaching the mass analyzer, reducing the intensity of your target precursor ion.[18][22]
-
Detection: Acquire a full scan spectrum of Desmycosin at your current source settings. If you observe significant ions at lower m/z values that correspond to known fragments (e.g., loss of a sugar moiety), in-source fragmentation is likely occurring.[14][23]
-
Mitigation: The primary way to reduce this is by lowering the "declustering potential," often called the cone voltage or fragmentor voltage.[18] Systematically decrease this voltage and monitor the increase in the [M+H]⁺ ion intensity and the corresponding decrease in the fragment ion intensities.[18]
Symptom 3: Inconsistent Signal/Poor Reproducibility
When replicate injections yield widely varying peak areas, the issue often lies with the sample matrix, sample preparation, or inconsistent ionization.
Causality & Diagnosis
Matrix effects, where co-eluting compounds from the sample suppress or enhance the ionization of Desmycosin, are a common culprit.[24] Inconsistent sample preparation can also introduce variability.
Quantitative Data Summary: Impact of Sample Preparation
| Sample Preparation Method | Typical Recovery (%) | Relative Standard Deviation (RSD) | Notes |
| Dilute-and-Shoot | 95-105% | < 15% | Simple, but prone to significant matrix effects.[5] |
| Protein Precipitation (PPE) | 80-110% | < 10% | Effective for biological fluids but may not remove all interferences.[25] |
| Liquid-Liquid Extraction (LLE) | 70-90% | < 8% | Cleaner extracts than PPE, but more labor-intensive.[25][26] |
| Solid-Phase Extraction (SPE) | 85-110% | < 5% | Provides the cleanest extracts and significantly reduces matrix effects.[27][28] |
This table summarizes expected performance; actual results will vary based on the specific matrix and protocol.
Step-by-Step Protocols
Protocol 2.5: Solid-Phase Extraction (SPE) for Complex Matrices
SPE is a highly effective technique for cleaning up complex samples and minimizing matrix effects.[28]
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.[28] This prepares the sorbent to bind the analyte.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.[28]
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar, interfering compounds.[28]
-
Elution: Elute Desmycosin with a stronger organic solvent (e.g., acetonitrile or methanol).[28]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[29] This step concentrates the analyte and ensures compatibility with the LC method.[29]
References
- Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. (n.d.). PubMed.
- Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters Corporation.
- Analysis of macrolide antibiotics in water by magnetic solid-phase extraction and liquid chromatography-tandem mass spectrometry. (2017). PubMed.
- Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling. (2019). American Chemical Society.
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Chromatography Online.
- Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. (n.d.). MDPI.
- Degradation of incurred tylosin to desmycosin - Implications for residue analysis of honey. (n.d.). Taylor & Francis Online.
- LC-MS sensitivity: Practical strategies to boost your signal and lower your noise. (n.d.). ResearchGate.
- Tylosin A and Desmycosin in Honey by Salting-Out Assisted Liquid-Liquid Extraction and Aqueous Normal Phase Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). PubMed.
- Tylosin A and desmycosin in honey by salting-out assisted liquid-liquid extraction and aqueous normal phase ultraperformance liquid chromatography-tandem mass spectrometry. (n.d.). Semantic Scholar.
- Mass Spec contamination issue - High background. (n.d.). Waters Knowledge Base.
- Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless? (n.d.). LCGC North America.
- Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. (2014). PubMed.
- Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent.
- How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? (2017). ResearchGate.
- Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. (n.d.). PubMed.
- Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.
- Collision-Induced Fragmentation of Macrolide Antibiotics. (2015). Emery Pharma.
- Degradation of tylosin residues in honey. (2025). ResearchGate.
- Losing Sensitivity of LC/MS signal due to High Background? (2022). ResearchGate.
- High background after preventative maintenance. (2020). Chromatography Forum.
- LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons.
- Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. (2020). DergiPark.
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
- LC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific - US.
- Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. (n.d.). PMC - NIH.
- How to reduce high background noise in an LC MS/MS experiment? (n.d.). ECHEMI.
- How to reduce high background noise in an LC MS/MS experiment? (2015). ResearchGate.
- Study on microbial degradation pathway and products of tylosin residue in pharmaceutical waste. (2025). ResearchGate.
- Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples. (2017). PMC - NIH.
- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn.
- Enhanced Electrospray In-source Fragmentation for Higher Sensitivity Data Independent Acquisition and Autonomous METLIN Molecular Identification. (2020). Amazon S3.
- What are common adducts in ESI mass spectrometry? (n.d.). Waters Knowledge Base.
- Guidelines for LC – MS Samples. (2016). Biologie.
- Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (n.d.). MDPI.
- Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation.
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs.
- Determination of lincomycin and tylosin residues in honey by liquid chromatography/tandem mass spectrometry. (2025). ResearchGate.
- Tylosin A and desmycosin in honey by salting-out assisted liquid-liquid extraction and aqueous normal phase ultraperformance liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
- Conjugates of Desmycosin with Fragments of Antimicrobial Peptide Oncocin: Synthesis, Antibacterial Activity, Interaction with Ribosome. (2025). ResearchGate.
- Useful Mass Differences. (n.d.). Analytical Chemistry Instrumentation Facility.
- LC-MS/MS Method Development for Drug Analysis. (2024). YouTube.
- Pro Tips for Method Development (LC-MS/MS 101). (2023). YouTube.
- MS Adduct Calculator. (n.d.). Fiehn Lab.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 23-O-Desmycinosyl-tylosin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, scientifically grounded approach to the validation of an analytical method for 23-O-Desmycinosyl-tylosin, a key related substance of the macrolide antibiotic Tylosin. Drawing upon extensive experience in analytical chemistry and adherence to international regulatory standards, this document will not only detail a robust High-Performance Liquid Chromatography (HPLC) method but also compare it with alternative analytical techniques, providing the necessary experimental data and protocols for immediate application in a research or quality control setting.
Introduction to this compound and the Imperative for Validated Analysis
This compound, also known as Macrolide Antibiotic Y, is a significant impurity and degradation product of Tylosin, a widely used veterinary antibiotic.[1] The accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of Tylosin-based pharmaceutical products. Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical methods used for the quality control of pharmaceuticals are thoroughly validated to demonstrate their suitability for the intended purpose.[2][3][4]
This guide is structured to provide a comprehensive understanding of the method validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5] We will explore a specific HPLC method, justify the selection of its parameters, and provide a comparative analysis with other potential analytical methodologies.
The Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
Based on the physicochemical properties of this compound, a reversed-phase HPLC method with UV detection is the recommended analytical technique for its quantification. The structural similarity to Tylosin, which possesses a strong chromophore, allows for sensitive detection in the UV region. The UV absorbance maximum for Tylosin is approximately 282-286 nm, and it is scientifically sound to infer a similar absorbance maximum for its desmycinosyl derivative.[2][6]
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: A C18 column is chosen for its hydrophobicity, which provides excellent retention and separation of moderately polar macrolide antibiotics from a polar mobile phase.
-
Mobile Phase Composition: A gradient elution with a mixture of acetonitrile and a phosphate buffer is selected to ensure optimal separation of this compound from Tylosin and other potential impurities. The buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization and retention of the analyte.
-
UV Detection at 286 nm: This wavelength is selected based on the known absorbance maximum of the parent compound, Tylosin, ensuring high sensitivity for the analyte.[2]
Sources
A Comparative Analysis of the Antibacterial Spectra of Desmycosin and Tylosin A
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of veterinary antimicrobial agents, macrolides play a pivotal role in the management of a host of bacterial infections. Among these, Tylosin A, a 16-membered macrolide derived from the fermentation of Streptomyces fradiae, has long been a cornerstone therapeutic.[1][2] Its broad-spectrum activity, particularly against Gram-positive bacteria and Mycoplasma species, has established its use in livestock and poultry.[1][3] Desmycosin, also known as Tylosin B, is a naturally occurring active metabolite and degradation product of Tylosin A.[4][5] Structurally similar, yet distinct, the antibacterial profiles of these two molecules warrant a detailed comparative analysis for the discerning researcher. This guide provides an in-depth examination of the antibacterial spectra of Desmycosin and Tylosin A, supported by experimental data and methodologies, to inform research and development in veterinary medicine.
Structural Comparison: The Defining Absence of Mycarose
The fundamental difference between Tylosin A and Desmycosin lies in their glycosylation patterns. Both molecules share the same 16-membered lactone ring, tylonolide, and are adorned with a mycaminose sugar. However, Tylosin A possesses a disaccharide moiety at the C-5 position of the lactone ring, consisting of mycaminose and mycarose. In contrast, Desmycosin lacks the terminal mycarose sugar, presenting only the mycaminose group at this position.[6] This structural variance, though seemingly minor, can have implications for the molecule's interaction with the bacterial ribosome and its overall antibacterial efficacy.
Mechanism of Action: Targeting the Bacterial Ribosome
Both Tylosin A and Desmycosin are bacteriostatic agents that exert their antimicrobial effect by inhibiting protein synthesis in susceptible bacteria.[1][6] Their primary target is the 50S subunit of the bacterial ribosome. By binding to a specific site within the 23S rRNA, they obstruct the nascent peptide exit tunnel, thereby preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[7]
Key interactions have been identified between Tylosin A and nucleotides within the 23S rRNA, particularly at positions G748 and A2058.[8][9] The mycinose sugar of Tylosin A interacts with the region around G748, while the mycaminose and mycarose moieties are oriented towards A2058.[10] The absence of the mycarose sugar in Desmycosin may alter its binding affinity and orientation within the ribosomal tunnel, potentially influencing its antibacterial potency.
Comparative Antibacterial Spectrum
The antibacterial spectrum of both Tylosin A and Desmycosin is primarily directed against Gram-positive bacteria and Mycoplasma species. While both are generally effective, subtle differences in their potency against specific pathogens have been observed. It is important to note that commercially available tylosin products can be mixtures of Tylosin A, B (Desmycosin), C (macrocin), and D (relomycin), and the proportion of each can affect the overall efficacy.[11] One study demonstrated that a tylosin premix with a higher concentration of Tylosin A (84%) was significantly more effective against Mycoplasma gallisepticum infection in chickens than a premix with a lower Tylosin A content (42.6%) and a higher proportion of other macrolides, including Desmycosin.[12]
The following table summarizes available Minimum Inhibitory Concentration (MIC) data for Tylosin A and Desmycosin against a range of veterinary pathogens. It is important to interpret this data with the understanding that variations in experimental methodology between studies can influence MIC values.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Pasteurella multocida | Tylosin A | 0.5 - 128 | 16 | 32 | [6][13] |
| Mycoplasma gallisepticum | Tylosin A | 0.004 - 8 | 0.5 | 2 | [2][14] |
| Mycoplasma hyopneumoniae | Tylosin A | 0.06 - >64 | 0.06 - 0.25 | 0.25 | [15][16][17] |
| Staphylococcus aureus (bovine mastitis) | Tylosin A | 0.5 - >256 | 32 | 64 | [18][19] |
| Kocuria rhizophila | Tylosin A | - | 0.1 | - | [8] |
| Kocuria rhizophila | Desmycosin (Tylosin B) | - | 0.1 | - | [8] |
| Staphylococcus aureus | Tylosin A | - | 0.39 | - | [8] |
| Staphylococcus aureus | Desmycosin (Tylosin B) | - | - | - | [8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
To provide a standardized method for comparing the in vitro activity of Desmycosin and Tylosin A, the following broth microdilution protocol is recommended, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (VET01).[20][21][22][23][24]
I. Materials
-
Antimicrobial Agents: Tylosin A and Desmycosin reference standards.
-
Bacterial Strains: Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213) and clinical isolates of interest.
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria. Specialized broth may be required for fastidious organisms like Mycoplasma spp.
-
Equipment: 96-well microtiter plates, multichannel pipettors, incubator, spectrophotometer or plate reader.
II. Methodology
Step-by-Step Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of Tylosin A and Desmycosin in a suitable solvent at a high concentration (e.g., 1024 µg/mL).
-
Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well microtiter plates to achieve a range of final concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plates in an ambient air incubator at 35 ± 2°C for 16 to 20 hours for most rapidly growing bacteria. Incubation conditions may need to be adjusted for fastidious organisms.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity) or use a plate reader.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Conclusion and Future Directions
This guide provides a comparative overview of the antibacterial spectra of Desmycosin and Tylosin A. While both are effective macrolide antibiotics, the available data suggests that Tylosin A may exhibit superior activity against certain key veterinary pathogens, a difference likely attributable to the presence of the mycarose sugar. However, the existing comparative data is not exhaustive, and further head-to-head studies using standardized methodologies are warranted to fully elucidate the therapeutic potential of Desmycosin. Researchers are encouraged to utilize the provided MIC determination protocol to generate robust and comparable data. A deeper understanding of the structure-activity relationships of these and other tylosin-related macrolides will undoubtedly contribute to the development of novel and more effective antimicrobial agents for veterinary use.
References
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Comparison of the antimycoplasma activity of two commercially available tylosin premixes. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Peptide Derivatives of Antibiotics Tylosin and Desmycosin, Protein Synthesis Inhibitors. (n.d.). Ovid. Retrieved January 12, 2026, from [Link]
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Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components. (2018). PLOS ONE. Retrieved January 12, 2026, from [Link]
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In vitro activity of tylosin and tilmicosin against cocci isolated from bovine mastitis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Optimizing tylosin dosage for co-infection of Actinobacillus pleuropneumoniae and Pasteurella multocida in pigs using pharmacokinetic/pharmacodynamic modeling. (2023). Frontiers in Veterinary Science. Retrieved January 12, 2026, from [Link]
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CLSI VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 12, 2026, from [Link]
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VET01: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals, 5th Ed. (n.d.). NormSplash. Retrieved January 12, 2026, from [Link]
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CLSI VET01-Ed5 - Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. (n.d.). ANSI Webstore. Retrieved January 12, 2026, from [Link]
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Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. (2002). Proceedings of the National Academy of Sciences of the United States of America. Retrieved January 12, 2026, from [Link]
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A high prevalence of tylosin resistance among Staphylococcus aureus strains isolated from bovine mastitis. (2017). Veterinary Research Forum. Retrieved January 12, 2026, from [Link]
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Desmycosin | C39H65NO14. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Tylosin. (n.d.). The Merck Index Online. Retrieved January 12, 2026, from [Link]
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Efficacy of Tylosin Tartrate on Canine Staphylococcus intermedius Isolates In Vitro. (n.d.). Veterinary Therapeutics. Retrieved January 12, 2026, from [Link]
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In vitro activity of tylvalosin against Spanish field strains of Mycoplasma hyopneumoniae. (2014). The Veterinary Record. Retrieved January 12, 2026, from [Link]
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Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. (n.d.). ANSI Webstore. Retrieved January 12, 2026, from [Link]
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Optimizing tylosin dosage for co-infection of Actinobacillus pleuropneumoniae and Pasteurella multocida in pigs using pharmacokinetic/pharmacodynamic modeling. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]
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VET01S: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals, 3rd E. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
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Tylosin | C46H77NO17. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 6: Macrolides: tilmicosin, tylosin and tylvalosin. (2020). EFSA Journal. Retrieved January 12, 2026, from [Link]
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Pharmacokinetic/pharmacodynamic integration of tilmicosin against Pasteurella multocida in a piglet tissue cage model. (2023). Frontiers in Pharmacology. Retrieved January 12, 2026, from [Link]
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VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 12, 2026, from [Link]
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Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides. (2012). Antimicrobial Agents and Chemotherapy. Retrieved January 12, 2026, from [Link]
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Comparison of the antimycoplasma activity of two commercially available tylosin premixes. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Tylosin susceptibility of Staphylococci from bovine mastitis. (2014). Veterinary Microbiology. Retrieved January 12, 2026, from [Link]
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In vitro efficacy of Tylosin and Enrofloxacin in treatment of bovine mastitis causing bacteria in Omdurman locality. (n.d.). Online Journal of Animal and Feed Research. Retrieved January 12, 2026, from [Link]
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Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. (2002). PubMed. Retrieved January 12, 2026, from [Link]
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Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. (2002). ResearchGate. Retrieved January 12, 2026, from [Link]
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Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift. (2022). Frontiers in Microbiology. Retrieved January 12, 2026, from [Link]
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Efficacy of in-feed medication with tylosin for the treatment and control of Mycoplasma hyopneumoniae infections. (2005). The Veterinary Record. Retrieved January 12, 2026, from [Link]
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Efficacy of in-feed medication with tylosin for the treatment and control of Mycoplasma hyopneumoniae infections. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]
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Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]
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The minimum inhibitory concentration of tilmicosin and tylosin for mycoplasma gallisepticum and Mycoplasma synoviae and a comparison of their efficacy in the control of Mycoplasma gallisepticum infection in broiler chicks. (1996). Avian Diseases. Retrieved January 12, 2026, from [Link]
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Comparative survey of tiamulin and tylosin in control of Mycoplasma gallisepticum in broiler chickens. (n.d.). Prime Scholars. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of Desmycosin Detection Methods in Milk
For researchers and professionals in drug development and food safety, the accurate detection of veterinary drug residues is paramount. Desmycosin (Tylosin B), a primary metabolite of the macrolide antibiotic Tylosin (Tylosin A), is a key residue monitored in milk. Its presence can have implications for human health, including allergic reactions and the proliferation of antibiotic-resistant bacteria. Furthermore, such residues can interfere with industrial dairy fermentation processes. This guide provides an in-depth comparison of analytical methodologies for detecting desmycosin in milk, grounded in established scientific principles and regulatory standards. We will dissect a confirmatory method, High-Performance Liquid Chromatography (HPLC), and a common screening method, the Microbiological Inhibition Assay, explaining the rationale behind the protocols and presenting validation data to guide your experimental choices.
The Regulatory Landscape: Establishing a Maximum Residue Limit (MRL)
Before delving into detection methods, it is crucial to understand the regulatory context. Global and national bodies establish Maximum Residue Limits (MRLs), which are the highest legally tolerated concentration of a residue in a food product.[1][2][3] For Tylosin A, the parent compound of desmycosin, the European Union has set an MRL of 50 µg/kg (or 50 ppb) in milk, as stipulated in Commission Regulation (EU) No 37/2010.[1][2][4] This MRL serves as the critical benchmark against which the performance of any detection method must be evaluated. An effective method must reliably detect desmycosin at or below this concentration.
Methodologies Under the Microscope: A Comparative Analysis
The choice of analytical method depends on the objective. Is the goal a rapid screen of many samples to identify potential positives, or is it to definitively confirm and quantify the presence of the residue? This distinction leads us to two primary categories of methods.
-
Confirmatory Methods (Quantitative): These methods provide a high degree of certainty and are used to unambiguously identify and quantify a substance. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the gold standard.[5][6] Its strength lies in its ability to physically separate the analyte of interest from other matrix components, providing excellent specificity and quantitative accuracy.
-
Screening Methods (Qualitative/Semi-Quantitative): These are typically used for high-throughput analysis to quickly identify presumptive positive samples from a large batch.[7][8][9] They are designed to be rapid and cost-effective. Microbiological Inhibition Assays are a classic example, relying on the antibiotic's ability to inhibit the growth of a susceptible bacterial strain.[7][8] While effective for screening, they are inherently less specific than chromatographic methods.
Performance Parameter Comparison
The validation of an analytical method involves assessing several key performance parameters. Below is a summary of expected performance for a validated HPLC method versus a Microbiological Inhibition Assay for desmycosin/tylosin detection in milk.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Microbiological Inhibition Assay (e.g., Delvotest®) | Causality and Rationale |
| Specificity | High | Moderate to Low | HPLC physically separates desmycosin from other compounds, providing a distinct chromatographic peak for identification.[5] Inhibition assays can be triggered by other antibiotics or natural inhibitory substances in milk, leading to potential false positives.[6][7] |
| Limit of Detection (LOD) | ~ 5 - 10 µg/kg | ~ 20 - 50 µg/kg | HPLC detectors are highly sensitive to the specific chromophore of the target molecule.[10][11][12] Microbial assays depend on a visible growth inhibition zone, which requires a certain minimum concentration of the antibiotic to manifest.[7] |
| Limit of Quantification (LOQ) | ~ 15 - 30 µg/kg | Not Applicable (Qualitative) | HPLC provides a signal directly proportional to concentration, allowing for precise quantification above a certain threshold.[10][11][12] Inhibition assays typically yield a yes/no result based on growth, not a quantifiable concentration. |
| Accuracy (Recovery) | 85 - 110% | Not Applicable (Qualitative) | The sample preparation for HPLC is designed to efficiently extract the analyte from the milk matrix, and recovery is measured to ensure the accuracy of the quantification. |
| Precision (RSD%) | < 15% (Inter-day) | Good (for qualitative result) | The instrumental nature of HPLC allows for highly repeatable injections and measurements, leading to low relative standard deviation (RSD). The endpoint of a microbial test (color change) is also repeatable, but it's a qualitative, not quantitative, precision. |
| Throughput | Moderate | High | HPLC requires individual sample preparation and a chromatographic run time for each analysis (typically 10-20 minutes per sample).[5][13] Microbial assays can often be performed in multi-well plate formats, allowing many samples to be tested simultaneously.[8] |
| Cost per Sample | High | Low | HPLC involves significant capital investment in instrumentation, as well as costs for solvents, columns, and trained personnel. Microbial assay kits are relatively inexpensive and require less specialized equipment. |
Experimental Protocols
Here we provide detailed, step-by-step protocols for both a confirmatory HPLC method and a screening microbiological assay.
Protocol 1: Confirmatory HPLC-UV Method for Desmycosin (Tylosin) in Milk
This protocol is a robust method for the quantification of tylosin (the marker residue for desmycosin) in raw milk samples. It employs a protein precipitation and solid-phase extraction (SPE) clean-up step to remove interferences from the complex milk matrix before chromatographic analysis.
1. Sample Preparation & Extraction
-
Rationale: The primary goal is to separate the drug residue from the high-fat and high-protein milk matrix, which would otherwise interfere with the chromatographic separation and damage the HPLC column. Acetonitrile is used to precipitate proteins, while the subsequent SPE step provides a more refined cleanup.
-
Pipette 10 mL of a representative milk sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 4,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant (the liquid layer) into a clean 50 mL tube.
-
Evaporate the supernatant to approximately 1-2 mL at 40°C under a gentle stream of nitrogen. This step concentrates the analyte and removes the organic solvent.
-
Reconstitute the remaining aqueous extract with 10 mL of deionized water.
-
2. Solid-Phase Extraction (SPE) Clean-up
-
Rationale: SPE is a critical step for isolating the analyte from remaining matrix components. A C18 cartridge is used, which retains nonpolar compounds like tylosin while allowing polar interferences to be washed away. The analyte is then eluted with a stronger organic solvent.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Load the entire 10 mL of the reconstituted extract from step 1.7 onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the tylosin from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 1.0 mL of the HPLC mobile phase and vortex to dissolve.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.
-
3. HPLC-UV Chromatographic Conditions
-
Rationale: Reversed-phase chromatography is used, where the stationary phase (C18 column) is nonpolar and the mobile phase is more polar. This allows for the effective separation of moderately nonpolar compounds like tylosin. The mobile phase composition is optimized to achieve a good peak shape and a reasonable retention time. UV detection at 287-292 nm is chosen as this is a wavelength of maximum absorbance for tylosin, providing high sensitivity.[14]
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5][15]
-
Mobile Phase: A mixture of acetonitrile and 0.05 M monobasic sodium phosphate buffer (pH adjusted to 2.5) in a 35:65 v/v ratio.[10][12]
-
Detection Wavelength: 290 nm.[13]
-
4. Quantification
-
Rationale: A calibration curve is constructed using standards of known concentration to allow for the quantification of the analyte in the unknown sample.
-
Prepare a series of calibration standards of tylosin in the mobile phase (e.g., 10, 25, 50, 100, 200 µg/kg).
-
Inject the standards and the prepared sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of tylosin in the sample by interpolating its peak area on the calibration curve.
-
Diagram: HPLC-UV Workflow for Desmycosin/Tylosin Detection
Caption: Workflow for confirmatory analysis of tylosin in milk by HPLC-UV.
Protocol 2: Screening via Microbiological Inhibition Assay
This protocol describes a general procedure for a microbial inhibition test, such as the Delvotest® or similar assays, which use Geobacillus stearothermophilus. This bacterium is particularly sensitive to a wide range of antibiotics, including macrolides.[8]
1. Principle
-
Rationale: The test relies on the principle that antibiotic residues in a milk sample will inhibit the growth of a susceptible microorganism. When the organism grows, it produces acid, which causes a pH indicator in the agar medium to change color (e.g., from purple to yellow). If antibiotics are present at or above the detection limit, bacterial growth is inhibited, and no color change occurs.[6]
2. Materials
-
Test kit (containing ampoules or microplate wells with agar, spores of Geobacillus stearothermophilus, and a pH indicator)
-
Pipette and sterile tips
-
Incubator or water bath capable of maintaining 64 ± 1°C
3. Procedure
-
Label the test ampoules or microplate wells for each milk sample, including a known negative control (antibiotic-free milk) and a positive control (milk spiked with tylosin at the MRL).
-
Using a new sterile pipette tip for each sample, add 100 µL of milk to the corresponding ampoule or well.
-
Seal the ampoules or plate.
-
Place the samples into the incubator at 64°C for the time specified by the manufacturer (typically 2.5 to 3 hours).
-
After incubation, remove the samples and observe the color of the agar.
4. Interpretation of Results
-
Negative Result: The medium has turned a distinct yellow color. This indicates normal bacterial growth and that the antibiotic concentration is below the test's detection limit.
-
Positive Result: The medium remains purple or shows incomplete color change. This indicates inhibition of bacterial growth, suggesting the presence of an antibiotic residue at a concentration at or above the detection limit. The sample is considered "presumptive positive" and should be subjected to a confirmatory analysis, such as the HPLC method described above.
Diagram: Logic of Microbiological Inhibition Assay
Caption: Decision logic for a typical microbiological inhibition screening test.
Conclusion: An Integrated Approach to Validation
For comprehensive and reliable monitoring of desmycosin in milk, no single method is sufficient. The most effective strategy involves a two-tiered approach:
-
Screening: Employ a high-throughput, cost-effective microbiological inhibition assay for the routine analysis of a large number of samples. This efficiently filters out the vast majority of negative samples.
-
Confirmation: All presumptive positive samples identified during screening must be subjected to a robust, specific, and quantitative confirmatory method like HPLC-UV or, for even greater certainty, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This integrated workflow leverages the strengths of each methodology—the speed of screening and the certainty of confirmation. By understanding the principles, protocols, and performance characteristics of each method, researchers and drug development professionals can design and validate a testing strategy that ensures food safety, meets regulatory requirements, and upholds scientific integrity.
References
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Gašparík, S., et al. (2016). Determination of Antibiotic Residues in Milk by Microbial Inhibitory Tests. ResearchGate. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column. SIELC. Available at: [Link]
-
Legislation.gov.uk. (2009). Commission Regulation (EU) No 37/2010. Available at: [Link]
-
EUR-Lex. (2009). Commission Regulation (EU) No 37/2010 of 22 December 2009 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin. Available at: [Link]
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EUR-Lex. (n.d.). Regulation - 37/2010. Available at: [Link]
-
Çaycı, T., et al. (2022). Investigation of tylosin and tilmicosin residues in meat by high-performance liquid chromatography method. CABI Digital Library. Available at: [Link]
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Rose, M. D., et al. (1996). Determination of tilmicosin in ovine milk using high-performance liquid chromatography. Food Additives & Contaminants. Available at: [Link]
-
Hleba, L., et al. (2022). Screening Methods for Antimicrobial Residues in the Dairy Chain—The Past and the Present. MDPI. Available at: [Link]
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Bryant Research. (2021). Veterinary Drug Residues. Reading Foodlaw. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Tylosin on Primesep 100 Column. SIELC. Available at: [Link]
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EUR-Lex. (2021). Commission Regulation (EU) No 37/2010. Available at: [Link]
-
Gaudin, V., et al. (2004). Validation of a microbiological method: the STAR protocol, a five-plate test, for the screening of antibiotic residues in milk. Taylor & Francis Online. Available at: [Link]
-
Yaneva, Z., et al. (2016). Rapid RP-HPLC method with PDA detection for tylosin determination in liquid samples. ResearchGate. Available at: [Link]
-
Hu, D., et al. (2008). Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water. ACS Publications. Available at: [Link]
-
Aviñó, A., et al. (2021). Optimization and Validation of a New Microbial Inhibition Test for the Detection of Antimicrobial Residues in Living Animals Intended for Human Consumption. National Institutes of Health. Available at: [Link]
-
Hu, D., et al. (2008). Identification of tylosin photoreaction products and comparison of ELISA and HPLC methods for their detection in water. PubMed. Available at: [Link]
-
Hu, D., et al. (2008). Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water. ACS Publications. Available at: [Link]
-
Fallah, A., et al. (2016). Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples. Brieflands. Available at: [Link]
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Peni, R. I., et al. (2022). Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography. PubMed. Available at: [Link]
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Reddy, G. S., et al. (2018). Development and validation of RP – HPLC method for the estimation of Tylosin tartrate in pure and pharmaceutical formulation. International Journal of Pharmaceutical Analysis and Research. Available at: [Link]
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Peni, R. I., et al. (2022). Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography. ResearchGate. Available at: [Link]
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Peni, R. I., et al. (2022). Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography. National Institutes of Health. Available at: [Link]
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Hu, D., et al. (2008). Identification of tylosin photoreaction products and comparison of ELISA and HPLC methods for their detection in water. Semantic Scholar. Available at: [Link]
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A Guide to the Inter-Laboratory Comparison of 23-O-Desmycinosyl-tylosin (DMT) Quantification
This guide provides a comprehensive overview of the critical parameters and methodologies for the accurate quantification of 23-O-Desmycinosyl-tylosin (DMT), a significant metabolite of the macrolide antibiotic tylosin. Ensuring consistency and reliability in DMT quantification across different laboratories is paramount for regulatory compliance, drug metabolism studies, and food safety assessments. This document outlines a framework for an inter-laboratory comparison, offering insights into experimental design, a detailed analytical protocol, and the interpretation of comparative data.
Introduction: The Importance of Accurate DMT Quantification
Tylosin is a widely used veterinary antibiotic, and its residues in food products of animal origin are closely monitored.[1] this compound (DMT) is a key metabolite, and its accurate quantification is essential for understanding the total residue profile and ensuring consumer safety.[2][3] Discrepancies in analytical results between laboratories can lead to inconsistent regulatory actions, disputes in trade, and flawed toxicological assessments. Therefore, establishing a robust, validated, and harmonized analytical method is of utmost importance.
An inter-laboratory comparison study, also known as a ring trial, is the gold standard for assessing the reproducibility of an analytical method.[4] It provides a measure of the variability in results when the same samples are analyzed by different laboratories using the same method. This guide presents a hypothetical inter-laboratory study to illustrate the process and highlight key considerations for researchers, scientists, and drug development professionals.
Designing the Inter-Laboratory Study
The primary objective of this study is to assess the reproducibility of a specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of DMT in a relevant matrix (e.g., animal tissue). The study design must be meticulously planned to ensure the results are statistically significant and actionable.
Key Design Elements:
-
Participating Laboratories: A minimum of five to eight laboratories with experience in residue analysis should be recruited to ensure a representative assessment.
-
Test Material: A homogenous and stable batch of the chosen matrix (e.g., porcine liver tissue) should be prepared. A portion of the matrix will be fortified with a known concentration of DMT, while another portion will serve as a blank.
-
Sample Distribution: Samples should be stored and shipped under conditions that guarantee the stability of DMT.[5] Frozen shipment on dry ice is recommended.
-
Timeline and Reporting: A clear schedule for sample analysis and data submission must be established. A standardized reporting template should be provided to ensure uniformity in the data collected.
The logical flow of the inter-laboratory study is depicted in the diagram below.
Caption: Workflow of the DMT inter-laboratory comparison study.
Standardized Analytical Protocol: LC-MS/MS Quantification of DMT
To ensure a valid comparison, all participating laboratories must adhere strictly to the same analytical method. The following LC-MS/MS protocol is designed for high sensitivity and selectivity.[6][7]
Reagents and Materials
-
DMT reference standard (purity >95%)
-
Acetonitrile, methanol, and water (LC-MS grade)
-
Formic acid and ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[8]
-
Homogenizer and centrifuge
-
LC-MS/MS system with electrospray ionization (ESI) source
Sample Preparation
The causality behind this multi-step extraction and clean-up process is to efficiently isolate the moderately hydrophilic DMT from a complex biological matrix while minimizing interferences that could suppress the MS signal.[6]
-
Homogenization: Weigh 2 g of the tissue sample and homogenize with 10 mL of an acidified methanol:water mixture.
-
Extraction: Vortex the mixture for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Protein Precipitation: Collect the supernatant and add trichloroacetic acid (TCA) to precipitate proteins.[8] Centrifuge again.
-
SPE Clean-up: Condition the SPE cartridge with methanol followed by water. Load the supernatant and wash with water to remove polar impurities. Elute DMT with methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for DMT should be used for quantification and confirmation.
This protocol is a self-validating system as it includes a confirmatory ion transition, which adds a layer of certainty to the identification of DMT.
Data Analysis and Performance Comparison
Upon receiving the results from all laboratories, the data is statistically analyzed according to international guidelines such as ISO 5725. The key performance parameters to be compared are outlined in the VICH GL49 guidelines.[4][9]
Key Performance Indicators
-
Accuracy: The closeness of the mean test result to the true (fortified) concentration, expressed as percent recovery.
-
Precision:
-
Limit of Quantification (LOQ): The lowest concentration of DMT that can be reliably quantified with acceptable accuracy and precision.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of DMT within a given range.
Comparative Results
The following table presents a hypothetical summary of the results from the inter-laboratory comparison study.
| Performance Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Overall Mean | Reproducibility (RSDr) |
| Accuracy (% Recovery) | 98.5 | 102.1 | 95.7 | 99.2 | 101.5 | 99.4 | 2.5% |
| Repeatability (RSDr) | 3.1% | 2.8% | 3.5% | 2.9% | 3.2% | - | - |
| LOQ (ng/g) | 1.0 | 0.8 | 1.2 | 1.0 | 0.9 | - | - |
| Linearity (r²) | >0.998 | >0.999 | >0.997 | >0.998 | >0.999 | - | - |
Discussion and Interpretation
The hypothetical results in the table indicate good agreement between the participating laboratories. The overall mean recovery of 99.4% suggests the method is accurate. The reproducibility (RSDr) of 2.5% is well within the acceptable limits for this type of analysis, demonstrating the robustness of the LC-MS/MS method. Minor variations in the LOQ can be attributed to differences in instrument sensitivity.
This guide provides a framework for conducting a successful inter-laboratory comparison for DMT quantification. By adhering to a standardized protocol and established validation guidelines, laboratories can ensure the generation of reliable and comparable data, which is fundamental for scientific integrity and regulatory acceptance.
References
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Regional Representation for the Americas - WOAH. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]
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ResearchGate. (2025). Validation of multiresidue methods for veterinary drug residues; related problems and possible solutions. Retrieved from [Link]
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PubMed. (2024). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. Retrieved from [Link]
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European Medicines Agency (EMA). (2009). VICH GL49: Guidelines on Validation of Analytical Methods Used in Residue Depletion Studies. Retrieved from [Link]
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Regulations.gov. (n.d.). GFI #208 - VICH GL49 - Validation of Analytical Methods. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry. Retrieved from [Link]
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ThaiScience. (n.d.). Quantitative Analysis of Tylosin in Eggs by High Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
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CABI Digital Library. (n.d.). Investigation of tylosin and tilmicosin residues in meat by high-performance liquid chromatography method. Retrieved from [Link]
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PubMed. (2020). Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry. Retrieved from [Link]
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PubMed. (1998). Analysis of macrolide antibiotics. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Bacteriological Efficacies of Three Macrolides Compared with Those of Amoxicillin-Clavulanate against Streptococcus pneumoniae and Haemophilus influenzae. Retrieved from [Link]
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Waters. (n.d.). UPLC/MS/MS Determination of Aminoglycoside Antibiotics in Meat and Milk. Retrieved from [Link]
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A Senior Application Scientist's Guide to Specificity Testing: Desmycosin Immunoassay vs. Tylosin C and D
Introduction: The Imperative of Specificity in Macrolide Quantification
In the realm of analytical biochemistry, particularly in drug development and residue monitoring, the precision of an immunoassay is paramount. An antibody's ability to bind exclusively to its target analyte, without being deceived by structurally similar molecules, is the bedrock of reliable data. This guide provides an in-depth, technical comparison of a Desmycosin immunoassay's specificity, with a critical evaluation of its cross-reactivity against two closely related analogues: Tylosin C and Tylosin D.
Tylosin is a macrolide antibiotic mixture produced by Streptomyces fradiae, primarily composed of Tylosin A.[1][2] Desmycosin (also known as Tylosin B) is a key metabolite and degradation product of Tylosin A.[3][4][5] Tylosin C and Tylosin D are other related impurities that share the same core macrolide structure but differ in the substitution of their sugar moieties.[1][6] Given these subtle structural variations, an antibody developed against Desmycosin could potentially recognize these other forms, leading to inaccurate quantification. This guide outlines the scientific rationale and a robust experimental protocol to quantify this potential cross-reactivity, ensuring the trustworthiness and accuracy of your immunoassay results.
Molecular Rationale for Cross-Reactivity Assessment
The potential for cross-reactivity is rooted in the molecular structures of these compounds. All are based on a 16-membered lactone ring.[3][7] The primary differences lie in the attached sugar groups, which are often key components of the epitope recognized by the antibody.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Notes |
| Desmycosin (Tylosin B) | C₃₉H₆₅NO₁₄ | 771.9 | Lacks the mycarose sugar present on Tylosin A.[4][8] |
| Tylosin C (Macrocin) | C₄₅H₇₅NO₁₇ | 902.1 | Differs from Tylosin A in the methylation of a sugar moiety.[9] |
| Tylosin D (Relomycin) | C₄₆H₇₉NO₁₇ | 918.1 | A stereoisomer of Tylosin A.[6] |
The structural similarities, particularly around the conserved lactone core and shared sugar residues, create the potential for an antibody raised against Desmycosin to bind with varying affinities to Tylosin C and D. The experiment detailed below is designed to precisely measure this affinity differential.
Caption: Logical relationship of Tylosin analogues tested.
Experimental Design: Competitive ELISA for Specificity Assessment
To determine the specificity of the Desmycosin immunoassay, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice. This format is ideal for small molecules like antibiotics because it relies on the competition between the free analyte in the sample (or standard) and a labeled antigen for a limited number of antibody binding sites.[10][11] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[12]
This experimental design is a self-validating system. By running the target analyte (Desmycosin) and potential cross-reactants (Tylosin C, Tylosin D) in parallel, we can directly compare their ability to inhibit the signal and thus their affinity for the antibody.
Caption: Experimental workflow for specificity testing.
Detailed Experimental Protocol
1. Preparation of Standards:
-
Accurately weigh and dissolve Desmycosin, Tylosin C, and Tylosin D in a suitable solvent (e.g., DMSO or ethanol) to create concentrated stock solutions (e.g., 1 mg/mL).[4]
-
Perform serial dilutions of each stock solution in the assay buffer to create a range of standard concentrations (e.g., from 1000 ng/mL down to 0.1 ng/mL). This range should be wide enough to generate a full dose-response curve.
2. ELISA Procedure (Competitive Format):
-
Coating: Use a microplate pre-coated with a Desmycosin-protein conjugate (e.g., Desmycosin-BSA). Causality Note: Coating the plate with the antigen conjugate immobilizes the competitor, allowing free analyte and primary antibody to interact in the solution phase.
-
Competitive Reaction: Add a fixed amount of anti-Desmycosin primary antibody and a variable amount of standard (Desmycosin, Tylosin C, or Tylosin D) or sample to each well.[13] Incubate to allow competition for antibody binding sites. The more analyte present in the standard/sample, the less antibody will be available to bind to the coated antigen.[10]
-
Washing: Wash the plate to remove unbound antibody and free antigen.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-linked anti-IgG) that binds to the primary antibody captured on the plate. Incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Signal Generation: Add a substrate (e.g., TMB) that reacts with the enzyme to produce a measurable colorimetric signal.
-
Stopping the Reaction: Add a stop solution (e.g., dilute sulfuric acid) to halt the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis and Interpretation
The raw data (absorbance values) are used to generate a dose-response curve for each compound tested. The key parameter derived from this curve is the IC50 value , which is the concentration of the analyte that causes a 50% reduction in the maximum signal.[14]
Cross-reactivity is then calculated using the following standard formula: [15]
% Cross-Reactivity = (IC50 of Desmycosin / IC50 of Test Compound) x 100
Caption: Competitive immunoassay signaling principle.
Hypothetical Results
Below is a table of representative data that could be obtained from this experiment.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Desmycosin | 2.5 | 100% | Target analyte (reference) |
| Tylosin C | 75.2 | 3.3% | Low cross-reactivity |
| Tylosin D | 450.8 | 0.6% | Negligible cross-reactivity |
Discussion of Results:
In this hypothetical scenario, the anti-Desmycosin antibody exhibits high specificity. It is approximately 30 times more selective for Desmycosin than for Tylosin C (100 / 3.3) and over 160 times more selective for Desmycosin than for Tylosin D (100 / 0.6).
A low percentage of cross-reactivity with Tylosin C indicates that while the antibody can bind to it, a much higher concentration is required to achieve the same level of inhibition as Desmycosin. The cross-reactivity with Tylosin D is negligible, suggesting its structural differences prevent significant binding to the antibody's paratope.
For researchers in drug development or food safety, this level of specificity is crucial. It means that in a complex sample containing a mixture of these related macrolides, the assay will predominantly quantify Desmycosin, providing an accurate measurement with minimal interference from Tylosin C and D. This validation is a critical step under guidelines for analytical methods.[16][17]
Conclusion
This guide demonstrates a robust, scientifically-grounded framework for evaluating the specificity of a Desmycosin immunoassay. By employing a competitive ELISA format and calculating cross-reactivity based on IC50 values, researchers can confidently characterize the performance of their assay. The experimental design, rooted in the principles of immunology and analytical chemistry, provides a trustworthy and reproducible method to ensure data integrity. The low hypothetical cross-reactivity against Tylosin C and D would validate the assay's suitability for specific and reliable quantification of Desmycosin in complex matrices, a critical requirement for regulatory compliance and sound scientific research.
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Tylosin, chemical structure, molecular formula, Reference Standards. Uspbpep.com. [Link]
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Tylosin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
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Cross-reactivity - Wikipedia. Wikipedia. [Link]
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Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. NCBI. [Link]
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Degradation of incurred tylosin to desmycosin - Implications for residue analysis of honey. Wageningen University & Research. [Link]
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Principles of the immunoassays for the detection of antibiotics. ResearchGate. [Link]
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Competitive ELISA Protocol and Animation. Microbe Notes. [Link]
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Competitive ELISA. Creative Diagnostics. [Link]
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Validation of NCCLS macrolide (azithromycin, clarithromycin, and erythromycin) interpretive criteria for Haemophilus influenzae tested with the Haemophilus test medium. PubMed. [Link]
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Development of an immunochromatographic assay for detection of tylosin and tilmicosin in muscle, liver, fish and eggs. Taylor & Francis. [Link]
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Simultaneous detection of tylosin and tilmicosin in honey using a novel immunoassay and immunochromatographic strip based on an innovative hapten. ResearchGate. [Link]
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Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. PubMed. [Link]
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Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). Research and Reviews. [Link]
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Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. PubMed Central. [Link]
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A Comparative Stability Analysis of Desmycosin and Its Derivatives: A Guide for Researchers
In the realm of macrolide antibiotics, understanding the chemical stability of an active pharmaceutical ingredient (API) and its derivatives is paramount for the development of robust, safe, and effective drug products. This guide provides an in-depth comparative stability study of Desmycosin (also known as Tylosin B) and its prominent semi-synthetic derivative, Tilmicosin. By examining their behavior under various stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines, we aim to furnish researchers, scientists, and drug development professionals with the critical data and experimental rationale necessary for informed decision-making in formulation development and stability-indicating analytical method design.
Introduction: The Significance of Stability in Macrolide Antibiotics
Desmycosin, a 16-membered macrolide, is a primary hydrolysis product of Tylosin A and a significant component of the tylosin complex produced by Streptomyces fradiae.[1][2] Its derivatives, such as Tilmicosin, are synthesized to enhance its antibacterial spectrum and pharmacokinetic properties.[3] However, the inherent chemical structures of these macrolides, featuring a complex lactone ring and glycosidically linked sugars, render them susceptible to degradation through various pathways, including hydrolysis, oxidation, and photolysis. A comprehensive understanding of these degradation profiles is not merely a regulatory requirement but a scientific necessity to ensure the quality, efficacy, and safety of the final drug product.
This guide will delve into a comparative analysis of the stability of Desmycosin and its key derivative, Tilmicosin, under forced degradation conditions. We will explore the experimental design for such studies, present comparative data, and elucidate the underlying chemical principles governing their stability.
Experimental Design for Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[3] The choice of stress conditions is guided by ICH Q1A guidelines and typically includes acidic, basic, oxidative, thermal, and photolytic stress.
The rationale for selecting these specific stress conditions is to simulate the potential environmental and physiological challenges a drug substance might encounter throughout its lifecycle.
-
Acid and Base Hydrolysis: These conditions mimic the potential for degradation in the gastrointestinal tract and in acidic or alkaline formulations. The ester and glycosidic linkages in macrolides are particularly susceptible to acid- and base-catalyzed hydrolysis.
-
Oxidation: Exposure to oxidative stress, often simulated using hydrogen peroxide, is crucial as many drug substances can degrade in the presence of atmospheric oxygen or residual peroxides in excipients.
-
Thermal Stress: Elevated temperatures are used to accelerate degradation and predict the long-term stability of the drug substance at recommended storage conditions.
-
Photostability: This testing evaluates the potential for degradation upon exposure to light, which is a critical consideration for packaging and storage.
A cornerstone of any stability study is a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[3][4] This method must be capable of separating the intact API from all its degradation products, thus providing an accurate measure of the API's purity and the extent of degradation.
Experimental Protocol: Forced Degradation Study
Objective: To compare the stability of Desmycosin and Tilmicosin under various stress conditions.
Materials:
-
Desmycosin (as Tylosin B standard)
-
Tilmicosin standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of Desmycosin and Tilmicosin in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 1.0 M HCl.
-
Incubate the mixtures at 75°C for a specified period (e.g., 30 minutes).
-
Cool the solutions to room temperature and neutralize with an appropriate amount of 1.0 M NaOH.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 1.0 M NaOH.
-
Incubate the mixtures at 75°C for a specified period (e.g., 30 minutes).
-
Cool the solutions to room temperature and neutralize with an appropriate amount of 1.0 M HCl.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of each stock solution, add 1 mL of 3% H₂O₂.
-
Incubate the mixtures at 75°C for a specified period (e.g., 30 minutes).
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid samples of Desmycosin and Tilmicosin in a thermostatic oven at 100°C for a specified period (e.g., 24 hours).
-
After exposure, dissolve the samples in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose solid samples of Desmycosin and Tilmicosin to UV radiation (e.g., at 254 nm and 360 nm) in a photostability chamber for a specified period (e.g., 24 hours).
-
After exposure, dissolve the samples in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage degradation for each compound under each stress condition by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.
-
Comparative Stability Data
The following table summarizes the comparative stability data for Tylosin (as a proxy for Desmycosin) and Tilmicosin under forced degradation conditions, based on published literature.[3] It is important to note that while Tylosin is a mixture, its primary component is Tylosin A, which degrades to Desmycosin (Tylosin B). Therefore, the stability profile of Tylosin provides a reasonable, albeit indirect, indication of Desmycosin's stability.
| Stress Condition | Tylosin (% Degradation) | Tilmicosin (% Degradation) |
| Acidic Hydrolysis (1.0 M HCl, 75°C) | Significant Degradation | Resistant |
| Alkaline Hydrolysis (1.0 M NaOH, 75°C) | Significant Degradation | Partial Degradation |
| Oxidative (3% H₂O₂, 75°C) | Significant Degradation | Resistant |
| Thermal (100°C, 24h) | Partial Degradation | Partial Degradation |
| Photolytic (UV 254/360 nm, 24h) | Partial Degradation | Partial Degradation |
Data adapted from a stress degradation study of macrolide antibiotics.[3]
Analysis and Discussion of Stability Profiles
The data reveals significant differences in the stability profiles of Tylosin (and by extension, Desmycosin) and its derivative, Tilmicosin.
-
Acid and Oxidative Stability: Tilmicosin exhibits remarkable resistance to acidic and oxidative stress, conditions under which Tylosin undergoes extensive degradation.[3] This enhanced stability is a direct consequence of the chemical modifications in the Tilmicosin structure. The reductive amination of the aldehyde group at C-20 of Desmycosin to form Tilmicosin removes a reactive functional group that is susceptible to oxidation and other degradation reactions.
-
Alkaline Stability: Both compounds show susceptibility to alkaline hydrolysis, though Tilmicosin appears to be more stable than Tylosin.[3] The lactone ester bond is the primary site of cleavage under basic conditions for most macrolides.
-
Thermal and Photolytic Stability: Both Tylosin and Tilmicosin exhibit partial degradation under thermal and photolytic stress.[3] This suggests that the core macrolide ring and its chromophores are susceptible to degradation under these conditions, a common characteristic among macrolide antibiotics. Studies have shown that Tylosin A can degrade to Desmycosin (Tylosin B) and other photoproducts upon exposure to light.[5]
Visualization of Degradation and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key degradation pathways of Desmycosin and its relationship to Tylosin A and Tilmicosin.
Caption: Experimental workflow for the comparative stability study.
Conclusion and Future Perspectives
This comparative guide underscores the significant impact of chemical modification on the stability of macrolide antibiotics. The semi-synthetic derivative Tilmicosin demonstrates a markedly improved stability profile under acidic and oxidative conditions compared to its parent compound, Desmycosin (represented by Tylosin). This enhanced stability is a crucial attribute for the development of a robust and reliable drug product.
For researchers and drug development professionals, these findings highlight the importance of:
-
Early-stage forced degradation studies: To identify stability liabilities and guide the selection of suitable drug candidates and formulation strategies.
-
Development of robust stability-indicating methods: To ensure accurate monitoring of drug purity and degradation throughout the product lifecycle.
-
Rational design of derivatives: To overcome inherent stability issues of parent compounds and improve the overall developability of new drug entities.
Future research should focus on obtaining more direct quantitative forced degradation data for purified Desmycosin to further refine this comparative analysis. Additionally, the identification and characterization of the specific degradation products of both Desmycosin and Tilmicosin would provide a more complete understanding of their degradation pathways and potential safety implications.
References
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Akmese, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Hittite Journal of Science and Engineering, 7(1), 51-54. [Link]
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Hu, D., & Coats, J. R. (2007). Aerobic degradation and photolysis of tylosin in water and soil. Environmental Toxicology and Chemistry, 26(5), 884-889. [Link]
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Kochansky, J. (2004). Degradation of tylosin residues in honey. Journal of Apicultural Research, 43(2), 64-68. [Link]
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Loke, M. L., Ingerslev, F., Halling-Sørensen, B., & Tjørnelund, J. (2000). Stability of Tylosin A in manure containing test systems determined by high performance liquid chromatography. Chemosphere, 40(7), 759-765. [Link]
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Paesen, J., Claeys, P., & Hoogmartens, J. (1995). Study of the stability of tylosin A in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1153-1159. [Link]
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Thompson, T. S., Pernal, S. F., Noot, D. K., Melathopoulos, A. P., & van den Heever, J. P. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Analytica Chimica Acta, 586(1-2), 304-311. [Link]
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Wegst-Uhrich, S. R., Aga, D. S., & Durhan, E. J. (2014). Degradation and metabolite production of tylosin in anaerobic and aerobic swine-manure lagoons. Journal of Environmental Quality, 43(2), 624-632. [Link]
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Zhanel, G. G., Dueck, M., Hoban, D. J., Vercaigne, L. M., Embil, J. M., Gin, A. S., & Karlowsky, J. A. (2001). Review of macrolides and ketolides: focus on telithromycin, the first ketolide. The Canadian Journal of Infectious Diseases, 12(4), 227-240. [Link]
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Akmese, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Hittite Journal of Science and Engineering, 7(1), 51-54. [Link]
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Thompson, T. S., Noot, D., Calvert, J., & Pernal, S. (2003). Determination of lincomycin and tylosin residues in honey using solid-phase extraction and liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 1020(2), 231-239. [Link]
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Validating a Stability-Indicating HPLC Method for Desmycosin: A Guide to FDA Compliance
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the integrity of pharmaceutical data. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of Desmycosin (Tylosin B), a key macrolide antibiotic. We will delve into the practical execution of validation parameters as stipulated by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[1][2][3] This guide eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains not just how to perform the validation, but why each step is critical for building a robust and defensible analytical method.
The Critical Role of a Validated HPLC Method for Desmycosin
Desmycosin is a primary active component of Tylosin, a macrolide antibiotic complex used extensively in veterinary medicine.[4][5] Accurate quantification of Desmycosin is paramount for ensuring the potency and stability of the drug substance and product. An HPLC method, once validated, provides the necessary precision, accuracy, and specificity to reliably measure Desmycosin content and to detect and quantify any degradation products that may arise during manufacturing or storage. A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its potential degradation products, a key requirement for stability studies.[6][7]
Foundational Steps: Method Development and System Suitability
Before embarking on formal validation, a suitable HPLC method must be developed. Based on the analysis of related macrolide antibiotics, a reversed-phase HPLC method is generally effective.[8][9][10]
Table 1: Comparison of Starting HPLC Methodologies for Desmycosin Analysis
| Parameter | Method A | Method B | Rationale & Comparison |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | C18 columns offer broad applicability for macrolides.[9] Phenyl-Hexyl columns can provide alternative selectivity for aromatic-containing degradants. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: 20 mM Ammonium Acetate, pH 5.5B: Acetonitrile | Formic acid is a common mobile phase modifier for LC-MS compatibility. Buffered mobile phases like ammonium acetate can offer better peak shape control. |
| Gradient | 30-70% B over 20 min | 25-65% B over 25 min | A gradient elution is necessary to separate Desmycosin from related substances and potential degradants.[5] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | 40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Detection | UV at 286 nm | UV at 282 nm | Macrolides like Tylosin have a characteristic UV absorbance around 280-290 nm.[5][11] |
Once a promising method is established, system suitability testing must be performed before each validation experiment. This ensures the chromatographic system is performing adequately on the day of analysis.
Experimental Protocol: System Suitability Testing
-
Prepare a standard solution of Desmycosin at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.
-
Calculate the tailing factor and theoretical plates for the Desmycosin peak.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Retention Time %RSD | ≤ 1.0% | Ensures consistent elution and peak identification. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[12] |
| Tailing Factor (T) | ≤ 2.0 | A measure of peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the separation. |
The Validation Workflow: A Step-by-Step Guide
The following sections detail the experimental protocols and acceptance criteria for each of the core validation parameters.
Caption: A typical workflow for HPLC method validation.
Specificity (Stability-Indicating Nature)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][6] For a stability-indicating method, this is most effectively demonstrated through forced degradation studies.[7][13][14]
Experimental Protocol: Forced Degradation Studies
-
Prepare solutions of Desmycosin (e.g., 1 mg/mL) in various stress conditions.[13]
-
Expose the solutions to the stress conditions for a defined period, aiming for 5-20% degradation.[14][15]
-
Analyze the stressed samples, along with an unstressed control, by the proposed HPLC method.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure the Desmycosin peak is spectrally pure and not co-eluting with any degradants.
Caption: Workflow for a forced degradation study.
Table 3: Example Data for Specificity Study
| Stress Condition | % Degradation of Desmycosin | Resolution (Rs) to Nearest Peak | Peak Purity Index |
| Acid Hydrolysis | 15.2% | 2.8 | > 0.999 |
| Base Hydrolysis | 8.9% | 3.1 | > 0.999 |
| Oxidative | 12.5% | 2.5 | > 0.999 |
| Thermal | 6.1% | 3.5 | > 0.999 |
| Photolytic | 10.8% | 2.2 | > 0.999 |
| Acceptance Criteria | Meaningful degradation (5-20%) | Rs ≥ 2.0 | Index > 0.990 |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][16]
Experimental Protocol: Linearity
-
Prepare a stock solution of Desmycosin reference standard.
-
Create a series of at least five concentrations spanning the expected range (e.g., 80% to 120% of the target assay concentration).[17] For a 100 µg/mL target, this could be 80, 90, 100, 110, and 120 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform a linear regression analysis.
Table 4: Example Data for Linearity
| Concentration (µg/mL) | Mean Peak Area |
| 80 | 798,500 |
| 90 | 901,200 |
| 100 | 1,002,500 |
| 110 | 1,103,100 |
| 120 | 1,205,600 |
| Acceptance Criteria | Correlation Coefficient (r²) ≥ 0.999 Y-intercept close to zero |
Accuracy
Accuracy is the closeness of the test results to the true value.[18][19] It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.
Experimental Protocol: Accuracy (Spiked Recovery)
-
Prepare a placebo (a mixture of all formulation excipients without the drug substance).
-
Spike the placebo with known amounts of Desmycosin at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
Table 5: Example Data for Accuracy
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[18] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Repeatability (Intra-assay Precision)
-
Prepare six individual samples of Desmycosin at 100% of the target concentration from the same homogeneous batch.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
Experimental Protocol: Intermediate Precision
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
Table 6: Example Data for Precision
| Precision Level | Parameter | Result (% Assay) | %RSD |
| Repeatability | Analyst 1, Day 1, Instrument A | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | 0.35% |
| Intermediate Precision | Analyst 2, Day 2, Instrument B | 100.5, 101.0, 100.3, 100.8, 101.2, 100.6 | 0.36% |
| Acceptance Criteria | %RSD ≤ 2.0% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20][21] It provides an indication of the method's reliability during normal usage.
Experimental Protocol: Robustness
-
Identify critical method parameters that could potentially vary (e.g., flow rate, column temperature, mobile phase pH, mobile phase composition).
-
Deliberately vary each parameter within a small, predefined range.
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Table 7: Example Data for Robustness
| Parameter | Variation | Retention Time Shift | Tailing Factor | Resolution (Rs) |
| Flow Rate | 0.9 mL/min (-10%) | +0.8 min | 1.2 | 3.4 |
| 1.1 mL/min (+10%) | -0.7 min | 1.2 | 3.2 | |
| Column Temp. | 33 °C (-2 °C) | +0.2 min | 1.3 | 3.3 |
| 37 °C (+2 °C) | -0.2 min | 1.2 | 3.5 | |
| Mobile Phase %B | ± 2% | ± 0.5 min | 1.2 | > 3.0 |
| Acceptance Criteria | System suitability criteria must be met. | System suitability criteria must be met. | System suitability criteria must be met. |
Conclusion: Building a Foundation of Trustworthy Data
The validation of an HPLC method for Desmycosin according to FDA guidelines is a comprehensive process that establishes the method's suitability for its intended purpose.[22][23] By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, you create a self-validating system that generates reliable and defensible data. This guide provides the framework and the causal logic behind each experimental choice, empowering you to not only meet regulatory expectations but also to build a deep understanding of your analytical method's performance and limitations.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]
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FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions . Pharmaceutical Technology. [Link]
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Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation . ResearchGate. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
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HPLC Specificity Testing: Importance Explained . Altabrisa Group. [Link]
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Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry . MDPI. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]
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Forced degradation studies fda . LinkedIn. [Link]
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Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection . PubMed. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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Q1B Photostability Testing of New Drug Substances and Products . U.S. Food and Drug Administration (FDA). [Link]
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What Is HPLC Method Robustness Assessment and Its Importance? . Altabrisa Group. [Link]
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Analysis of macrolide antibiotics . CORE. [Link]
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Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]
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Why a robust method is essential in pharmaceutical analysis . Chromatography Today. [Link]
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Validation of Chromatographic Methods . U.S. Food and Drug Administration (FDA). [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
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HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance . Mastelf. [Link]
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Investigation of tylosin and tilmicosin residues in meat by high-performance liquid chromatography method . CABI Digital Library. [Link]
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Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance . LCGC International. [Link]
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Analytical Method Validation: Mastering FDA Guidelines . Rondaxe. [Link]
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HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column . SIELC Technologies. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). [Link]
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rapid rp-hplc method with pda detection for tylosin determination in liquid samples . Semantic Scholar. [Link]
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Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry . National Institutes of Health (NIH). [Link]
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Analytical procedure for the determination of tylosin a in feedingstuff by liquid chromatography-ultraviolet detection . ResearchGate. [Link]
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Precision vs. Potency: A Comparative Guide to LC-MS and Microbiological Assays for Desmycosin Analysis
For Immediate Release
In the landscape of pharmaceutical analysis, the choice of analytical methodology is paramount to ensuring the safety, efficacy, and quality of therapeutic agents. This is particularly true for multi-component antibiotics like Tylosin, where the accurate quantification of its active components, such as Desmycosin (Tylosin B), is critical. This guide offers an in-depth comparison of two cornerstone analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and the Microbiological Assay—for the determination of Desmycosin. We will explore the fundamental principles, detail experimental protocols, and present a comparative analysis of their accuracy and precision, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical strategies.
The Analytical Challenge: Quantifying Desmycosin
Desmycosin is a key active component of the macrolide antibiotic Tylosin, a mixture of closely related compounds produced by Streptomyces fradiae. Tylosin exerts its antibacterial activity by inhibiting protein synthesis in susceptible microorganisms.[1] The relative proportions of Tylosin components (A, B, C, and D) can vary, and since each component possesses a different level of biological activity, an accurate assessment of Desmycosin is crucial for determining the overall potency and ensuring batch-to-batch consistency of the drug product.
Method 1: The Specificity of Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a powerful and essential technique in pharmaceutical analysis due to its high specificity, sensitivity, and ability to separate and quantify individual components within a complex mixture.[2]
Principle of LC-MS
The LC-MS technique first separates the components of a sample using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). This separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase. Following separation, the eluted components are introduced into a mass spectrometer. The molecules are ionized, and the mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection and quantification.
Experimental Protocol: LC-MS for Desmycosin
A typical LC-MS method for the analysis of Desmycosin involves the following steps:
-
Standard and Sample Preparation:
-
Accurately weigh a reference standard of Desmycosin and dissolve in a suitable solvent, typically a mixture of acetonitrile and water, to prepare a stock solution.
-
Perform serial dilutions to create a series of calibration standards with known concentrations.
-
Prepare the test sample by dissolving it in the same solvent as the standards and dilute to fall within the calibration range.
-
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[3] The gradient allows for the effective separation of the various Tylosin components.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume, usually 5-10 µL, is injected onto the column.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally used for macrolide antibiotics.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is often employed for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for Desmycosin.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area of the Desmycosin standards against their known concentrations.
-
The concentration of Desmycosin in the test sample is determined by interpolating its peak area from the calibration curve.
-
Workflow for LC-MS Analysis
Caption: Workflow of Desmycosin quantification using LC-MS.
Method 2: The Bioactivity Focus of the Microbiological Assay
The microbiological assay is a classic technique in antibiotic analysis that measures the potency of a compound based on its ability to inhibit the growth of a susceptible microorganism.[4][5] This method provides a direct measure of the biological activity of the antibiotic.
Principle of the Microbiological Assay
The fundamental principle is a comparison of the growth inhibition of a specific microorganism by a known concentration of a reference standard versus the inhibition caused by the test sample.[6] The extent of inhibition, typically observed as a "zone of inhibition" on an agar plate, is proportional to the concentration of the active antibiotic.
Experimental Protocol: Microbiological Assay for Desmycosin
The cylinder-plate or agar diffusion method is a common approach:
-
Preparation of Media and Inoculum:
-
Prepare a suitable agar medium and sterilize it.
-
Cool the agar to approximately 48-50°C and inoculate it with a standardized suspension of a susceptible test organism (e.g., Micrococcus luteus or Staphylococcus aureus).[1][7]
-
Pour the inoculated agar into petri dishes to a uniform thickness and allow it to solidify.
-
-
Standard and Sample Preparation:
-
Assay Procedure:
-
Place sterile, stainless steel cylinders vertically on the surface of the solidified agar.
-
Carefully fill the cylinders with the different dilutions of the standard and sample solutions.
-
Incubate the plates under controlled temperature and time conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
After incubation, measure the diameter of the zones of inhibition around each cylinder.
-
Plot the logarithm of the concentration of the standard dilutions against the diameter of the inhibition zones to generate a standard curve.
-
Determine the potency of the sample by comparing the zone diameters produced by the sample dilutions to the standard curve.
-
Workflow for Microbiological Assay
Caption: Workflow of Desmycosin potency determination by microbiological assay.
Head-to-Head Comparison: Accuracy and Precision
The choice between LC-MS and microbiological assay often comes down to a trade-off between specificity and the direct measurement of biological activity. The performance of each method can be evaluated based on key validation parameters.[10][11]
| Parameter | LC-MS | Microbiological Assay | Rationale & Insights |
| Specificity | High: Can distinguish between Desmycosin and other closely related Tylosin components (A, C, D). | Low to Moderate: The assay measures the total antibacterial effect. Other active components or metabolites can contribute to the zone of inhibition, potentially leading to an overestimation of Desmycosin's specific potency.[12][13] | LC-MS is superior for purity analysis and stability studies where specific degradation products must be monitored. |
| Accuracy (Recovery) | Excellent (Typically 90-110%): Studies on macrolides show high recovery rates. For example, a validated LC-MS method for Tylosin in feed showed recoveries from 78.9% to 108.3%.[2] | Good but More Variable (Typically 85-115%): A study comparing methods for moxifloxacin showed recovery values between 89.4% and 110.2%.[14] The inherent biological variability can lead to a wider range. | The chemical precision of LC-MS generally results in higher accuracy compared to the biological nature of the microbiological assay. |
| Precision (RSD%) | High (RSD < 5%): LC-MS methods for Tylosin and related compounds consistently report low relative standard deviations (RSD), often below 10%.[15] A comparative study on clarithromycin showed HPLC precision of 0.88-19.86%.[12] | Lower (RSD 5-15%): The same clarithromycin study showed the bioassay precision to be 4.51-26.78%.[12] Factors like agar homogeneity and inoculum concentration can introduce variability.[16] | The automated and controlled nature of LC-MS instrumentation leads to superior precision and reproducibility. |
| Sensitivity (LOD/LOQ) | Very High: LC-MS/MS can achieve Limits of Detection (LOD) and Quantification (LOQ) in the low µg/kg (ppb) range.[15][17] | Moderate: Sensitivity is dependent on the microorganism's susceptibility to the antibiotic. A study on Tylosin showed an LOQ of 0.5 µg/mL for a microbiological assay.[7][18] | LC-MS is the method of choice for residue analysis and pharmacokinetic studies requiring high sensitivity. |
| Throughput | High: Modern autosamplers allow for the analysis of hundreds of samples per day. | Low: The method requires lengthy incubation periods (18-24 hours), limiting throughput. | For routine quality control of a large number of samples, LC-MS offers a significant time advantage. |
Expert Recommendations: Choosing the Right Tool for the Job
The selection of an analytical method should be guided by its intended purpose.[19]
-
For impurity profiling, stability testing, and pharmacokinetic studies, LC-MS is the unequivocal choice. Its ability to separate and specifically quantify Desmycosin and its potential degradation products provides a level of detail that a microbiological assay cannot match. The high precision, accuracy, and sensitivity are critical for these applications.
-
For final product release testing where the primary concern is biological potency, the microbiological assay remains a valuable and relevant tool. It provides a direct measure of the drug's intended biological function, which chemical assays can only infer.[5][16] Regulatory bodies often require a bioassay to confirm the potency of antibiotic drug products. A study on Tylosin components highlighted that different components have varied antibacterial activity, making the bioassay crucial for understanding the true biological potency of the mixture.[1]
In many quality control environments, a dual approach is often the most robust strategy. LC-MS can be used to control the chemical profile and ensure the consistency of the component ratio, while the microbiological assay confirms the overall biological potency of the final product.
Conclusion
Both LC-MS and microbiological assays are powerful tools for the analysis of Desmycosin, each with distinct advantages and limitations. LC-MS offers unparalleled specificity, precision, and sensitivity, making it ideal for detailed chemical characterization and quantification. The microbiological assay, while less precise, provides an indispensable measure of biological activity, reflecting the true therapeutic potential of the antibiotic. A comprehensive understanding of the strengths of each technique allows researchers and quality control professionals to apply them effectively, ensuring the development and production of high-quality, potent, and safe antibiotic medications.
References
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Some Principles of Microbiological Turbidimetric Assays of Antibiotics. (n.d.). Journal of AOAC INTERNATIONAL. [Link]
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Microbiological (Microbial) Assays: Antibiotics-Vitamins- Amino Acids - Importance and Usefulness, Principle, Methodologies - Pharmacy 180. (n.d.). PHARMACY180. [Link]
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Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma. (2011). Iranian Journal of Pharmaceutical Research. [Link]
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Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry. (2017). Journal of the Hellenic Veterinary Medical Society. [Link]
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Microbiological assay of anibiotics. (n.d.). SRM University. [Link]
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Microbiological Assay of Antibiotics. (n.d.). JC Analytical. [Link]
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Principles and Methods of Different Microbiological Assay. (n.d.). Pharmaguideline. [Link]
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Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed. (2018). Food Additives & Contaminants: Part A. [Link]
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Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics from Pharmaceutical and Biological Matrices: A Review. (2013). Journal of Chromatographic Science. [Link]
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Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry. (2017). ResearchGate. [Link]
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Determination of Tylosin Residues in Large Animal Feeds by LC-MS/MS. (n.d.). AAFCO. [Link]
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Simultaneous determination of lincomycin, spiramycin, tylosin and tiamulin in animal feed using liquid chromatography coupled to mass spectrometry after a microbial assay. (2018). Journal of the Hellenic Veterinary Medical Society. [Link]
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Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review. (2021). Journal of Pharmaceutical Research International. [Link]
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Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. (2016). ResearchGate. [Link]
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Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. (2012). Journal of Pharmaceutical Analysis. [Link]
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Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry. (2023). Animals. [Link]
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Microbiological Screening Test Validation for Detection of Tylosin Excretion in Milk of Cows with Low and High Somatic Cell Counts. (2017). ResearchGate. [Link]
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Determination of lincomycin and tylosin residues in honey by liquid chromatography/tandem mass spectrometry. (2005). Rapid Communications in Mass Spectrometry. [Link]
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Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry. (2023). MDPI. [Link]
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Potency values for the pure compounds obtained by bioassay. (n.d.). ResearchGate. [Link]
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Development and validation of methods for the detection of residues in unconventional and innovative matrices through LC-MS/MS analyses for safety of food of animal origin. (n.d.). AIR Unimi. [Link]
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<1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). General Chapters. [Link]
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Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. [Link]
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Determination of lincomycin and tylosin residues in honey using solid-phase extraction and liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. (2000). ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 23-O-Desmycinosyl-tylosin (Desmycosin)
Navigating the lifecycle of a chemical compound from acquisition to disposal is a critical responsibility for every researcher. This guide provides a comprehensive, technically grounded framework for the proper disposal of 23-O-Desmycinosyl-tylosin, also known as Desmycosin. As a key derivative and degradation product of the macrolide antibiotic Tylosin, its handling requires a nuanced understanding of its chemical properties, potential hazards, and environmental impact.[1][2] The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and uphold our collective commitment to environmental stewardship.
The "Why": Understanding the Hazard Profile and Environmental Rationale
This compound belongs to the macrolide antibiotic family. While specific safety data for this derivative is limited, the extensive data available for its parent compound, Tylosin, provides a robust basis for a conservative and responsible disposal strategy.
Key Hazards Associated with Tylosin (and by extension, Desmycosin):
-
Human Health: The primary risks are sensitization. It may cause allergic skin reactions (H317) and, upon inhalation, may lead to allergy or asthma symptoms or breathing difficulties (H334).[3][4][5] Therefore, minimizing dust generation and direct contact is paramount.
-
Environmental Impact: This is the most critical aspect guiding disposal procedures. Macrolide antibiotics are classified as very toxic to aquatic life, with potentially long-lasting effects.[5][6] Improper disposal, such as flushing down drains, introduces these active compounds into waterways. This can have two major negative consequences:
-
Ecological Disruption: Direct toxicity to sensitive aquatic organisms.
-
Promotion of Antibiotic Resistance: Constant, low-level exposure of environmental bacteria to antibiotics is a key driver in the development of multi-drug resistant organisms, or "superbugs," a significant global health threat.[7]
-
The core principle is to treat this compound not merely as laboratory surplus but as a hazardous chemical and an environmental pollutant. Standard laboratory practices like autoclaving are insufficient; while they may neutralize biological contaminants, they do not reliably degrade the chemical structure of many antibiotics.[7]
Strategic Framework for Disposal: A Decision-Making Workflow
The correct disposal path depends on the form of the waste. The following decision tree illustrates the proper segregation and handling of different waste streams containing this compound.
Caption: Decision workflow for segregating Desmycosin waste.
Procedural Guide: Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for safety and compliance. Always perform these tasks wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3][4]
Protocol 1: Disposal of Unused/Expired Solid Compound
This protocol applies to the pure, solid form of this compound.
-
Do Not Place in Regular Trash: This is a direct violation of hazardous waste regulations and poses an environmental risk.
-
Secure Packaging: Ensure the compound is in its original, clearly labeled container or a securely sealed, compatible waste container. The container must be leak-proof.
-
Labeling: Label the container clearly as "Hazardous Waste" and identify the contents: "this compound". Include any other relevant hazard information.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department. They will provide specific instructions for collection.
-
Professional Disposal: The waste must be transferred to a licensed professional waste disposal service.[8] The standard and required method of destruction for this type of waste is high-temperature chemical incineration, often involving dissolution in a combustible solvent by the disposal facility.[8]
Protocol 2: Disposal of Solutions and Contaminated Media
This applies to stock solutions and dilute working solutions, such as treated cell culture media.
-
Do Not Pour Down the Drain: This is the most common mistake and the most direct route to environmental contamination.[9] Do not "neutralize" with bleach or other reagents, as this can create other hazardous byproducts.
-
Waste Collection: Pour the liquid waste into a dedicated, sealed, and clearly labeled hazardous liquid waste container. The container should be made of a material compatible with any solvents used.
-
Labeling: Label the container "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents or media components.
-
Storage and Pickup: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for professional disposal.
Protocol 3: Disposal of Contaminated Solid Waste
This protocol covers all items that have come into contact with this compound, including gloves, weigh boats, pipette tips, vials, and contaminated bench paper.
-
Segregation: Collect all contaminated solid waste in a designated hazardous waste container, separate from regular trash or biohazardous waste. This is typically a lined cardboard box or a durable plastic container.
-
No Sharps: Do not dispose of needles or other sharps in this container. Sharps must go into a dedicated sharps container, which is then also treated as hazardous chemical waste.
-
Labeling and Sealing: Once the container is full, seal it securely and label it as "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Scheduled Pickup: Arrange for pickup through your institution's EHS department.
The overall workflow for handling these waste streams is summarized in the diagram below.
Caption: Waste handling and disposal workflow.
Spill Management: An Immediate Action Protocol
Accidental spills must be managed promptly and correctly to prevent exposure and contamination.
-
For Small Powder Spills:
-
For Liquid Spills:
-
Cover the spill with absorbent material (e.g., pads, granules).
-
Once absorbed, scoop the material into a sealed bag.
-
Dispose of the bag and any contaminated PPE in the designated solid hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.
By integrating these principles and procedures into your laboratory's standard operating protocols, you ensure a safe working environment and contribute to the vital mission of protecting our shared environment from pharmaceutical pollution. Your institutional EHS office is your most valuable partner in this process; always consult their specific guidelines.
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Tylosin | C46H77NO17 | CID 5280440 - PubChem. National Institutes of Health. [Link]
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Tylosin. Plumb's Veterinary Drugs. [Link]
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This compound | C38H63NO13 | CID 13002842 - PubChem. National Institutes of Health. [Link]
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SAFETY DATA SHEET - Tylan Soluble. Elanco. [Link]
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TyloMed Soluble Powder (Tylosin Tartrate Soluble Powder) Safety Data Sheet. Bimeda. [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]
-
Degradation products of tylosin. ResearchGate. [Link]
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Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. PubMed. [Link]
-
Environmental fate and chemistry of a veterinary antibiotic—tylosin. Iowa State University Digital Repository. [Link]
-
Use of oxytetracycline and tylosin in intensive calf farming: evaluation of transfer to manure and soil. PubMed. [Link]
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Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. [Link]
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Disposing of Pharmaceutical Waste. OnSite Waste. [Link]
-
Screening and degradation characteristics of a tylosin-degrading strain. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
